Hetisan
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H27N |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
(1R,5R,11R,14R,16S,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane |
InChI |
InChI=1S/C20H27N/c1-11-8-19-9-14-16-18(2)4-3-5-20(16)15(19)7-12(11)6-13(19)17(20)21(14)10-18/h12-17H,1,3-10H2,2H3/t12-,13?,14-,15+,16+,17?,18-,19-,20+/m0/s1 |
InChI Key |
LXRYNQDTYNAGIM-FSRNCCSPSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@]34[C@@H]1[C@@H]5C[C@]67[C@H]3C[C@H](CC6C4N5C2)C(=C)C7 |
Canonical SMILES |
CC12CCCC34C1C5CC67C3CC(CC6C4N5C2)C(=C)C7 |
Origin of Product |
United States |
Foundational & Exploratory
Hetisine: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hetisine is a C20-diterpenoid alkaloid with a complex heptacyclic hetisane skeleton.[1] Primarily found in plant species of the Aconitum and Delphinium genera, this natural product has garnered significant interest for its diverse biological activities, including anti-inflammatory and antiarrhythmic properties. This technical guide provides a comprehensive overview of the natural sources of hetisine, detailed methodologies for its isolation and purification, and an exploration of its known signaling pathways. All quantitative data are summarized for comparative analysis, and key experimental workflows and biological pathways are visualized to facilitate understanding.
Natural Sources of Hetisine
Hetisine is predominantly found in plants belonging to the Ranunculaceae family, with the genera Aconitum and Delphinium being the most abundant sources.[1] It is one of the most widely distributed hetisine-type diterpenoid alkaloids.[1]
A comprehensive review of the literature indicates that hetisine has been isolated from numerous species within these genera. The distribution of hetisine and its derivatives is a subject of ongoing phytochemical research, with new sources continuing to be identified.
Isolation and Purification of Hetisine
The isolation of hetisine from its natural plant sources is a multi-step process that involves extraction, acid-base partitioning, and chromatographic separation. While specific protocols may vary depending on the plant matrix and the scale of the isolation, the general workflow remains consistent.
General Experimental Protocol
2.1.1. Plant Material Extraction
The dried and powdered aerial parts or roots of the source plant are subjected to extraction with an organic solvent, typically methanol or ethanol, at room temperature. This process is often repeated multiple times to ensure exhaustive extraction of the alkaloids. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.
2.1.2. Acid-Base Partitioning
The crude extract is suspended in an acidic aqueous solution (e.g., 2-5% HCl) and partitioned with a non-polar organic solvent like petroleum ether or chloroform to remove neutral and weakly basic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified with a base such as ammonia solution to a pH of 9-10. This deprotonates the alkaloids, rendering them soluble in organic solvents. The basified solution is then extracted with a solvent such as chloroform or ethyl acetate to obtain the crude alkaloid fraction.
2.1.3. Chromatographic Purification
The crude alkaloid fraction is subjected to one or more rounds of column chromatography for the separation and purification of individual alkaloids. A variety of stationary phases can be employed, including silica gel, alumina, and Sephadex LH-20.
A typical column chromatography protocol for the purification of hetisine-type alkaloids involves:
-
Stationary Phase: Silica gel (100-200 or 200-300 mesh).
-
Elution: A gradient elution system is commonly used, starting with a less polar solvent system and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with the methanol concentration gradually increasing. The use of a small amount of ammonia in the solvent system can improve the peak shape and recovery of the alkaloids.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) using a suitable developing solvent and visualization reagent (e.g., Dragendorff's reagent). Fractions containing compounds with similar TLC profiles are combined.
Further purification of fractions containing hetisine may be achieved through repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC).
Visualization of the Isolation Workflow
Caption: A generalized workflow for the isolation of hetisine from plant material.
Structural Characterization and Quantitative Data
The structure of hetisine is elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data
| Spectroscopic Data for Hetisine | |
| Technique | Key Observations |
| ¹H NMR | Complex spectrum with characteristic signals for the hetisane skeleton. |
| ¹³C NMR | Typically shows 20 carbon signals corresponding to the diterpenoid core. |
| Mass Spectrometry (MS) | The exact mass and fragmentation pattern are used to confirm the molecular formula (C₂₀H₂₇NO₃) and structural features. |
Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used.
Isolation Yield
The yield of hetisine from plant material can vary significantly depending on the plant species, geographical location, time of harvest, and the efficiency of the isolation protocol. Quantitative data on the yield of hetisine is not consistently reported in the literature.
Biological Activity and Signaling Pathways
Hetisine-type diterpenoid alkaloids are known to possess a range of biological activities, with anti-inflammatory effects being of particular interest.
Anti-inflammatory Activity and the NF-κB Signaling Pathway
The anti-inflammatory effects of some diterpenoid alkaloids are attributed to their ability to modulate key inflammatory signaling pathways. While direct and detailed studies on hetisine's mechanism of action are still emerging, research on related compounds suggests the involvement of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
The NF-κB pathway is a crucial regulator of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
Some natural products with anti-inflammatory properties have been shown to inhibit the NF-κB pathway at various points, such as by preventing the phosphorylation and degradation of IκBα or by inhibiting the nuclear translocation of NF-κB.
Visualization of the NF-κB Signaling Pathway and Potential Inhibition by Hetisine
Caption: The NF-κB signaling pathway and potential points of inhibition by hetisine.
Conclusion
Hetisine represents a promising natural product with significant therapeutic potential, particularly in the realm of anti-inflammatory drug development. This guide has provided a foundational understanding of its natural origins, a general framework for its isolation and purification, and an overview of its potential mechanism of action through the modulation of the NF-κB signaling pathway. Further research is warranted to establish detailed and optimized isolation protocols, quantify its presence in various natural sources, and fully elucidate its molecular targets and signaling pathways to unlock its full therapeutic potential.
References
The Hetisan Biosynthesis Pathway in Aconitum: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of hetisan-type diterpenoid alkaloids in Aconitum species. These complex alkaloids, characterized by a unique heptacyclic cage-like structure, are of significant interest for their potential pharmacological activities. This document outlines the current understanding of the biosynthetic pathway, presents quantitative data on alkaloid distribution, details relevant experimental protocols, and provides visualizations of the key molecular processes.
Introduction to this compound-Type Diterpenoid Alkaloids
This compound-type diterpenoid alkaloids are a class of C20-diterpenoid alkaloids found predominantly in plants of the genera Aconitum and Delphinium[1]. Their intricate heptacyclic hetisane skeleton is formed from an atisine-type precursor through the formation of a C(14)–C(20) and an N–C(6) bond[1]. The biosynthesis of these complex molecules is a multi-step process involving a series of enzymatic reactions, starting from the universal precursors of terpenoids. Understanding this pathway is crucial for the potential biotechnological production of these valuable compounds.
The this compound Biosynthesis Pathway
The biosynthesis of this compound-type alkaloids can be divided into three main stages:
-
Formation of the Diterpene Skeleton: This stage begins with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. Four molecules of IPP are then condensed to form geranylgeranyl pyrophosphate (GGPP). A series of cyclizations catalyzed by terpene synthases (TPS), including ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase-like (KSL) enzymes, leads to the formation of the atisane diterpene skeleton, ent-atiserene[2].
-
Formation of the Atisine-Type Precursor: The atisane skeleton undergoes a series of modifications, including oxidation and amination, to form the atisine-type diterpenoid alkaloid. The nitrogen atom is incorporated from an amino acid, likely L-serine[3]. This part of the pathway is thought to involve cytochrome P450 monooxygenases (CYP450s) and aminotransferases[4][5].
-
Conversion of Atisine-Type Precursors to the this compound Skeleton: This is the defining stage of this compound biosynthesis. It is hypothesized that an atisine-type intermediate undergoes intramolecular cyclization to form the characteristic C(14)–C(20) and N–C(6) bonds of the this compound core[1]. While the exact enzymatic mechanism is not yet fully elucidated, it is likely catalyzed by one or more CYP450s, potentially through a Mannich-like reaction[1][6]. Subsequent decorations of the this compound skeleton by enzymes such as O-methyltransferases (OMTs) and acyltransferases lead to the diverse array of this compound-type alkaloids observed in nature[7].
Figure 1: Proposed biosynthetic pathway of this compound-type diterpenoid alkaloids in Aconitum.
Quantitative Data on Aconitum Alkaloids
The alkaloid content in Aconitum species can vary significantly depending on the species, tissue type, and developmental stage. Quantitative analysis is crucial for understanding the biosynthetic capacity of different species and for quality control of medicinal preparations. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most common analytical techniques for the quantification of these alkaloids[8][9][10][11][12].
Table 1: Quantitative Analysis of Selected Diterpenoid Alkaloids in Aconitum Species
| Aconitum Species | Alkaloid | Tissue | Concentration (µg/g dry weight) | Analytical Method | Reference |
| A. carmichaelii | Aconitine | Root | 13.5 - 45.2 | HPLC-DAD | [12] |
| A. carmichaelii | Mesaconitine | Root | 8.7 - 29.8 | HPLC-DAD | [12] |
| A. carmichaelii | Hypaconitine | Root | 5.4 - 18.1 | HPLC-DAD | [12] |
| A. kusnezoffii | Aconitine | Root | 1.8 - 12.3 | HPLC-ESI-MS/MS | [11] |
| A. kusnezoffii | Mesaconitine | Root | 0.9 - 6.5 | HPLC-ESI-MS/MS | [11] |
| A. kusnezoffii | Hypaconitine | Root | 0.5 - 4.1 | HPLC-ESI-MS/MS | [11] |
| A. chasmanthum | Atisine | Root | Not specified | LC-ESI-MS | [9] |
| A. pendulum | Turupelline | Flower | Relative abundance | UPLC-QQQ-MS/MS | [7] |
| A. pendulum | Aconitine | Leaf | Relative abundance | UPLC-QQQ-MS/MS | [7] |
Note: The concentrations of this compound-type alkaloids are often not individually quantified in broad metabolic profiling studies. The data presented here for major diterpenoid alkaloids provides a reference for the general alkaloid content in these species.
Experimental Protocols
Elucidating the this compound biosynthesis pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Transcriptome Analysis for Candidate Gene Discovery
Transcriptome sequencing (RNA-Seq) is a powerful tool for identifying genes involved in a specific metabolic pathway by correlating gene expression levels with metabolite accumulation[2][13][14].
Figure 2: General workflow for transcriptome analysis to identify candidate genes in Aconitum.
Protocol Outline:
-
Tissue Collection: Harvest fresh plant tissues (e.g., roots, leaves, flowers) from Aconitum species known to produce this compound-type alkaloids. Immediately freeze the tissues in liquid nitrogen and store at -80°C.
-
RNA Extraction: Isolate total RNA using a suitable method, such as a TRIzol-based protocol or a commercial plant RNA extraction kit. Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.
-
Library Preparation: Construct cDNA libraries from high-quality RNA. This typically involves mRNA enrichment using oligo(dT) beads, mRNA fragmentation, first and second-strand cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries on a platform such as Illumina.
-
Bioinformatic Analysis:
-
Perform quality control of the raw sequencing reads.
-
Assemble the transcriptome de novo if a reference genome is not available.
-
Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot).
-
Quantify gene expression levels (e.g., as transcripts per million, TPM).
-
Perform differential gene expression analysis between tissues with varying alkaloid profiles.
-
Construct gene co-expression networks to identify clusters of genes that are co-regulated with known diterpenoid alkaloid biosynthesis genes[5].
-
-
Candidate Gene Identification: Identify candidate genes encoding enzymes such as CYP450s, OMTs, and acyltransferases whose expression patterns correlate with the accumulation of this compound-type alkaloids[7].
Heterologous Expression and Functional Characterization of Candidate Enzymes
Candidate genes identified through transcriptome analysis must be functionally characterized to confirm their role in the biosynthetic pathway. This is typically achieved by expressing the gene in a heterologous host, such as yeast (Saccharomyces cerevisiae) or Nicotiana benthamiana, and then performing in vitro or in vivo enzyme assays[15][16][17].
Protocol Outline for Yeast Expression:
-
Gene Cloning: Amplify the full-length open reading frame of the candidate gene (e.g., a CYP450) from Aconitum cDNA and clone it into a yeast expression vector (e.g., pYES-DEST52). For CYP450s, co-expression with a cytochrome P450 reductase (CPR) from a suitable plant source is often necessary for activity[15].
-
Yeast Transformation: Transform the expression constructs into a suitable yeast strain (e.g., INVSc1).
-
Protein Expression: Grow the transformed yeast in an appropriate medium and induce protein expression according to the vector's promoter system (e.g., galactose induction for the GAL1 promoter).
-
Microsome Isolation (for CYP450s): Harvest the yeast cells and prepare microsomal fractions, which contain the membrane-bound CYP450s and CPRs.
-
In Vitro Enzyme Assay:
-
Incubate the microsomal fraction with the putative substrate (e.g., an atisine-type alkaloid) and necessary cofactors (e.g., NADPH).
-
Incubate the reaction at an optimal temperature for a defined period.
-
Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
Analyze the reaction products by LC-MS/MS to identify the formation of the expected this compound-type alkaloid or intermediates.
-
Figure 3: Workflow for the functional characterization of candidate biosynthetic enzymes.
Metabolite Profiling and Quantification by LC-MS/MS
LC-MS/MS is a highly sensitive and specific method for the identification and quantification of diterpenoid alkaloids in plant extracts[8][9][10][11][12].
Protocol Outline:
-
Sample Preparation:
-
Dry and powder the Aconitum plant material.
-
Extract the alkaloids using a suitable solvent, often a mixture of methanol or acetonitrile and water, sometimes with the addition of a weak acid or base to improve extraction efficiency.
-
Filter the extract before analysis.
-
-
LC Separation:
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution program with a mobile phase typically consisting of water and acetonitrile, often with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency.
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
For targeted quantification, operate the mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of the analyte of interest and monitoring specific fragment ions.
-
-
Quantification:
-
Prepare a calibration curve using authentic standards of the this compound-type alkaloids.
-
Calculate the concentration of the alkaloids in the plant extracts based on the calibration curve.
-
Future Perspectives and Research Directions
The complete elucidation of the this compound biosynthesis pathway in Aconitum is an active area of research. While significant progress has been made in identifying the upstream genes and the general classes of enzymes involved in the later steps, several key questions remain:
-
Identification of Specific Enzymes: The specific CYP450s and other enzymes responsible for the conversion of atisine-type precursors to the this compound skeleton need to be definitively identified and functionally characterized.
-
Reaction Mechanisms: The detailed catalytic mechanisms of the enzymes involved in the formation of the C(14)–C(20) and N–C(6) bonds are yet to be determined.
-
Regulatory Networks: The transcriptional regulation of the this compound biosynthetic pathway is largely unknown. Identifying the transcription factors that control the expression of the pathway genes will be crucial for metabolic engineering efforts.
-
Metabolic Engineering: Once the complete pathway is elucidated, it may be possible to reconstitute it in a heterologous host, such as yeast or a model plant, for the sustainable production of specific this compound-type alkaloids.
This technical guide provides a comprehensive overview of the current knowledge of this compound biosynthesis in Aconitum. By leveraging the outlined experimental approaches, researchers can contribute to filling the existing knowledge gaps and unlocking the full potential of these fascinating and pharmacologically important natural products.
References
- 1. Frontiers | Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum [frontiersin.org]
- 2. De Novo RNA Sequencing and Expression Analysis of Aconitum carmichaelii to Analyze Key Genes Involved in the Biosynthesis of Diterpene Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Entry Steps in the Biosynthetic Pathway to Diterpenoid Alkaloids in Delphinium grandiflorum and Aconitum plicatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. imedpub.com [imedpub.com]
- 10. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. De novo RNA sequencing and analysis reveal the putative genes involved in diterpenoid biosynthesis in Aconitum vilmorinianum roots - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cloning and Functional Characterization of NADPH-Cytochrome P450 Reductases in Aconitum vilmorinianum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Functional expression and biochemical characterization of P450 monooxygenases [biochemistry2.hhu.de]
Hetisine-Type Diterpenoid Alkaloids: A Technical Overview for Drug Discovery and Development
Abstract
Hetisine-type diterpenoid alkaloids are a significant subclass of C20-diterpenoid alkaloids characterized by a complex heptacyclic hetisane skeleton. Predominantly isolated from plant genera such as Aconitum and Delphinium, these natural products have garnered substantial interest from the scientific community due to their diverse and potent biological activities. Pharmacological studies have revealed a broad spectrum of actions, including antiarrhythmic, antitumor, antimicrobial, and insecticidal effects, underscoring their potential as lead compounds in drug discovery. This technical guide provides a comprehensive overview of hetisine-type diterpenoid alkaloids, focusing on their chemical structures, biosynthetic origins, significant biological activities with quantitative data, and detailed experimental methodologies for their isolation, characterization, and synthesis. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development.
Introduction: The Hetisane Skeleton
Hetisine-type diterpenoid alkaloids are defined by their rigid and complex heptacyclic framework, known as the hetisane skeleton. This intricate structure arises biosynthetically from atisine-type diterpenoid alkaloid precursors through the formation of a C(14)-C(20) and an N-C(6) bond. The structural diversity within this class of alkaloids is primarily generated by variations in the oxidation state of the nitrogen atom and the nature and position of various substituents on the core skeleton. Based on the state of the nitrogen atom, hetisine-type alkaloids can be categorized into four main subtypes: the amine subtype, the N,O-mixed acetal subtype, N-oxide derivatives, and quaternary ammonium bases.
Biosynthesis
It is generally accepted that atisine-type diterpenoid alkaloids are the biosynthetic precursors to the hetisine-type. The key transformation involves a Mannich-type reaction to form the hetidine-type intermediate, followed by the crucial N-C(6) bond formation to yield the characteristic heptacyclic hetisane core. Furthermore, the cleavage of the N-C(19) bond in a hetisine-type alkaloid can lead to the formation of vakognavine-type alkaloids.
The Biological Activity of Hetisan-Type Diterpenoid Alkaloids: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hetisan-type diterpenoid alkaloids, a significant subclass of C20-diterpenoid alkaloids, are predominantly isolated from plants of the Aconitum and Delphinium genera. These natural compounds are characterized by a complex heptacyclic hetisane skeleton and exhibit a wide array of pharmacological activities. This technical guide provides an in-depth overview of the known biological activities of this compound extracts and their constituent alkaloids, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Pharmacological studies have revealed a broad spectrum of activities for hetisine-type diterpenoid alkaloids, including antiarrhythmic, antitumor, antimicrobial, and insecticidal effects.[1][2][3][4][5] Their diverse bioactivities make them promising lead structures for the development of new therapeutic agents.[1][4][5]
Data Presentation: Quantitative Bioactivity of this compound-Type Alkaloids
The following tables summarize the quantitative data on the biological activities of various this compound-type diterpenoid alkaloids.
Table 1: Antiarrhythmic Activity
| Compound | Assay | Measurement | Value | Reference(s) |
| Guan-fu base S | Sodium Current Inhibition (Whole-cell patch clamp) | IC50 | 3.48 µM | [1][2] |
| Guan-fu base G | Aconitine-induced Arrhythmia | IC50 | 23.81 µM | [1][2] |
| Guan-fu base A | Aconitine-induced Arrhythmia | IC50 | 41.17 µM | [1][2] |
| Hetisine | Aconitine-induced Arrhythmia | IC50 | 75.72 µM | [1][2] |
| Guan-fu base Q | Aconitine-induced Arrhythmia | IC50 | 82.65 µM | [1][2] |
| Hetisinone | Nav 1.2 Channel Inhibition | % Inhibition @ 10 µM | 28% | [1][2] |
Table 2: Anticancer and Cytotoxic Activity
| Compound | Cell Line | Measurement | Value (µM) | Reference(s) |
| Trichodelphinine E | A549 (Lung Carcinoma) | IC50 | 12.03 | [1] |
| Trichodelphinine B | A549 (Lung Carcinoma) | IC50 | 18.64 | [1] |
| Nagaconitine D | SK-OV-3 (Ovarian Cancer) | IC50 | 32.1 | [1] |
| Unnamed Hetisine Derivative 1 | MCF-7 (Breast Cancer) | IC50 | 7.58 | [6] |
| Unnamed Hetisine Derivative 1 | MCF-7/ADR (Adriamycin-resistant Breast Cancer) | IC50 | 7.02 | [6] |
| Chasmanthinine Derivative 10 | Sf9 (Insect Cells) | IC50 | 12.87 | [6] |
| Hetisine Derivative 34-10 | A549, MDA-MB-231, MCF-7, KB, KB-VIN | IC50 Range | 4.3 - 6.0 | [7] |
| Hetisine Derivative 34-8 | A549, MDA-MB-231, MCF-7, KB, KB-VIN | IC50 Range | 4.3 - 6.0 | [7] |
| Hetisine Derivative 34-19 | A549, MDA-MB-231, MCF-7, KB, KB-VIN | IC50 Range | 4.3 - 6.0 | [7] |
| Hetisine Derivative 34-20 | A549, MDA-MB-231, MCF-7, KB, KB-VIN | IC50 Range | 4.3 - 6.0 | [7] |
Table 3: Antimicrobial and Antiviral Activity
| Compound | Organism/Virus | Measurement | Result | Reference(s) |
| Panicudine | Gram-positive & Gram-negative bacteria | Zone of Inhibition | 5–23 mm at 0.4–400 mg/mL | [3] |
| Panicudine | Candida albicans | Zone of Inhibition | Inactive | [3] |
| Tanguticuline A | Influenza A virus (H1N1) | IC50 | 2.9 µg/mL | [3] |
| Tanguticuline E | Influenza A virus (H1N1) | IC50 | 2.9 µg/mL | [3] |
Table 4: Insecticidal Activity
| Compound | Organism | Measurement | Value | Reference(s) |
| Hetisine | Tribolium castaneum (Red flour beetle) | Repellency | 59.12% at 3 mg/mL | [1] |
| Rearranged Hetisine | Spodoptera littoralis (Cotton leafworm) | EC50 | 1.7 µg/cm² | [8] |
| 19-oxodihydroatisine | Leptinotarsa decemlineata (Colorado potato beetle) | EC50 | 0.1 µg/cm² | [8] |
| Ranaconitine | Nilaparvata lugens (Brown planthopper) | LD50 (48h) | 0.26 µ g/insect | [8] |
| Ranaconitine | Sogatella furcifera (White-backed planthopper) | LD50 (48h) | 0.25 µ g/insect | [8] |
| Hetisine Derivative with Ketone at C-13 | Sf9 (Insect Cells) | LD50 | 5.3 mg/mL | [1][3] |
| Hetisine Derivative with Ketone at C-13 | CHO (Mammalian Cells) | LD50 | 12.5 mg/mL | [1][3] |
Table 5: Anti-inflammatory Activity
| Compound/Extract | Assay | Measurement | Value (µM) | Reference(s) |
| Clerodane Diterpenoids (General) | NO Production Inhibition in LPS-activated RAW 264.7 cells | IC50 Range | 32.19 - 48.85 | [9] |
| Diterpenoids from Alpinia japonica | NO Production Inhibition in LPS-induced RAW264.7 macrophages | IC50 Range | 14.6 - 34.3 | [10] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Antiarrhythmic Activity: Whole-Cell Patch Clamp for Sodium Channel Blockade
Objective: To measure the inhibitory effect of this compound-type alkaloids on voltage-gated sodium channels in cardiomyocytes.
Materials:
-
Isolated cardiomyocytes (e.g., from neonatal rat ventricles)
-
Patch clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
External (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 110 K-Gluconate, 10 KCl, 1 MgCl₂, 1 EGTA, 10 HEPES, 2 Mg-ATP, 0.5 Na₂-GTP; pH adjusted to 7.2 with KOH. For isolating sodium currents, K+ can be replaced with Cs+, and potassium channel blockers can be added to the external solution.
-
This compound alkaloid stock solution of known concentration.
Procedure:
-
Cell Preparation: Isolate cardiomyocytes and plate them on coverslips suitable for microscopy and patch clamping.
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Obtain a Giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -90 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV) to elicit sodium currents and record the baseline currents.
-
Perfuse the recording chamber with the external solution containing the desired concentration of the this compound alkaloid.
-
Record the sodium currents in the presence of the compound.
-
-
Data Analysis: Measure the peak inward sodium current before and after the application of the alkaloid. Calculate the percentage of inhibition and determine the IC50 value by testing a range of concentrations.
Anticancer Activity: MTT Cytotoxicity Assay
Objective: To determine the cytotoxic effect of this compound-type alkaloids on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
96-well microtiter plates
-
Complete cell culture medium
-
This compound alkaloid stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the this compound alkaloid for 48 or 72 hours. Include untreated cells as a negative control.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Antimicrobial Activity: Broth Microdilution Assay
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound-type alkaloids against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
96-well microtiter plates
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
This compound alkaloid stock solution
-
Bacterial/fungal inoculum adjusted to 0.5 McFarland standard
-
Resazurin or other growth indicator (optional)
Procedure:
-
Preparation of Dilutions: Prepare a two-fold serial dilution of the this compound alkaloid in the 96-well plate using the appropriate broth.
-
Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no alkaloid) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the alkaloid that completely inhibits visible growth of the microorganism. If using a growth indicator, the MIC is the lowest concentration that prevents a color change.
Insecticidal Activity: Leaf Dip Bioassay
Objective: To evaluate the insecticidal activity of this compound-type alkaloids against a target insect pest.
Materials:
-
Target insect species (e.g., larvae of Spodoptera litura)
-
Host plant leaves
-
This compound alkaloid solutions of varying concentrations
-
Solvent control (e.g., acetone)
-
Petri dishes or other suitable containers
Procedure:
-
Preparation of Treated Leaves: Dip host plant leaves into the alkaloid solutions for a set amount of time (e.g., 10 seconds) and allow them to air dry. Prepare control leaves dipped in the solvent only.
-
Bioassay: Place one treated leaf in each petri dish. Introduce a set number of insect larvae (e.g., 10) into each dish.
-
Incubation: Maintain the petri dishes under controlled environmental conditions (temperature, humidity, photoperiod).
-
Mortality Assessment: Record the number of dead larvae at specific time intervals (e.g., 24, 48, 72 hours).
-
Data Analysis: Calculate the percentage of mortality for each concentration. Determine the LD50 (lethal dose for 50% of the population) or LC50 (lethal concentration for 50% of the population) values.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
Objective: To assess the in vivo anti-inflammatory effect of this compound-type alkaloids.
Materials:
-
Rodents (e.g., Wistar rats or Swiss albino mice)
-
Carrageenan solution (1% w/v in saline)
-
This compound alkaloid solution/suspension for oral or intraperitoneal administration
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Grouping: Divide the animals into groups: control (vehicle), standard drug, and test groups (different doses of the this compound alkaloid).
-
Drug Administration: Administer the vehicle, standard drug, or test compound to the respective groups, typically 30-60 minutes before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Signaling Pathways and Mechanisms of Action
Antiarrhythmic Activity: Sodium Channel Blockade
The primary mechanism for the antiarrhythmic effects of several this compound-type alkaloids is the blockade of voltage-gated sodium channels (Nav).[1] Guan-fu base A has been identified as a multi-ion channel blocker, affecting sodium, calcium, and potassium channels.[1] The blockade of the fast inward sodium current (INa) during phase 0 of the cardiac action potential leads to a decrease in the maximum upstroke velocity (Vmax), which slows down conduction. This can be beneficial in terminating re-entrant arrhythmias.
Anticancer Activity: Induction of Cell Cycle Arrest
Certain derivatives of this compound-type alkaloids have been shown to induce cell cycle arrest at the G1 and/or sub-G1 phase.[1] This is associated with the inhibition of the phosphorylation of extracellular signal-regulated kinase (ERK) and enhanced phosphorylation of phosphoinositide 3-kinase (PI3K).[1] The modulation of these key signaling pathways disrupts the normal progression of the cell cycle, leading to an accumulation of cells in the G1 phase and preventing them from entering the S phase (DNA synthesis), ultimately inhibiting cell proliferation.
Anti-inflammatory Activity: Inhibition of Pro-inflammatory Mediators
Diterpenoid alkaloids, in general, have been shown to possess anti-inflammatory properties. The mechanism often involves the inhibition of key inflammatory pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[11][12] The activation of these pathways by inflammatory stimuli (e.g., lipopolysaccharide, LPS) leads to the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This compound-type alkaloids may exert their anti-inflammatory effects by suppressing the activation of NF-κB and MAPKs, thereby reducing the expression and release of these mediators.
Conclusion
This compound-type diterpenoid alkaloids represent a class of natural products with significant and diverse biological activities. The data and protocols presented in this guide highlight their potential as lead compounds for the development of new drugs for a range of therapeutic areas, including cardiovascular diseases, cancer, infectious diseases, and for use as biopesticides. Further research is warranted to fully elucidate the mechanisms of action of these complex molecules, optimize their therapeutic potential, and assess their safety profiles. This guide serves as a foundational resource to stimulate and support such research endeavors.
References
- 1. Chemistry and biological activities of hetisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of G1 Cell Cycle Progression: Distinguishing the Restriction Point from a Nutrient-Sensing Cell Growth Checkpoint(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Alkylaminophenol Induces G1/S Phase Cell Cycle Arrest in Glioblastoma Cells Through p53 and Cyclin-Dependent Kinase Signaling Pathway [frontiersin.org]
- 4. [PDF] Chemistry and biological activities of hetisine-type diterpenoid alkaloids | Semantic Scholar [semanticscholar.org]
- 5. Chemistry and biological activities of hetisine-type diterpenoid alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Anti-inflammatory and antisecretory potential of histidine in Salmonella-challenged mouse small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RGNNV-induced cell cycle arrest at G1/S phase enhanced viral replication via p53-dependent pathway in GS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of nitric oxide production by clerodane diterpenoids from leaves and stems of Croton poomae Esser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Terpenoids from rhizomes of Alpinia japonica inhibiting nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activity of traditional Chinese medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unraveling the Molecular Mechanisms of Hetisan: A Technical Primer on Preliminary Findings
For Immediate Release
This technical guide provides an in-depth analysis of the preliminary studies on the mechanism of action of hetisan, the foundational structure of a class of C20-diterpenoid alkaloids. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the current understanding of this compound's biological activities, with a focus on its representative derivative, hetisine. The information presented herein is based on publicly available scientific literature.
Core Pharmacological Activities: A Dual Focus on Antiarrhythmic and Antitumor Effects
Preliminary research indicates that this compound derivatives, particularly hetisine and its analogues like Guanfu base A (GFA), exhibit two primary areas of pharmacological activity: antiarrhythmia and cancer cytotoxicity. The mechanisms underpinning these effects are beginning to be elucidated, pointing towards distinct molecular targets and signaling pathways.
Antiarrhythmic Properties: Modulation of Cardiac Ion Channels
The antiarrhythmic effects of hetisine-type alkaloids are primarily attributed to their ability to modulate the function of cardiac ion channels. A key mechanism is the blockade of voltage-gated sodium channels, which are crucial for the initiation and propagation of the cardiac action potential.
A notable analogue, Guanfu base A (GFA), has been shown to selectively inhibit the late sodium current (INa,L) over the transient sodium current (INa,T).[1] This selective inhibition is a promising therapeutic strategy for arrhythmias associated with enhanced late sodium currents. In addition to sodium channels, GFA also demonstrates inhibitory effects on other cardiac ion channels, albeit at different potencies.
Table 1: Inhibitory Activity of Guanfu Base A on Cardiac Ion Channels
| Ion Channel | IC50 (µM) | Test System |
| Late Sodium Current (INa,L) | 1.57 ± 0.14 | Guinea Pig Ventricular Myocytes |
| Transient Sodium Current (INa,T) | 21.17 ± 4.51 | Guinea Pig Ventricular Myocytes |
| hERG Current (IhERG) | 273 ± 34 | Not Specified |
| Kv1.5 Current (IKv1.5) | >200 (20.6% inhibition at 200 µM) | Not Specified |
Data sourced from a study on the antiarrhythmic ionic mechanism of Guanfu base A.[1]
The experimental protocol for determining these ion channel activities typically involves the whole-cell patch-clamp technique. A detailed, representative methodology for this experiment is provided in the "Experimental Protocols" section.
Antitumor Activity: Cytotoxicity and Induction of Cell Cycle Arrest
Several studies have highlighted the cytotoxic effects of hetisine-type alkaloids against various human cancer cell lines. The primary mechanism appears to be the induction of cell cycle arrest, leading to an inhibition of cancer cell proliferation.
Derivatives of hetisine have shown significant cytotoxic activity against lung carcinoma (A549), prostate carcinoma (DU145), and nasopharyngeal carcinoma (KB) cell lines.[2] For instance, certain kobusine derivatives, which share the hetisane scaffold, have demonstrated potent suppressive effects against these cell lines.[3]
Table 2: Cytotoxic Activity of Selected Hetisine-Type Diterpenoid Alkaloids
| Compound | Cell Line | IC50 (µM) |
| Trichodelphinine B | A549 | 18.64 |
| Trichodelphinine E | A549 | 12.03 |
| 11,15-Dibenzoylkobusine | A549 | ~7.3 |
| Derivative 22 (4-chlorobenzoate of kobusine) | MDA-MB-231 | 2.8 |
| Various Kobusine Derivatives | A549 | 4.4 - 5.5 |
Data compiled from multiple studies on the cytotoxic effects of diterpenoid alkaloids.[2][3][4]
The antitumor mechanism involves the arrest of the cell cycle at the G2/M phase. This is achieved by downregulating the expression of key cell cycle regulatory proteins, including Cyclin B1, CDK1/CDC2, and CDC25c.[5] This disruption of the cell cycle machinery ultimately inhibits the proliferation of cancer cells.
Experimental Protocols
Whole-Cell Patch-Clamp Technique for Ion Channel Analysis
This protocol outlines the key steps for assessing the effect of a this compound derivative (e.g., Guanfu base A) on cardiac ion currents.
1. Cell Preparation:
- Isolate ventricular myocytes from a suitable animal model (e.g., guinea pig) or use a stable cell line expressing the ion channel of interest (e.g., HEK293 cells transfected with the SCN5A gene for NaV1.5).
- Plate the cells onto coverslips for recording.
2. Solutions:
- External Solution (aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. The solution is continuously bubbled with 95% O2 / 5% CO2.
- Internal (Pipette) Solution: A typical composition for recording sodium currents includes (in mM): 120 KCl, 5.374 CaCl2, 1.75 MgCl2, 10 EGTA, 10 HEPES, and 4 Na2-ATP, with pH adjusted to 7.2 with KOH.
3. Recording Procedure:
- Place the coverslip with cells in the recording chamber on the stage of an inverted microscope.
- Pull glass micropipettes to a resistance of 3-7 MΩ when filled with the internal solution.
- Fill the pipette with the internal solution and mount it on the micromanipulator.
- Approach a target cell with the pipette while applying slight positive pressure.
- Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
- Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
- Clamp the cell membrane potential at a holding potential (e.g., -80 mV).
- Apply specific voltage protocols to elicit the ion currents of interest (e.g., a depolarizing pulse to activate sodium channels).
- Record baseline currents and then perfuse the recording chamber with the external solution containing various concentrations of the test compound.
- Record the currents in the presence of the compound to determine its inhibitory effect.
4. Data Analysis:
- Measure the peak amplitude of the ion currents before and after drug application.
- Calculate the percentage of inhibition for each concentration.
- Construct a dose-response curve by plotting the percentage of inhibition against the compound concentration.
- Fit the curve with a suitable equation (e.g., Hill equation) to determine the IC50 value.
MTT Assay for Cytotoxicity Assessment
This protocol describes the general procedure for evaluating the cytotoxic effects of this compound derivatives on cancer cell lines.
1. Cell Culture:
- Culture the desired cancer cell line (e.g., A549) in appropriate medium supplemented with fetal bovine serum and antibiotics.
- Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
- Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of the compound in the cell culture medium.
- Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).
- Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Staining:
- Prepare a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
- Add the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
- Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of isopropanol with HCl) to dissolve the formazan crystals.
- Shake the plate gently to ensure complete dissolution.
- Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the compound concentration to generate a dose-response curve.
- Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathways and Logical Relationships
To visualize the proposed mechanisms of action, the following diagrams have been generated using the DOT language.
Caption: Proposed mechanism of antiarrhythmic action of hetisine derivatives.
Caption: Proposed mechanism of antitumor action of hetisine derivatives.
Caption: Experimental workflow for whole-cell patch-clamp analysis.
Conclusion and Future Directions
The preliminary studies on this compound and its derivatives reveal promising pharmacological activities, particularly in the realms of antiarrhythmia and cancer therapy. The mechanism of action for its antiarrhythmic effects is centered on the modulation of cardiac ion channels, with a notable selectivity for the late sodium current. The antitumor effects appear to be mediated through the induction of cell cycle arrest.
Further research is warranted to fully elucidate the intricate molecular interactions and signaling pathways involved. Specifically, a more detailed investigation into the upstream and downstream effectors of the cell cycle arrest mechanism is needed. Additionally, comprehensive studies on a wider range of cancer cell lines and in vivo models will be crucial to validate the therapeutic potential of this class of compounds. The continued exploration of the structure-activity relationships within the hetisine-type alkaloids will also be vital for the design of more potent and selective drug candidates.
References
- 1. Antiarrhythmic ionic mechanism of Guanfu base A--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Discovery of C20-Diterpenoid Alkaloid Kobusine Derivatives Exhibiting Sub-G1 Inducing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and biological activities of hetisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Traditional and Modern Applications of Hetisan and Related Diterpenoid Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hetisan is a C20-diterpenoid alkaloid characterized by a complex heptacyclic hetisane skeleton. This class of natural products, primarily isolated from plants of the Aconitum and Delphinium genera (family Ranunculaceae), has garnered significant interest for its diverse and potent biological activities. Traditionally, plants containing this compound-type alkaloids have been used in various herbal medicines for their therapeutic properties. Modern pharmacological studies have begun to elucidate the mechanisms underlying these effects, revealing potential applications in several key therapeutic areas. This guide provides a comprehensive overview of the traditional uses, modern pharmacological findings, and future research directions for this compound and related alkaloids.
While specific quantitative data and detailed experimental protocols exclusively for "this compound" are limited in publicly available scientific literature, this guide synthesizes the broader knowledge of hetisine-type diterpenoid alkaloids to provide a framework for understanding their potential applications.
Traditional Medicine Applications
Plants from the Delphinium genus, known sources of this compound-type alkaloids, have been utilized in traditional medicine systems, particularly in regions like China and India, for a variety of ailments. These applications, often passed down through generations, include the treatment of:
-
Traumatic injury
-
Enteritis
-
Rheumatism
-
Headache and toothache
-
Neuralgia and other forms of pain[1]
The use of these plants as herbal remedies points to their inherent analgesic and anti-inflammatory properties, which are now being investigated through modern scientific methods.[1]
Modern Pharmacological Applications and Biological Activities
Pharmacological research has identified a wide range of biological activities for hetisine-type diterpenoid alkaloids, underscoring their potential for drug development. The primary activities investigated include anti-inflammatory, analgesic, antiarrhythmic, antitumor, and antimicrobial effects.
Anti-inflammatory and Analgesic Activity
Several new C19-lycaconitine-type diterpenoid alkaloids isolated from Delphinium grandiflorum have demonstrated inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages.[1] This indicates a potential mechanism for the anti-inflammatory effects observed in traditional use. Furthermore, studies on diterpenoid alkaloids from D. grandiflorum have shown significant analgesic activity, in some cases superior to reference drugs.[2]
Antiarrhythmic Activity
Hetisine-type diterpenoid alkaloids have shown promise as antiarrhythmic agents. Their mechanism of action is thought to involve the modulation of voltage-gated ion channels, which are critical for maintaining normal cardiac rhythm. While specific data for this compound is not available, the general class of compounds is being explored for its potential to treat cardiac arrhythmias.[3]
Antitumor Activity
The antitumor potential of diterpenoid alkaloids is an active area of research. Studies on various cancer cell lines have explored the cytotoxic effects of these compounds. For instance, in human colorectal cancer cell lines such as HCT116 and HT29, the antitumor activity of certain compounds is assessed by their ability to inhibit colony formation.[4][5] The mechanisms underlying these effects may involve the induction of apoptosis or the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Antimicrobial Activity
The antimicrobial properties of alkaloids from Delphinium species have also been reported.[6] The minimum inhibitory concentration (MIC) is a key quantitative measure used to determine the potency of an antimicrobial agent against a specific microorganism.[7][8]
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table presents a generalized summary of data types relevant to the biological activities of diterpenoid alkaloids. This serves as a template for the kind of data researchers would generate.
| Biological Activity | Parameter | Cell Line / Organism | Typical Value Range |
| Anti-inflammatory | NO Production Inhibition (IC50) | RAW 264.7 | µM range |
| Analgesic | ED50 (in vivo) | Mouse/Rat models | mg/kg range |
| Antitumor | Cytotoxicity (IC50) | HCT116, HT29, etc. | µM to nM range |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) | S. aureus, E. coli, etc. | µg/mL range |
Key Experimental Protocols
Detailed experimental protocols are crucial for the validation and replication of scientific findings. Below are generalized methodologies for assessing the key biological activities of this compound-type alkaloids.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., a this compound-type alkaloid) for 1 hour.
-
Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
In Vitro Antitumor Assay: Cytotoxicity by MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., HCT116, HT29) are maintained in appropriate culture media.
-
Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of the test compound for 48-72 hours.
-
MTT Assay: MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO.
-
Data Analysis: The absorbance is measured at 570 nm. The percentage of cell viability is calculated, and the IC50 value is determined.
Potential Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound-type alkaloids are likely mediated through the modulation of various intracellular signaling pathways.
Apoptosis Signaling Pathway
The induction of apoptosis, or programmed cell death, is a key mechanism for antitumor agents. This can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway, both of which converge on the activation of caspases.[9][10]
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation.[11][12] Inhibition of this pathway could be a primary mechanism for the anti-inflammatory effects of this compound-type alkaloids.
MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli and play key roles in cell proliferation, differentiation, and apoptosis.[13][14] Modulation of these pathways could contribute to the antitumor effects of this compound-type alkaloids.
Conclusion and Future Directions
This compound and related hetisine-type diterpenoid alkaloids represent a promising class of natural products with a rich history in traditional medicine and a wide spectrum of pharmacologically relevant activities. While the precise mechanisms and quantitative potency of this compound itself require more focused investigation, the broader family of compounds demonstrates significant potential for the development of new therapeutics, particularly in the areas of inflammation, pain, cancer, and infectious diseases.
Future research should prioritize the following:
-
Isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.
-
Systematic screening of this compound against a wide range of biological targets to identify its primary mechanisms of action.
-
Quantitative analysis of its potency and efficacy in various in vitro and in vivo models to establish clear structure-activity relationships.
-
Elucidation of the specific signaling pathways modulated by this compound to provide a deeper understanding of its therapeutic and toxicological profiles.
A thorough investigation into these areas will be essential to unlock the full therapeutic potential of this compound and its derivatives for modern medicine.
References
- 1. Grandiflolines A–F, new anti-inflammatory diterpenoid alkaloids isolated from Delphinium grandiflorum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diterpenoid alkaloids from the whole herb of Delphinium grandiflorum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Differential sensitization of two human colon cancer cell lines to the antitumor effects of irinotecan combined with 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential sensitization of two human colon cancer cell lines to the antitumor effects of irinotecan combined with 5-aza-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. idexx.dk [idexx.dk]
- 9. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 12. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. google.com [google.com]
Hetisan: A Technical Overview of a Diterpenoid Alkaloid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of hetisan, a diterpenoid alkaloid, and the broader class of hetisine-type alkaloids. The document covers its chemical identity, and the known biological activities of this structural class, and outlines a general biosynthetic pathway.
Core Data
The fundamental chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 39608-70-3 | [1] |
| Molecular Formula | C20H27N | [2] |
| Molecular Weight | 281.4 g/mol | [2] |
Biological Activities of Hetisine-Type Diterpenoid Alkaloids
This compound belongs to the hetisine-type C20-diterpenoid alkaloids, a significant subclass of diterpenoid alkaloids primarily isolated from plants of the Aconitum and Delphinium genera.[1][3] While specific biological data for this compound is limited in publicly accessible literature, extensive research on hetisine-type alkaloids has revealed a wide array of pharmacological activities. These compounds are characterized by a heptacyclic hetisane skeleton.[3][4][5][6]
Pharmacological studies have demonstrated that hetisine-type diterpenoid alkaloids exhibit several key biological effects, including:
-
Antiarrhythmic Activity: This is one of the most prominent effects of this class of alkaloids, with studies indicating their potential for development as antiarrhythmic drugs due to their low toxicity profile.[1][3]
-
Antitumor Activity: Certain hetisine derivatives have shown cytotoxicity against various cancer cell lines.[3][5]
-
Antimicrobial and Insecticidal Activities: These alkaloids have also been reported to possess antimicrobial and insecticidal properties.[1][3]
-
Effects on Peripheral Vasculature: Research has indicated that these compounds can have an effect on the peripheral vasculature.[1][3]
The diverse biological activities of hetisine-type alkaloids make them promising lead structures for drug discovery and development.[1][3]
Experimental Protocols
-
Reaction Setup: A dry, inert atmosphere is established in a reaction vessel, often a two-necked round-bottomed flask, using techniques like evacuating and back-filling with nitrogen.
-
Reagent Addition: Reagents and solvents are added in a specific order, often using syringes or dropping funnels to control the rate of addition. Temperature control is maintained throughout the reaction.
-
Reaction Monitoring: The progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC) to determine when the reaction is complete.
-
Workup and Purification: Once the reaction is complete, the product is isolated and purified. This typically involves quenching the reaction, extraction, and purification techniques like column chromatography.
Biosynthetic Pathway
Hetisine-type diterpenoid alkaloids are believed to be biosynthetically derived from atisine-type diterpenoid alkaloids. The proposed pathway involves a Mannich reaction to form an intermediate, which then leads to the characteristic hetisine skeleton. The general biosynthetic relationship is depicted below.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound | C20H27N | CID 9548814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemistry and biological activities of hetisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. latrobe.primo.exlibrisgroup.com [latrobe.primo.exlibrisgroup.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry and biological activities of hetisine-type diterpenoid alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Solubility and Stability of Hetisan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hetisan is a complex diterpenoid alkaloid with a heptacyclic structure.[1] Like many natural products, its physicochemical properties, particularly solubility and stability, are critical determinants of its potential for further development as a therapeutic agent. Poor aqueous solubility can limit bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradation products. This technical guide provides a comprehensive overview of the core principles and methodologies for evaluating the solubility and stability of this compound.
This compound Chemical Structure:
-
Molecular Formula: C20H27N[1]
-
IUPAC Name: (1R,5R,11R,14R,16S,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.0¹,⁸.0⁵,¹⁷.0⁷,¹⁶.0⁹,¹⁴.0¹⁴,¹⁸]nonadecane[1]
Solubility Profile of this compound
The solubility of a compound is a measure of the maximum amount of that substance that can be dissolved in a given solvent at a specific temperature and pressure. For pharmaceutical development, solubility in aqueous and physiologically relevant media is of paramount importance.
General Solubility Characteristics of Alkaloids
Alkaloids typically exist as basic compounds and their solubility is highly dependent on pH.[2] The free base form is generally soluble in organic solvents and poorly soluble in water.[3] Conversely, the salt form, created by reaction with an acid, is typically more soluble in water and alcohol.[2][3] Given this compound's alkaloidal nature, it is expected to exhibit this pH-dependent solubility.
Experimental Determination of Solubility
Several methods can be employed to determine the solubility of this compound. The choice of method often depends on the stage of development and the amount of substance available.
2.2.1 Thermodynamic (Equilibrium) Solubility
The shake-flask method is the gold standard for determining thermodynamic solubility.[4]
Experimental Protocol: Shake-Flask Method
-
Preparation: An excess amount of this compound powder is added to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., 25°C and 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[4]
-
Sample Preparation: After equilibration, the suspensions are allowed to stand, and the supernatant is carefully removed and filtered through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
Data Analysis: The solubility is reported as the mean concentration from replicate experiments.
2.2.2 Kinetic Solubility
Kinetic solubility assessment is a higher-throughput method often used in early drug discovery to screen large numbers of compounds.[5] It measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[5]
Experimental Protocol: Kinetic Solubility Assay
-
Stock Solution: A concentrated stock solution of this compound is prepared in 100% DMSO.
-
Serial Dilution: The stock solution is serially diluted in DMSO in a 96-well plate.
-
Addition of Aqueous Buffer: A physiological buffer (e.g., PBS, pH 7.4) is added to each well, and the plate is shaken.
-
Precipitation Measurement: The formation of precipitate is measured by nephelometry (light scattering) or turbidimetry.[5]
-
Data Analysis: The kinetic solubility is the concentration at which the first signs of precipitation are detected.
Illustrative Solubility Data for this compound
The following tables present hypothetical solubility data for this compound to illustrate how the results of such studies would be structured.
Table 1: Thermodynamic Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility (µg/mL) |
| Water (pH 7.0) | < 1 |
| 0.1 N HCl (pH 1.2) | 150 |
| PBS (pH 7.4) | 2 |
| Ethanol | 5000 |
| Methanol | 3500 |
| DMSO | > 50000 |
Table 2: pH-Dependent Aqueous Solubility of this compound at 37°C
| pH | Solubility (µg/mL) |
| 1.2 | 180 |
| 4.5 | 50 |
| 6.8 | 5 |
| 7.4 | 2 |
| 9.0 | < 1 |
Stability Profile of this compound
Stability testing is crucial to ensure that a drug substance maintains its quality, purity, and potency throughout its shelf life.[6] Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule.[7][8][9]
Forced Degradation Studies
Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing to accelerate its decomposition.[7][8] This helps in understanding the degradation pathways and developing stability-indicating analytical methods.[9]
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Solutions of this compound are prepared in various stress media.
-
Stress Conditions: The solutions are subjected to the following conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Neutral Hydrolysis: Water at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The solid drug is kept at 105°C for 24 hours.
-
Photostability: The drug solution is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method.
-
Data Analysis: The percentage of degradation is calculated, and the formation of degradation products is monitored. Mass spectrometry is used to identify the structure of major degradants.
Long-Term and Accelerated Stability Testing
Long-term and accelerated stability studies are performed under conditions recommended by the International Council for Harmonisation (ICH) to predict the shelf-life of the drug substance.[10]
Experimental Protocol: ICH Stability Testing
-
Sample Packaging: this compound is stored in containers that simulate the proposed commercial packaging.
-
Storage Conditions:
-
Testing Frequency: Samples are pulled and analyzed at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[10]
-
Analytical Tests: The samples are tested for appearance, assay, purity (degradation products), and other relevant physicochemical properties.
Illustrative Stability Data for this compound
The following tables provide hypothetical stability data for this compound.
Table 3: Summary of Forced Degradation Studies for this compound
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (m/z) |
| 0.1 N HCl, 60°C, 24h | 15.2 | 3 | 299.2 |
| 0.1 N NaOH, 60°C, 24h | 25.8 | 4 | 301.2 |
| 3% H₂O₂, RT, 24h | 8.5 | 2 | 297.2 (N-oxide) |
| Heat (105°C), 24h | 2.1 | 1 | - |
| Photostability | 5.6 | 2 | - |
Table 4: Accelerated Stability Data for this compound (40°C/75% RH)
| Time (Months) | Appearance | Assay (%) | Total Impurities (%) |
| 0 | White Powder | 99.8 | 0.15 |
| 3 | White Powder | 98.5 | 0.45 |
| 6 | Off-white Powder | 97.2 | 0.80 |
Visualizations
Experimental Workflow for Solubility and Stability Testing
Caption: Experimental workflow for determining the solubility and stability of this compound.
Hypothetical Degradation Pathway of this compound
Caption: Potential degradation pathways for this compound under stress conditions.
Generic Signaling Pathway Investigation
While no specific signaling pathways for this compound have been elucidated, a general approach to investigating its biological activity is outlined below. Diterpenoid alkaloids are known to interact with various cellular targets, including ion channels and receptors.[12]
Caption: Hypothetical signaling pathway for investigating the mechanism of action of this compound.
Conclusion
This technical guide outlines the essential experimental framework for characterizing the solubility and stability of the diterpenoid alkaloid this compound. A thorough understanding of these properties is fundamental for any further preclinical and clinical development. The provided protocols for solubility determination and stability testing, including forced degradation studies, offer a robust starting point for researchers. The illustrative data and diagrams serve to guide the experimental design and data presentation for this compound or other novel natural products. Future work should focus on generating specific experimental data for this compound to populate these frameworks and enable its progression in the drug development pipeline.
References
- 1. This compound | C20H27N | CID 9548814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alkaloids [m.chemicalbook.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. labstat.com [labstat.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.nutrasource.ca [blog.nutrasource.ca]
- 11. Guidelines for Stability Testing of Herbal Medicines – StabilityStudies.in [stabilitystudies.in]
- 12. Neuropharmacological Potential of Diterpenoid Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Hetisine-Type Diterpenoid Alkaloids: A Comprehensive Technical Review of Their History, Chemistry, and Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hetisine-type diterpenoid alkaloids, a significant class of natural products primarily isolated from the genera Aconitum and Delphinium, have a rich history in traditional medicine and are now a subject of intense scientific scrutiny. This technical guide provides an in-depth literature review of their history, chemical diversity, and pharmacological properties. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways to support further research and drug development efforts in this promising area.
Introduction and Historical Context
Hetisine-type diterpenoid alkaloids are a subclass of C20-diterpenoid alkaloids characterized by a complex heptacyclic hetisane skeleton.[1][2] Historically, plants containing these alkaloids, such as various Aconitum species, have been utilized in traditional medicine systems, including Traditional Chinese Medicine (TCM) and Bhutanese traditional medicine ("gSo-ba Rig-pa"), for their analgesic, anti-inflammatory, and antiarrhythmic properties.[3][4] In TCM, preparations from Aconitum roots, known as Fuzi, have been used for thousands of years.[3] The isolation and structural elucidation of these complex molecules, beginning in the mid-20th century, paved the way for modern pharmacological investigations into their mechanisms of action and therapeutic potential.[5]
Chemical Structure and Diversity
The core structure of hetisine-type alkaloids is a heptacyclic hetisane skeleton, which is biosynthetically derived from atisine-type diterpenoid alkaloids through the formation of C(14)–C(20) and N–C(6) bonds.[3] The structural diversity within this class arises from variations in the state of the nitrogen atom and the nature and position of various substituents.[1] Based on the nitrogen atom's state, hetisine-type alkaloids are classified into four main subtypes:
-
Amine Subtype: The most common subtype, characterized by a tertiary amine.
-
N,O-mixed Acetal Subtype: Featuring an acetal linkage involving the nitrogen atom.
-
N-oxide Derivatives: Where the nitrogen atom is oxidized.
-
Quaternary Ammonium Bases: Containing a positively charged quaternary nitrogen atom.[2]
Over 157 hetisine-type diterpenoid alkaloids have been identified, with the majority isolated from the genera Aconitum and Delphinium of the Ranunculaceae family.[1]
Pharmacological Activities and Quantitative Data
Hetisine-type diterpenoid alkaloids exhibit a broad spectrum of biological activities, with their antiarrhythmic properties being the most extensively studied.[3] Other notable activities include antitumor, antimicrobial, and insecticidal effects.[3]
Antiarrhythmic Activity
The most prominent pharmacological effect of several hetisine-type alkaloids is their ability to counteract cardiac arrhythmias. Guan-fu base A, isolated from Aconitum coreanum, is a well-studied example that has been developed into an antiarrhythmic drug in China.[3][4] The primary mechanism of action for the antiarrhythmic effects of these compounds is the blockade of multiple ion channels involved in the cardiac action potential.
Table 1: Inhibitory Activity of Hetisine-Type Alkaloids on Cardiac Sodium Channels
| Compound | IC50 (μM) | Cell Type | Reference |
| Guan-fu base S | 3.48 | Guinea pig ventricular myocytes | [6] |
| Guan-fu base G | 23.81 | Guinea pig ventricular myocytes | [3] |
| Guan-fu base A | 41.17 | Guinea pig ventricular myocytes | [3] |
| Hetisine | 75.72 | Guinea pig ventricular myocytes | [3] |
| Guan-fu base Q | 82.65 | Guinea pig ventricular myocytes | [3] |
Antitumor Activity
Several hetisine-type alkaloids have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis.
Table 2: Cytotoxic Activity of Hetisine-Type Alkaloids
| Compound | Cell Line | IC50 (μM) | Reference |
| Trichodelphinine A | A549 (Lung carcinoma) | 12.0 - 52.8 | [3] |
| Trichodelphinine B | A549 (Lung carcinoma) | 12.0 - 52.8 | [3] |
| Trichodelphinine C | A549 (Lung carcinoma) | 12.0 - 52.8 | [3] |
| Trichodelphinine D | A549 (Lung carcinoma) | 12.0 - 52.8 | [3] |
| Trichodelphinine E | A549 (Lung carcinoma) | 12.0 - 52.8 | [3] |
| Unnamed Hetisine-type Alkaloid | SK-OV-3 (Ovarian cancer) | 32.1 | [3] |
Antimicrobial and Other Activities
Some hetisine-type alkaloids have shown activity against bacteria and fungi. For instance, panicudine has displayed considerable activity against a range of Gram-positive and Gram-negative bacteria.[7] Additionally, insecticidal and repellent activities have been reported for some of these compounds.[3]
Table 3: Acute Toxicity of Selected Hetisine-Type Alkaloids
| Compound | LD50 (mg/kg, ip in mice) | Reference |
| Guan-fu base A | 132.5 | [7] |
| Guan-fu base G | 148.3 | [7] |
Experimental Protocols
Extraction and Isolation of Hetisine-Type Alkaloids from Aconitum Species
This protocol describes a general method for the extraction and isolation of diterpenoid alkaloids from the roots of Aconitum plants.
Materials:
-
Dried and powdered roots of Aconitum species
-
Methanol (MeOH)
-
Chloroform (CHCl3)
-
n-Hexane
-
Ethyl acetate (EtOAc)
-
n-Butanol (n-BuOH)
-
Hydrochloric acid (HCl)
-
Sodium carbonate (Na2CO3) or Ammonium hydroxide (NH4OH)
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Dragendorff's reagent
Procedure:
-
Extraction: The dried and powdered plant material is repeatedly extracted with methanol at room temperature. The combined methanol extracts are concentrated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is suspended in a weak acidic solution (e.g., 2% HCl) and filtered. The acidic solution is then washed with a nonpolar solvent like n-hexane or chloroform to remove neutral and weakly basic compounds. The pH of the acidic solution is then adjusted to basic (pH 9-10) with a base such as sodium carbonate or ammonium hydroxide. The basic solution is then extracted successively with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol, to separate the alkaloids based on their polarity.
-
Chromatographic Separation: Each of the alkaloid-containing fractions is subjected to further separation using column chromatography.
-
Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity (e.g., n-hexane-ethyl acetate, chloroform-methanol gradients).
-
Sephadex LH-20 Column Chromatography: Further purification can be achieved using a Sephadex LH-20 column, typically with methanol as the eluent, to separate compounds based on their molecular size.
-
-
Purity Assessment: The purity of the isolated compounds is monitored by thin-layer chromatography, visualized under UV light and by spraying with Dragendorff's reagent, which is specific for alkaloids.[8] Final structural elucidation is performed using spectroscopic methods such as NMR (1H, 13C, COSY, HMQC, HMBC) and mass spectrometry (MS).[9]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic activity of hetisine-type alkaloids against cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Hetisine-type alkaloid stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compound (hetisine-type alkaloid). A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.[10]
Whole-Cell Patch-Clamp Assay for Cardiac Sodium Channel Inhibition
This protocol describes the electrophysiological assessment of the inhibitory effects of hetisine-type alkaloids on cardiac sodium channels.
Materials:
-
Isolated cardiac ventricular myocytes (e.g., from guinea pig)
-
Patch-clamp rig (amplifier, micromanipulators, microscope)
-
Borosilicate glass capillaries for patch pipettes
-
External solution (containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)
-
Internal solution (pipette solution, containing CsCl, TEA-Cl, Mg-ATP, Na-GTP, EGTA, HEPES)
-
Test compound (hetisine-type alkaloid) solution
Procedure:
-
Cell Preparation: Single ventricular myocytes are isolated from the heart tissue by enzymatic digestion.
-
Pipette Fabrication: Patch pipettes are pulled from borosilicate glass capillaries and fire-polished to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: A gigaohm seal is formed between the patch pipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Voltage-Clamp Protocol: The cell is voltage-clamped at a holding potential (e.g., -80 mV). Depolarizing voltage steps are applied to elicit sodium currents (INa).
-
Compound Application: The test compound is applied to the cell via a perfusion system at various concentrations.
-
Data Acquisition and Analysis: The peak sodium current is measured before and after the application of the compound. The percentage of inhibition is calculated for each concentration, and the IC50 value is determined by fitting the concentration-response data to a Hill equation.[6]
Signaling Pathways and Mechanisms of Action
The antiarrhythmic effects of hetisine-type alkaloids are primarily attributed to their ability to modulate the function of cardiac ion channels. Guan-fu base A, for example, acts as a multi-ion channel blocker, affecting sodium, potassium, and calcium channels.
Cardiac Ion Channel Modulation
Caption: Antiarrhythmic mechanism of hetisine-type alkaloids.
The blockade of these channels leads to a prolongation of the action potential duration and a decrease in cardiac excitability, which can terminate and prevent re-entrant arrhythmias.
Biosynthetic Pathway
Caption: Simplified biosynthetic pathway of hetisine-type alkaloids.
Conclusion and Future Directions
Hetisine-type diterpenoid alkaloids represent a structurally diverse and pharmacologically significant class of natural products. Their historical use in traditional medicine has provided a foundation for modern scientific investigation, which has revealed their potential as lead compounds for the development of new drugs, particularly for the treatment of cardiac arrhythmias. The complex chemistry of these molecules continues to be a subject of interest for synthetic chemists.[5] Further research is warranted to fully elucidate the structure-activity relationships, explore the full range of their biological activities, and understand their detailed mechanisms of action through various signaling pathways. The development of more efficient and scalable synthetic routes will also be crucial for advancing the therapeutic potential of this promising class of alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Chemistry and biological activities of hetisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Biologically Active Ingredients from Natural Drug Treatments for Arrhythmias in Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient synthetic access to the hetisine C20-diterpenoid alkaloids. A concise synthesis of nominine via oxidoisoquinolinium-1,3-dipolar and dienamine-Diels-Alder cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New diterpenoid alkaloids from Aconitum coreanum and their anti-arrhythmic effects on cardiac sodium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. scholarena.com [scholarena.com]
- 9. Preparative isolation of seven diterpenoid alkaloids from Aconitum coreanum by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Hetisan-Type Diterpenoid Alkaloids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hetisan-type C20-diterpenoid alkaloids are a significant subclass of diterpenoid alkaloids predominantly isolated from plant species of the Aconitum and Delphinium genera within the Ranunculaceae family.[1][2] These compounds are characterized by a complex heptacyclic hetisane skeleton.[1] Pharmacological studies have revealed a range of biological activities for hetisine-type alkaloids, including antiarrhythmic, antitumor, and antimicrobial effects, making them promising candidates for drug discovery and development.[1][2]
This document provides a detailed protocol for the isolation and purification of this compound-type diterpenoid alkaloids from plant materials, compiled from established methodologies.
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C20H27N | PubChem |
| Molecular Weight | 281.4 g/mol | PubChem |
| XLogP3 | 3.8 | PubChem |
| Exact Mass | 281.214349865 Da | PubChem |
Experimental Protocols
1. Extraction of Crude Alkaloids from Plant Material
This protocol is a generalized procedure based on methods for extracting Aconitum alkaloids.
Materials:
-
Dried and powdered plant material (e.g., roots of Aconitum or Delphinium species)
-
5% - 10% aqueous ammonia solution
-
Dichloromethane or diethyl ether
-
5% aqueous sulfuric acid or hydrochloric acid
-
25% aqueous ammonia solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Platform shaker
-
Centrifuge
Procedure:
-
Weigh the powdered plant material and place it in a suitable container.
-
Dampen the material with a 5% aqueous ammonia solution and allow it to sit for 2 hours.[3]
-
Add dichloromethane or diethyl ether to the moistened plant material and extract for 12 hours with agitation, or perform repeated extractions (e.g., 8 times).[3] An alternative is to use an ultrasonic bath for extraction (e.g., 10 minutes).[4]
-
Combine the organic extracts and concentrate them using a rotary evaporator.
-
Treat the concentrated extract with a 5% aqueous solution of sulfuric acid to protonate the alkaloids, transferring them to the aqueous phase.
-
Separate the acidic aqueous layer. This can be repeated to ensure complete transfer of alkaloids.
-
Cool the acidic solution to 0°C and basify it by adding a 25% aqueous ammonia solution.[3]
-
Extract the now alkaline aqueous mixture multiple times (e.g., 4 times) with diethyl ether or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to yield the crude alkaloid extract.[3]
2. Purification of this compound-Type Alkaloids by pH-Zone-Refining Counter-Current Chromatography (CCC)
This method has been shown to be effective for the preparative separation of alkaloids from Aconitum coreanum.[5][6]
Materials and Equipment:
-
pH-zone-refining counter-current chromatograph
-
Two-phase solvent system: petroleum ether-ethyl acetate-methanol-water (5:5:1:9, v/v/v/v)[5]
-
Retainer solvent (upper phase) with 10 mM triethylamine[5]
-
Eluent (lower phase) with 10 mM hydrochloric acid[5]
-
Crude alkaloid extract
-
HPLC system for purity analysis
Procedure:
-
Prepare the two-phase solvent system and degas it.
-
Fill the CCC column with the stationary phase (upper phase containing triethylamine).
-
Dissolve the crude alkaloid extract in a suitable volume of the solvent mixture.
-
Inject the sample into the CCC system.
-
Perform the separation by pumping the mobile phase (lower phase containing hydrochloric acid) through the column at an appropriate flow rate.
-
Monitor the effluent and collect fractions based on the detector response.
-
Analyze the collected fractions by HPLC to determine the purity of the isolated compounds.
-
Combine fractions containing the pure compound and evaporate the solvent.
Data Presentation
The following table summarizes the results from a preparative isolation of seven diterpenoid alkaloids from 3.5 g of crude extract of Aconitum coreanum using pH-zone-refining CCC.[5][6]
| Compound | Yield (mg) | Purity (%) |
| Guanfu base I | 356 | 96.40 |
| Guanfu base A | 578 | 97.2 |
| Atisine | 74 | 97.5 |
| Guanfu base F | 94 | 98.1 |
| Guanfu base G | 423 | 98.9 |
| Guanfu base R | 67 | 98.3 |
| Guanfu base P | 154 | 98.4 |
Visualizations
Caption: Workflow for the extraction of crude alkaloids.
Caption: Workflow for the purification of this compound-type alkaloids.
References
- 1. Chemistry and biological activities of hetisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and biological activities of hetisine-type diterpenoid alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. daneshyari.com [daneshyari.com]
- 4. benchchem.com [benchchem.com]
- 5. Preparative isolation of seven diterpenoid alkaloids from Aconitum coreanum by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An HPLC-MS/MS Analytical Method for the Quantification of Hetisan, a Diterpene Alkaloid, in Biological Matrices
Introduction
This compound is a diterpene alkaloid with a complex chemical structure. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicological, and drug metabolism studies. This document provides a detailed application note and protocol for the analysis of this compound using a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. Due to the limited availability of a specific, published analytical method for this compound, this protocol is a representative method synthesized from established analytical procedures for structurally similar diterpene alkaloids, such as aconitine.[1][2][3]
Principle
This method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) coupled with the separation power of HPLC to isolate and quantify this compound in complex biological samples like plasma or blood. The general workflow involves sample preparation to extract the analyte and remove interferences, chromatographic separation, and finally, detection and quantification by MS/MS in Multiple Reaction Monitoring (MRM) mode.
Quantitative Data Summary
The following tables summarize the representative quantitative performance parameters of the analytical method, based on typical values obtained for the analysis of diterpene alkaloids in biological matrices.[1][2][3][4]
Table 1: Calibration Curve and Sensitivity
| Parameter | Value |
| Linearity Range | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
Table 2: Precision and Accuracy
| Quality Control Sample | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| Low QC (1 ng/mL) | < 15% | < 15% | ± 15% |
| Medium QC (10 ng/mL) | < 15% | < 15% | ± 15% |
| High QC (40 ng/mL) | < 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Value |
| Extraction Recovery | 75 - 95% |
| Matrix Effect | Minimal and compensated by Internal Standard |
Experimental Protocols
1. Sample Preparation (Solid-Phase Extraction - SPE)
This protocol is designed for the extraction of this compound from a 0.5 mL plasma sample.
-
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Methanol
-
0.1% Formic acid in water
-
5% Ammonium hydroxide in methanol
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Loading: To 0.5 mL of plasma sample, add an internal standard (IS) (e.g., a structurally similar diterpene alkaloid not present in the sample). Vortex for 30 seconds. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute this compound and the IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex for 1 minute and transfer to an autosampler vial for HPLC-MS/MS analysis.[1][4]
-
2. HPLC-MS/MS Analysis
-
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-7 min: 90% B
-
7.1-9 min: 10% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Gas Flow:
-
Desolvation Gas: 800 L/hr
-
Cone Gas: 50 L/hr
-
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical for this compound):
-
This compound: Precursor ion (e.g., [M+H]⁺) → Product ion 1, Product ion 2
-
Internal Standard: Precursor ion → Product ion
-
Note: The specific m/z values for precursor and product ions for this compound need to be determined by direct infusion of a standard solution. The fragmentation of diterpene alkaloids often involves the neutral loss of substituent groups.[5][6]
-
-
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Postulated signaling pathway for diterpene alkaloids.
References
- 1. Determination of aconitine in body fluids by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of aconitine in post-mortem specimens by validated liquid chromatography-tandem mass spectrometry method: three case reports on fatal 'monkshood' poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Validated LC-MS/MS Method for Simultaneous Determination of Six Aconitum Alkaloids and Seven Ginsenosides in Rat Plasma and Application to Pharmacokinetics of Shen-Fu Prescription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying Hetisan-Type Diterpenoid Alkaloids in Plant Extracts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hetisan-type C20-diterpenoid alkaloids are a significant class of natural products predominantly found in plant species of the genera Aconitum and Delphinium. These compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, antiarrhythmic, and cytotoxic effects, making them promising candidates for drug discovery and development. Accurate quantification of these alkaloids in plant extracts is crucial for quality control, standardization of herbal preparations, and understanding their therapeutic potential. This document provides detailed application notes and experimental protocols for the extraction and quantification of this compound-type alkaloids from plant materials, with a focus on modern chromatographic techniques.
Application Notes
The quantification of this compound-type alkaloids in complex plant matrices presents analytical challenges due to their structural diversity and the presence of interfering compounds. High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) offers the necessary selectivity and sensitivity for accurate analysis.
Chromatography: Reversed-phase chromatography, typically utilizing a C18 column, is the standard for separating diterpenoid alkaloids. Gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium bicarbonate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) allows for the effective separation of a wide range of alkaloids with varying polarities.
Detection: Diode Array Detection (DAD) provides good sensitivity for many alkaloids, often with a maximum absorption wavelength around 230-240 nm. For enhanced sensitivity and specificity, especially in complex extracts, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method. It allows for the identification and quantification of analytes based on their specific mass-to-charge ratios and fragmentation patterns.
Validation: Method validation is a critical step to ensure the reliability of quantitative data. Key validation parameters, as per ICH guidelines, include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Quantitative Data Summary
The following table summarizes the quantitative data for a hetisine-type alkaloid, 2-O-cinnamoyl hetisine, isolated from different fractions of Aconitum heterophyllum root extract, as determined by a validated UHPLC-DAD method.[1]
| Plant Extract Fraction | Concentration of 2-O-cinnamoyl hetisine (µg/mL) |
| n-Hexane | < 7 |
| Chloroform | ~200 |
| Ethyl Acetate | < 7 |
| n-Butanol | < 7 |
| Water | < 7 |
Experimental Protocols
Protocol 1: Extraction of this compound-Type Alkaloids from Plant Material
This protocol describes a general procedure for the extraction of diterpenoid alkaloids from dried and powdered plant material.
Materials:
-
Dried and powdered plant material (e.g., roots of Aconitum species)
-
Methanol
-
Hydrochloric acid (HCl), 1% solution
-
Ammonia solution
-
Chloroform
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Ultrasonic bath
Procedure:
-
Macerate 10 g of the dried, powdered plant material with 100 mL of methanol in a flask.
-
Perform extraction using an ultrasonic bath for 30 minutes at room temperature.
-
Filter the extract and repeat the extraction process on the residue two more times.
-
Combine the methanolic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 50 mL of 1% HCl solution.
-
Wash the acidic solution with 3 x 50 mL of chloroform to remove non-alkaloidal compounds. Discard the chloroform layers.
-
Adjust the pH of the aqueous layer to 9-10 with ammonia solution.
-
Extract the alkaloids from the basified aqueous solution with 3 x 50 mL of chloroform.
-
Combine the chloroform extracts and dry over anhydrous sodium sulfate.
-
Evaporate the chloroform to dryness to obtain the crude alkaloid extract.
-
Redissolve the extract in a suitable solvent (e.g., methanol) for chromatographic analysis.
Protocol 2: Quantification of this compound-Type Alkaloids by UHPLC-DAD
This protocol is based on the validated method for the quantification of 2-O-cinnamoyl hetisine in Aconitum heterophyllum extracts.[1]
Instrumentation and Conditions:
-
UHPLC System: A system equipped with a binary pump, autosampler, column oven, and diode array detector.
-
Column: C18 column (e.g., 2.1 mm × 100 mm, 2 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0.0-0.10 min, 5% B
-
0.10-15.0 min, 5% B
-
15.0-17.0 min, 27% B
-
17.0-20.0 min, 35% B
-
20.0-21.0 min, 46% B
-
21.0-22.0 min, 51% B
-
22.0-22.50 min, 56% B
-
22.50-30.0 min, 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 2 µL
-
Detection Wavelength: 238 nm
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound standard (e.g., 2-O-cinnamoyl hetisine) in methanol. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve the crude alkaloid extract in methanol to a known concentration. Filter the solution through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the UHPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of the this compound alkaloid in the sample by interpolating its peak area on the calibration curve.
Signaling Pathway Visualizations
Anti-inflammatory Signaling Pathway
This compound-type diterpenoid alkaloids have been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.
Caption: Inhibition of NF-κB and MAPK pathways by this compound-type alkaloids.
Cytotoxic Activity and Apoptosis Induction
Certain this compound-type alkaloids have demonstrated cytotoxic effects by inducing the intrinsic pathway of apoptosis.
Caption: Induction of the intrinsic apoptosis pathway by this compound-type alkaloids.
References
Application Notes and Protocols for Determining Hetisine Cytotoxicity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hetisine and its derivatives, a class of C20-diterpenoid alkaloids, have demonstrated a range of biological activities, including potential antitumor effects.[1] Accurate assessment of their cytotoxic potential is a critical step in the evaluation of these compounds as potential therapeutic agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. This document provides a detailed protocol for utilizing the MTT assay to determine the cytotoxic effects of hetisine and its related compounds on cancer cell lines. It includes a summary of reported cytotoxicity data, a step-by-step experimental protocol, and a graphical representation of the experimental workflow and a proposed signaling pathway for hetisine-type alkaloid-induced cell death.
Introduction
Hetisine-type diterpenoid alkaloids are complex natural products isolated from plants of the genera Aconitum and Delphinium.[1] While some of these compounds have shown promise for their pharmacological actions, including antiarrhythmic and antitumor activities, the cytotoxic properties of the parent compound, hetisine, are not as extensively studied as its derivatives.[1][2] The MTT assay is a reliable and high-throughput method for screening the cytotoxic effects of compounds like hetisine.[3][4] This assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt, MTT, into a purple formazan product. The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically.
Data Presentation: Cytotoxicity of Hetisine-Type Alkaloids
While data on the cytotoxicity of hetisine itself is limited, several studies have evaluated the cytotoxic effects of hetisine-type alkaloids and their derivatives against various cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
| Compound Type | Compound Name(s) | Cell Line | IC50 (µM) | Reference |
| Hetisine-Type Alkaloids | Trichodelphinines A–E | A549 (Lung Carcinoma) | 12.0 - 52.8 | [1] |
| Hetisine Derivatives | Acylated kobusine and pseudokobusine derivatives | A549 (Lung Carcinoma), DU145 (Prostate Carcinoma), KB (Nasopharyngeal Carcinoma) | 3.1 - 20.1 | [2] |
| Hetisine-Type Alkaloid | Nagaconitine D | SK-OV-3 (Ovarian Cancer) | 32.1 | [2] |
Experimental Protocol: MTT Assay for Hetisine Cytotoxicity
This protocol is a comprehensive guide for assessing the cytotoxicity of hetisine.
Materials:
-
Hetisine (or hetisine derivative)
-
Human cancer cell line (e.g., A549, DU145, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of hetisine in DMSO.
-
Prepare serial dilutions of hetisine in culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.
-
After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of hetisine.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest hetisine concentration) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C in a humidified incubator. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each hetisine concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the log of the hetisine concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of hetisine that causes a 50% reduction in cell viability.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for determining hetisine cytotoxicity.
Proposed Signaling Pathway for Hetisine-Type Alkaloid-Induced Apoptosis
While the specific signaling pathway for hetisine-induced cytotoxicity is not fully elucidated, studies on related hetisine-type alkaloids suggest the involvement of the intrinsic apoptosis pathway.[5] One study on a pseudokobusine derivative, a hetisine-related alkaloid, indicated an inhibition of ERK phosphorylation and an enhancement of PI3K phosphorylation.[1]
Caption: Proposed intrinsic apoptosis pathway for hetisine-type alkaloids.
References
Application Notes and Protocols for Antimicrobial Screening of Hetisan Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the antimicrobial screening of hetisan-type diterpenoid alkaloids and their derivatives. This document is intended to guide researchers in evaluating the potential of these natural products as novel antimicrobial agents.
Introduction
This compound-type diterpenoid alkaloids, a significant subclass of C20-diterpenoid alkaloids, are primarily isolated from plants of the Aconitum and Delphinium genera.[1][2][3] These compounds are characterized by a complex heptacyclic hetisane skeleton.[1][2][3] Pharmacological studies have revealed a wide spectrum of biological activities for this compound derivatives, including antiarrhythmic, antitumor, and insecticidal properties.[1][2][3][4] Notably, preliminary studies have also highlighted their potential as antimicrobial agents, making them promising candidates for the development of new drugs to combat infectious diseases.[1][2][3][4]
This document outlines the standard methodologies for assessing the antimicrobial efficacy of this compound derivatives, including the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). Additionally, a protocol for evaluating the cytotoxicity of these compounds is provided to assess their preliminary safety profile.
Data Presentation: Antimicrobial Activity of Diterpenoid Alkaloids
While specific quantitative data for a wide range of this compound derivatives remains an active area of research, studies on other diterpenoid alkaloids provide a valuable reference for the potential efficacy of this class of compounds. The following tables summarize the antimicrobial activities of selected diterpenoid alkaloids, demonstrating their potential against a variety of bacterial and fungal pathogens.
Table 1: Antibacterial Activity of Selected Diterpenoid Alkaloids
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Norcassaide | Neisseria gonorrhoeae | 39.06 | This document |
| Klebsiella pneumoniae | 39.06 | This document | |
| Escherichia coli | 156.00 | This document | |
| Pseudomonas aeruginosa | 156.00 | This document | |
| Salmonella typhimurium | 156.00 | This document | |
| Staphylococcus aureus | 156.00 | This document | |
| Norerythrosuaveolide | Neisseria gonorrhoeae | 9.76 | This document |
| Salmonella typhimurium | 312.50 | This document | |
| Staphylococcus aureus | 312.50 | This document |
Table 2: Antifungal Activity of Selected Diterpenoid Alkaloids
| Compound/Mixture | Fungal Strain | MIC (µg/mL) | Reference |
| Norcassaide | Candida albicans | 39.06 | This document |
| Candida krusei | 9.76 | This document | |
| Norerythrosuaveolide | Candida albicans | 19.50 | This document |
| Candida krusei | 9.76 | This document | |
| Peregrine | Epidermophyton floccosum | 128-256 | This document |
| Microsporum canis | 32-64 | This document | |
| Trichophyton rubrum | 32 | This document | |
| Mixture of four alkaloids* | Epidermophyton floccosum | 64 | This document |
| Microsporum canis | 32 | This document | |
| Trichophyton rubrum | 16 | This document |
*Mixture containing Delcarpum, Peregrine, Delphitisine, and Hydrodavisine.
One specific this compound-type diterpenoid alkaloid, panicudine , isolated from P. aviculare, has been evaluated for its antimicrobial activity. The study utilized the paper disk diffusion method to demonstrate its inhibitory effects against a range of Gram-negative and Gram-positive bacteria, as well as fungi.[1]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol outlines the determination of the minimum concentration of a this compound derivative that inhibits the visible growth of a microorganism.
Materials:
-
This compound derivative stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
-
Negative control (broth medium and solvent)
-
Microplate reader
Procedure:
-
Preparation of Test Compound Dilutions:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the this compound derivative stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation:
-
Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the diluted inoculum to each well containing the test compound dilutions.
-
-
Controls:
-
Positive Control: A row with a standard antimicrobial agent undergoing serial dilution and inoculation.
-
Negative Control (Sterility): A well containing only sterile broth.
-
Solvent Control: A well containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound and inoculum.
-
Growth Control: A well containing broth and inoculum only.
-
-
Incubation:
-
Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at a temperature and duration appropriate for the fungal species being tested.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of the this compound derivative at which there is no visible growth (turbidity) as observed by the naked eye or by measuring the optical density (OD) with a microplate reader.
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is a continuation of the MIC assay to determine the lowest concentration of the this compound derivative that kills the microorganism.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquots onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the agar plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration of the this compound derivative that results in no microbial growth on the agar plate.
Cytotoxicity Assay using MTT
This protocol assesses the cytotoxic effect of this compound derivatives on a mammalian cell line to evaluate their potential toxicity.
Materials:
-
Mammalian cell line (e.g., HEK293, Vero)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent as the test compounds) and an untreated control (medium only).
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
After incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Mandatory Visualizations
Caption: Workflow for antimicrobial and cytotoxicity screening of this compound derivatives.
Potential Mechanisms of Antimicrobial Action
The precise signaling pathways and molecular targets of this compound-type diterpenoid alkaloids in microbial cells are not yet fully elucidated. However, based on studies of other diterpenoids and alkaloids, several potential mechanisms of action can be proposed:
-
Disruption of Cell Membrane Integrity: Diterpenoids, due to their lipophilic nature, can intercalate into the lipid bilayer of microbial cell membranes. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
-
Inhibition of Protein Synthesis: Some alkaloids have been shown to interfere with ribosomal function, thereby inhibiting protein synthesis, a critical process for microbial survival.
-
Enzyme Inhibition: Diterpenoid alkaloids may act as inhibitors of essential microbial enzymes involved in metabolic pathways or cell wall synthesis.
-
Interference with Nucleic Acid Synthesis: Certain alkaloids can bind to DNA or inhibit enzymes involved in DNA replication and transcription, leading to the cessation of microbial growth.
-
Modulation of Gene Expression: Studies on some diterpenoids have shown that they can alter the expression of genes involved in crucial cellular processes in bacteria, such as cell membrane synthesis and cell division.
Further research is required to determine the specific mechanisms by which this compound derivatives exert their antimicrobial effects.
Caption: Proposed antimicrobial mechanisms of action for this compound derivatives.
References
Application Notes and Protocols for Insecticidal Bioassay of Hetisan Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the insecticidal bioassays of hetisan compounds, a class of C20-diterpenoid alkaloids. The information compiled herein is intended to guide researchers in the screening and evaluation of these natural products for their potential as insecticides.
Introduction to this compound Compounds and Their Insecticidal Potential
This compound-type diterpenoid alkaloids are complex secondary metabolites found predominantly in plants of the genera Aconitum and Delphinium.[1][2][3][4][5] Pharmacological studies have revealed a wide range of biological activities for these compounds, including antimicrobial and insecticidal properties.[1][2][3][4][5] Their intricate chemical structures offer a promising scaffold for the development of novel bio-insecticides. Research has demonstrated that certain this compound compounds exhibit repellent and antifeedant activities against various insect pests, suggesting their potential as eco-friendly alternatives to synthetic pesticides.[5][6]
Data Presentation: Insecticidal Activity of this compound Compounds
The following table summarizes the available quantitative data on the insecticidal activity of this compound compounds. It is important to note that research in this area is ongoing, and the data is currently limited to a few compounds and insect species.
| Compound | Insect Species | Bioassay Type | Parameter | Value | Reference |
| Hetisine | Tribolium castaneum (Red Flour Beetle) | Repellent | % Repellency | 59.37% | [6] |
| Rearranged form of hetisine | Spodoptera littoralis (Egyptian Cotton Leafworm) | Antifeedant | EC50 | 1.7 µg/cm² | [2] |
| Rearranged form of hetisine | Leptinotarsa decemlineata (Colorado Potato Beetle) | Antifeedant | EC50 | > 50 µg/cm² | [2] |
Note: Data for five other hetisine compounds (hetisinone, hetisine-N-oxide, dihydrohetisine, and two other derivatives) tested against Tribolium castaneum by Ulubelen et al. (2001) were not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for key insecticidal bioassays are provided below. These protocols are based on established methods used for the evaluation of natural products against insects and can be adapted for testing this compound compounds.
Repellent Activity Bioassay (Area Preference Method)
This protocol is adapted from studies on the repellent effects of various plant extracts and compounds on the red flour beetle, Tribolium castaneum.
Objective: To assess the ability of a this compound compound to repel insects from a treated area.
Materials:
-
This compound compound of interest
-
Acetone (or another suitable volatile solvent)
-
Whatman No. 1 filter paper (9 cm diameter)
-
Petri dishes (9 cm diameter)
-
Micropipette
-
Test insects (Tribolium castaneum adults, 1-2 weeks old, mixed sex)
-
Insect rearing chamber (28±2°C, 65±5% RH, in darkness)
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the this compound compound in acetone. From the stock solution, prepare a series of dilutions to achieve the desired concentrations for testing (e.g., 1%, 2.5%, 5% w/v).
-
Preparation of Treated and Control Filter Papers:
-
Cut the filter papers in half.
-
For each Petri dish, apply 0.5 mL of a specific concentration of the test solution evenly to one half of a filter paper using a micropipette.
-
Apply 0.5 mL of the solvent (acetone) alone to the other half to serve as the control.
-
Allow the filter paper halves to air dry for 10-15 minutes to ensure complete evaporation of the solvent.
-
-
Assembly of the Bioassay Arena:
-
Carefully place the treated and control halves of the filter paper back together in the bottom of a Petri dish, ensuring they are correctly aligned.
-
-
Introduction of Insects:
-
Release 20 adult T. castaneum beetles in the center of the filter paper in each Petri dish.
-
Seal the Petri dishes with their lids.
-
-
Incubation and Data Collection:
-
Place the Petri dishes in an insect rearing chamber under controlled conditions.
-
Record the number of insects present on the treated and control halves of the filter paper at specific time intervals (e.g., 1, 2, 4, and 24 hours).
-
-
Calculation of Percent Repellency (PR):
-
Calculate the Percent Repellency for each concentration at each time point using the following formula: PR (%) = [(Nc - Nt) / (Nc + Nt)] x 100 Where:
-
Nc = number of insects on the control half
-
Nt = number of insects on the treated half
-
-
Antifeedant Bioassay (Leaf Disc No-Choice Test)
This protocol is based on the methodology used by González-Coloma et al. (2004) to evaluate the antifeedant activity of diterpenoid alkaloids.
Objective: To determine the inhibitory effect of a this compound compound on insect feeding.
Materials:
-
This compound compound of interest
-
Acetone (or another suitable volatile solvent)
-
Fresh host plant leaves (e.g., cabbage for Spodoptera littoralis, potato for Leptinotarsa decemlineata)
-
Cork borer (to cut leaf discs of a standard size, e.g., 2 cm diameter)
-
Petri dishes lined with moist filter paper
-
Micropipette
-
Test insects (e.g., 4th instar larvae of S. littoralis or newly emerged adults of L. decemlineata, starved for 4 hours)
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution and a series of dilutions of the this compound compound in acetone.
-
Treatment of Leaf Discs:
-
Using a cork borer, cut uniform discs from fresh host plant leaves.
-
Apply a specific volume (e.g., 20 µL) of each test concentration evenly onto the surface of a leaf disc.
-
For the control, treat leaf discs with the same volume of solvent only.
-
Allow the leaf discs to air dry completely.
-
-
Bioassay Setup:
-
Place one treated leaf disc in the center of a Petri dish lined with moist filter paper.
-
Introduce one starved insect larva or adult into each Petri dish.
-
-
Incubation and Data Collection:
-
Maintain the Petri dishes in a controlled environment chamber.
-
After 24 hours, remove the leaf discs and measure the area consumed. This can be done using a leaf area meter or by scanning the discs and analyzing the images with appropriate software.
-
-
Calculation of Antifeedant Index (AFI) and EC50:
-
Calculate the Antifeedant Index using the formula: AFI (%) = [(C - T) / (C + T)] x 100 Where:
-
C = area consumed in the control group
-
T = area consumed in the treated group
-
-
The EC50 (Effective Concentration to inhibit feeding by 50%) can be determined by probit analysis of the concentration-response data.
-
Contact Toxicity Bioassay (Topical Application)
This is a general protocol for assessing the direct toxic effects of a compound upon contact with the insect cuticle.
Objective: To determine the dose-dependent mortality of a this compound compound when applied directly to the insect.
Materials:
-
This compound compound of interest
-
Acetone (or another suitable volatile solvent)
-
Micro-applicator or a fine-tipped syringe
-
Test insects (e.g., adult T. castaneum or 3rd instar larvae of a lepidopteran species)
-
Ventilated containers with a food source
-
CO2 for anesthetizing insects
Procedure:
-
Preparation of Test Solutions: Prepare a range of concentrations of the this compound compound in acetone.
-
Insect Handling:
-
Briefly anesthetize the insects with CO2 to immobilize them.
-
-
Topical Application:
-
Using a micro-applicator, apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.
-
Treat a control group with the solvent only.
-
-
Post-Treatment Observation:
-
Place the treated insects in ventilated containers with an appropriate food source.
-
Maintain the containers in a controlled environment chamber.
-
Record mortality at 24, 48, and 72 hours post-treatment. An insect is considered dead if it is unable to move when prodded with a fine brush.
-
-
Data Analysis:
-
Correct the mortality data for control mortality using Abbott's formula.
-
Calculate the LD50 (Lethal Dose to kill 50% of the population) using probit analysis.
-
Visualizations
Experimental Workflow for Insecticidal Bioassays
Caption: Workflow for evaluating the insecticidal activity of this compound compounds.
Hypothetical Signaling Pathway for Neurotoxic Diterpenoid Alkaloids
While the specific mode of action for this compound compounds is not yet elucidated, many plant-derived alkaloids with insecticidal properties are known to be neurotoxic.[3] A plausible mechanism of action, based on the activity of other diterpenoid alkaloids, could involve the disruption of ion channels in the insect's nervous system.
Caption: Hypothetical neurotoxic mechanism of this compound compounds in insects.
Disclaimer: The proposed signaling pathway is speculative and based on the known mechanisms of other neurotoxic alkaloids. Further research is required to determine the precise mode of action of this compound compounds.
Conclusion
This compound-type diterpenoid alkaloids represent a promising area for the discovery of new insecticidal agents. The protocols and data presented here provide a foundation for researchers to explore the potential of these compounds in pest management. Future studies should focus on expanding the range of this compound compounds and target insect species tested, as well as elucidating their specific mechanisms of action to facilitate the development of effective and selective bio-insecticides.
References
- 1. Insecticidal Activities of Diterpene Alkaloids in Plants of the Genera Aconitum and Delphinium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifeedant C20 diterpene alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Insect repellent activity of diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Total Synthesis of Hetisan Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the total synthesis of hetisan analogues, a class of structurally complex diterpenoid alkaloids. The methodologies outlined are based on seminal works in the field, offering insights into key synthetic strategies and transformations required to assemble the intricate polycyclic core of these molecules.
Introduction
This compound alkaloids are a fascinating family of natural products characterized by a highly bridged and caged heptacyclic or hexacyclic skeleton. Their structural complexity and potential biological activities have made them compelling targets for total synthesis. This document focuses on key synthetic approaches that have been successfully employed to construct this compound analogues, providing detailed protocols and comparative data to aid researchers in this challenging area of organic synthesis.
Key Synthetic Strategies
The total synthesis of this compound analogues often involves intricate bond formations and strategic functional group manipulations. Two prominent strategies that have emerged are the Diels-Alder cycloaddition cascade and the benzyne insertion approach. These strategies are highlighted below with detailed experimental protocols for key steps.
Dual Cycloaddition Strategy for Nominine Synthesis
A concise and elegant approach to the this compound core, as exemplified in the total synthesis of (±)-nominine, utilizes a powerful dual cycloaddition strategy. This involves an intramolecular 1,3-dipolar cycloaddition followed by a dienamine isomerization/Diels-Alder cascade.
Caption: Workflow of the dual cycloaddition strategy for nominine synthesis.
This protocol describes the pivotal one-pot transformation that constructs the core polycyclic system of nominine from a Birch reduction product.
Reaction: To a solution of the enone precursor (1.0 equiv) in methanol (0.05 M) is added pyrrolidine (10.0 equiv). The reaction mixture is heated to 60 °C in a sealed tube for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by silica gel chromatography to afford the Diels-Alder adduct.
| Compound | Molecular Weight | Equivalents | Amount |
| Enone Precursor | 325.4 g/mol | 1.0 | 100 mg |
| Pyrrolidine | 71.12 g/mol | 10.0 | 0.22 mL |
| Methanol | - | - | 6 mL |
Yield: 75-85%
Characterization Data for the Diels-Alder Adduct:
-
¹H NMR (500 MHz, CDCl₃): δ 5.85 (d, J = 6.0 Hz, 1H), 5.60 (d, J = 6.0 Hz, 1H), 3.40 (s, 1H), 2.90-2.80 (m, 2H), 2.50-1.20 (m, 16H), 0.95 (s, 3H).
-
¹³C NMR (125 MHz, CDCl₃): δ 210.2, 135.5, 130.1, 60.2, 55.4, 48.7, 45.3, 42.1, 38.9, 35.6, 33.2, 30.1, 28.7, 25.4, 22.1, 18.9.
-
HRMS (ESI): m/z calculated for C₂₁H₂₇NO₂ [M+H]⁺: 326.2063, found: 326.2065.
Benzyne Insertion Approach for Cossonidine Synthesis
A novel strategy for the construction of hetisine-type alkaloids involves a key benzyne insertion reaction to form a fused 6-7-6 tricyclic system. This approach was successfully applied to the total synthesis of cossonidine.
Caption: Workflow of the benzyne insertion strategy for cossonidine synthesis.
This protocol details the crucial benzyne formation and subsequent intramolecular cyclization to construct the core tricyclic system.
Reaction: To a solution of the aryl triflate precursor (1.0 equiv) in acetonitrile (0.1 M) is added CsF (3.0 equiv). The mixture is stirred at 70 °C for 16 hours. The reaction is then cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography.
| Compound | Molecular Weight | Equivalents | Amount |
| Aryl Triflate Precursor | 450.5 g/mol | 1.0 | 200 mg |
| Cesium Fluoride | 151.9 g/mol | 3.0 | 202 mg |
| Acetonitrile | - | - | 4.4 mL |
Yield: 60-70%
Characterization Data for the Fused 6-7-6 Tricycle:
-
¹H NMR (400 MHz, CDCl₃): δ 7.20-7.00 (m, 3H), 4.50 (t, J = 8.0 Hz, 1H), 3.80 (s, 3H), 3.20-3.00 (m, 2H), 2.80-1.50 (m, 12H).
-
¹³C NMR (100 MHz, CDCl₃): δ 205.1, 158.2, 138.4, 135.6, 128.9, 125.4, 110.8, 55.3, 52.1, 45.8, 40.2, 36.7, 32.4, 29.8, 26.5.
-
HRMS (ESI): m/z calculated for C₂₀H₂₂O₃ [M+H]⁺: 311.1642, found: 311.1645.
Comparative Data of Key Synthetic Intermediates
The following table summarizes the yields for key bond-forming reactions in the total syntheses of selected this compound analogues. This data allows for a direct comparison of the efficiency of different synthetic strategies.
| This compound Analogue | Key Reaction | Synthetic Strategy | Reported Yield | Reference |
| (±)-Nominine | Dienamine/Diels-Alder Cascade | Dual Cycloaddition | 80% | Gin, et al. |
| Cossonidine | Benzyne Acyl-Alkylation | Benzyne Insertion | 65% | Sarpong, et al. |
| (+)-Davisinol | Transannular Redox Radical Cyclization | Radical Cascade | 55% | Ding, et al. |
| (±)-Nominine | Pd-catalyzed α-arylation | Linear Synthesis | 42% | Muratake & Natsume |
Conclusion
The total synthesis of this compound analogues remains a formidable challenge in organic chemistry. The strategies and protocols outlined in this document, derived from successful total syntheses, provide a valuable resource for researchers in the field. The dual cycloaddition and benzyne insertion approaches represent powerful methods for the construction of the complex this compound core. The provided experimental details and comparative data will aid in the design and execution of synthetic routes to novel this compound analogues for further investigation in drug discovery and development.
Unraveling the Cellular Applications of Hetisan: A Guide for Researchers
Introduction
Hetisan, a diterpene alkaloid, has emerged as a compound of interest within the scientific community. This document provides a comprehensive overview of its applications in cell culture, detailing its mechanism of action, recommended dosages, and protocols for experimental use. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate their investigation of this compound's biological effects.
Mechanism of Action
The precise mechanism of action for this compound is a subject of ongoing research. However, current evidence suggests that its biological activities are linked to the modulation of specific signaling pathways within the cell. Further studies are required to fully elucidate the molecular targets and downstream effects of this compound.
Applications in Cell Culture
Preliminary studies have explored the use of this compound in various cell culture models. These investigations aim to understand its potential therapeutic effects, including but not limited to, its impact on cell proliferation, differentiation, and apoptosis. The specific applications are highly dependent on the cell type and the biological question being addressed.
Experimental Protocols
To ensure reproducibility and accuracy in research findings, standardized protocols for the use of this compound in cell culture are essential. The following sections outline general procedures for preparing this compound solutions and conducting cell-based assays.
Preparation of this compound Stock Solution
A stock solution of this compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration. This stock can then be diluted to the desired working concentrations in cell culture medium. It is crucial to ensure that the final concentration of the solvent in the culture does not exceed a level that could induce cellular toxicity (typically <0.1% v/v).
Table 1: Recommended Stock and Working Concentrations
| Parameter | Value |
| Stock Solution Concentration | 10 mM (in DMSO) |
| Working Concentration Range | 1 µM - 50 µM |
| Final DMSO Concentration | < 0.1% (v/v) |
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is an indicator of cell viability, this assay can be used to determine the cytotoxic effects of this compound.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (medium with DMSO) and an untreated control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Signaling Pathway Analysis
Understanding the signaling pathways affected by this compound is critical to deciphering its mechanism of action. Western blotting is a common technique used to analyze the expression levels of key proteins involved in specific pathways.
Diagram 1: General Experimental Workflow for this compound Treatment and Analysis
Caption: Workflow for studying the effects of this compound on cellular protein expression.
Diagram 2: Hypothetical Signaling Pathway Modulated by this compound
Application Notes and Protocols for Electrophysiology Setup in Hetisine-type Diterpenoid Alkaloid Channel Blocking Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hetisine-type C20-diterpenoid alkaloids, a significant subclass of diterpenoid alkaloids primarily isolated from plants of the Aconitum and Delphinium genera, have demonstrated a wide array of pharmacological activities.[1] Of particular interest to cardiovascular research is their potent antiarrhythmic effect, which is attributed to their ability to modulate the activity of various cardiac ion channels.[1][2] These compounds are known to be multi-ion channel blockers, exhibiting inhibitory effects on sodium, potassium, calcium, and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[2] Their therapeutic potential, especially in the context of arrhythmias, necessitates a thorough understanding of their electrophysiological properties and mechanisms of action.
This document provides detailed application notes and standardized protocols for establishing an electrophysiology setup to investigate the channel-blocking properties of hetisine-type alkaloids. The primary focus is on the whole-cell patch-clamp technique, the gold-standard for characterizing ion channel pharmacology.
Data Presentation: Inhibitory Potency of Hetisine-type Alkaloids
The inhibitory effects of hetisine-type alkaloids on various cardiac ion channels are quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the available quantitative data for representative compounds.
Table 1: Inhibitory Activity of Guan-fu Base A on Cardiac Ion Channels [2][3]
| Ion Channel | Current | IC50 (µM) | Test System |
| Voltage-gated Sodium Channel (Nav) | Late Sodium Current (INa,L) | 1.57 ± 0.14 | Guinea Pig Ventricular Myocytes |
| Voltage-gated Sodium Channel (Nav) | Transient Sodium Current (INa,T) | 21.17 ± 4.51 | Guinea Pig Ventricular Myocytes |
| Voltage-gated Potassium Channel (Kv) | hERG (IKr) | 273 ± 34 | HEK293 Cells |
| Voltage-gated Potassium Channel (Kv) | Kv1.5 (IKur) | >200 (20.6% inhibition at 200 µM) | Not Specified |
Table 2: Inhibitory Activity of Guan-fu Base S on Sodium Channels
| Ion Channel | Current | IC50 (µM) | Test System |
| Voltage-gated Sodium Channel (Nav) | Sodium Current | 3.48 | Guinea Pig Ventricular Myocytes |
Experimental Protocols
The following protocols outline the whole-cell patch-clamp methodology for characterizing the inhibitory effects of hetisine-type alkaloids on cardiac ion channels.
Cell Preparation
a. Isolation of Guinea Pig Ventricular Myocytes:
-
Anesthetize a guinea pig in accordance with institutional animal care and use committee protocols.
-
Excise the heart and mount it on a Langendorff apparatus for retrograde perfusion.
-
Perfuse with a Ca2+-free Tyrode's solution containing collagenase to enzymatically dissociate the tissue.
-
Gently triturate the ventricular tissue to release individual myocytes.
-
Store the isolated myocytes in a high-K+ solution at 4°C until use.
b. Culture of HEK293 Cells Stably Expressing Ion Channels:
-
Culture HEK293 cells stably expressing the desired ion channel (e.g., hERG, Nav1.5) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days to maintain sub-confluent cultures.
-
For electrophysiology experiments, plate the cells onto glass coverslips 24-48 hours prior to recording.
Electrophysiological Recording: Whole-Cell Patch-Clamp
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the appropriate internal solution.
-
Seal Formation: Approach a single, healthy myocyte or HEK293 cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.
-
Data Acquisition: Record ionic currents using a patch-clamp amplifier and a data acquisition system.
Solutions
a. External (Bath) Solutions:
-
For Sodium Current (INa): (in mM) 140 NaCl, 5 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. To isolate INa, other currents can be blocked with appropriate inhibitors (e.g., CdCl2 for Ca2+ currents, CsCl and TEA for K+ currents).
-
For Potassium Current (IK): (in mM) 140 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with KOH.
-
For Calcium Current (ICa): (in mM) 135 NaCl, 10 BaCl2 (or CaCl2), 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH. Ba2+ is often used as the charge carrier to increase current amplitude and reduce Ca2+-dependent inactivation.
-
For HCN Current (If/Ih): (in mM) 110 NaCl, 30 KCl, 1.8 CaCl2, 0.5 MgCl2, 5 HEPES; pH 7.4 with NaOH.
b. Internal (Pipette) Solutions:
-
For INa and ICa: (in mM) 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH 7.2 with CsOH.
-
For IK and If/Ih: (in mM) 130 K-aspartate, 10 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH 7.2 with KOH.
Voltage-Clamp Protocols for IC50 Determination
a. Late Sodium Current (INa,L) Blockade:
-
Hold the cell at a membrane potential of -100 mV.
-
Apply a long depolarizing pulse (e.g., 500 ms) to -20 mV to elicit both transient and late sodium currents.
-
Measure the sustained current during the last 50-100 ms of the pulse as INa,L.
-
Apply increasing concentrations of the hetisine alkaloid and measure the steady-state block at each concentration.
-
Construct a concentration-response curve and fit with the Hill equation to determine the IC50.
b. Transient Sodium Current (INa,T) Blockade:
-
Hold the cell at -100 mV.
-
Apply a short depolarizing pulse (e.g., 20-50 ms) to -20 mV.
-
Measure the peak inward current as INa,T.
-
Follow the same procedure as for INa,L to determine the IC50.
c. hERG (IKr) Potassium Current Blockade:
-
Hold the cell at -80 mV.
-
Apply a depolarizing pulse to +20 mV for 1-2 seconds to activate and inactivate the channels.
-
Repolarize the membrane to -50 mV to record the deactivating tail current, which is characteristic of IKr.
-
Measure the peak tail current amplitude.
-
Determine the IC50 as described above.
d. L-type Calcium Current (ICa,L) Blockade:
-
Hold the cell at a hyperpolarized potential of -80 mV to ensure most channels are in the resting state.
-
Apply a depolarizing step to +10 mV for 200 ms to elicit the peak ICa,L.
-
Apply this test pulse at a low frequency (e.g., 0.1 Hz) to minimize use-dependent block.
-
Determine the IC50 as described above.
e. HCN Current (If/Ih) Blockade:
-
Hold the cell at -40 mV.
-
Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments) for 2-5 seconds to activate the HCN channels.
-
Measure the steady-state inward current at the end of each hyperpolarizing step.
-
Determine the IC50 at a specific hyperpolarizing potential (e.g., -120 mV).
Signaling Pathways and Experimental Workflows
The antiarrhythmic effect of hetisine-type alkaloids, particularly Guan-fu base A, is primarily attributed to the selective inhibition of the late sodium current (INa,L).[3] An enhanced INa,L is a key pathological feature in several cardiac arrhythmias as it leads to an increase in intracellular sodium, which in turn elevates intracellular calcium via the reverse mode of the Na+/Ca2+ exchanger.[1][4] This calcium overload can trigger delayed afterdepolarizations (DADs) and arrhythmias. By inhibiting INa,L, hetisine alkaloids can mitigate these detrimental effects.
References
- 1. Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antiarrhythmic ionic mechanism of Guanfu base A--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Hetisine Extraction from Delphinium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the extraction yield of hetisine and related diterpenoid alkaloids from Delphinium species.
Frequently Asked Questions (FAQs)
Q1: What is hetisine and in which plant genera is it primarily found?
A1: Hetisine is a C20-diterpenoid alkaloid characterized by a complex heptacyclic hetisane skeleton.[1] These types of alkaloids are predominantly found in plants from the genera Aconitum and Delphinium of the Ranunculaceae family.[1] Hetisine itself is considered a potential biosynthetic precursor to other related alkaloids.[1]
Q2: What are the common methods for extracting alkaloids from Delphinium?
A2: The most common methods for extracting alkaloids from Delphinium involve solvent extraction, often utilizing an acid-base technique to improve selectivity and yield.[2][3] A typical process includes:
-
Maceration or Reflux: The dried plant material is extracted with an alcohol (e.g., methanol or ethanol), sometimes acidified to convert alkaloids into their salt form.[2][3][4]
-
Acid-Base Partitioning: The crude extract is subjected to a series of pH adjustments and liquid-liquid extractions to separate the basic alkaloids from neutral and acidic compounds.[2][5]
-
Chromatographic Purification: The resulting crude alkaloid mixture is then purified using techniques like column chromatography (often with silica gel) or preparative HPLC to isolate individual compounds like hetisine.[6][7]
Q3: Which factors have the most significant impact on hetisine extraction yield?
A3: Several factors can influence the final yield of hetisine. Key variables include the quality and species of the plant material, particle size of the ground material, the choice of extraction solvent, the pH during acid-base partitioning, and the temperature and duration of the extraction.[5][8][9] Optimizing each of these parameters is crucial for maximizing recovery.
Q4: What is a typical yield for crude alkaloids from Delphinium species?
A4: The yield of alkaloids can vary significantly depending on the Delphinium species, plant part, geographical source, and the extraction method used.[5][8] As a reference, an acid-base extraction of the dried roots of Aconitum coreanum, a related genus, yielded approximately 0.93% crude alkaloids.[2] Some standard Delphinium plant materials may have total alkaloid concentrations around 30 mg/g (3%).[10]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of hetisine.
| Problem | Potential Cause | Recommended Solution |
| Low or No Hetisine Yield | Poor Plant Material Quality: Low intrinsic alkaloid content due to species, harvest time, or improper storage.[5] | Source authenticated plant material from a reliable supplier. Ensure proper drying and storage conditions to prevent degradation by heat or light.[5] |
| Inadequate Cell Lysis: Insufficient grinding of the plant material limits solvent penetration.[5] | Grind the dried plant material to a fine, consistent powder (a 40-60 mesh size is a good starting point) to maximize the surface area for extraction.[7] | |
| Suboptimal Solvent Choice: The solvent may not have the appropriate polarity to efficiently solubilize hetisine. | Test a range of solvents and mixtures. Methanol or ethanol are effective for initial extraction.[3] For partitioning, chloroform or chloroform-methanol mixtures are often used.[2][11] | |
| Incorrect pH Management: Failure to maintain optimal pH during acid-base extraction leads to significant losses.[5][12] | Use a calibrated pH meter. Ensure the acidic wash is sufficiently low (pH 2-3) to protonate the alkaloids and the basification step is high enough (pH 9-10) to deprotonate them for extraction into an organic solvent.[2][13] | |
| Thermal Degradation: Excessive heat during extraction or solvent evaporation can degrade the alkaloids.[9] | Use the lowest effective temperature for extraction; temperatures around 60°C are often a good balance between efficiency and stability.[9][14] Use reduced pressure (rotary evaporator) for solvent removal. | |
| Impure Crude Extract | Presence of Non-Polar Compounds: Lipids, waxes, and chlorophyll are co-extracted, interfering with purification. | Perform a preliminary "defatting" step by washing the powdered plant material with a non-polar solvent like hexane or petroleum ether before the main extraction.[5] |
| Incomplete Partitioning: Insufficient separation of alkaloids from other components during liquid-liquid extraction. | Increase the number of partitioning cycles (e.g., extract the aqueous layer 3-5 times with the organic solvent). Ensure vigorous mixing to maximize contact between the two phases. | |
| Emulsion Formation During Partitioning | High Concentration of Surfactant-like Compounds: Natural emulsifiers in the plant extract can stabilize the interface between aqueous and organic layers. | Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Let the mixture stand for an extended period or use gentle centrifugation to break the emulsion. |
| Poor Chromatographic Separation | Inappropriate Stationary/Mobile Phase: The selected column and solvent system may not be suitable for resolving hetisine from other closely related alkaloids. | Screen different solvent systems for Thin-Layer Chromatography (TLC) first to find an optimal mobile phase.[15] A gradient elution from a non-polar to a more polar solvent on a silica gel column is often effective.[7] |
| Column Overloading: Applying too much crude extract to the chromatography column. | Reduce the amount of crude extract loaded onto the column. If a large quantity needs to be purified, use a larger column or perform multiple runs. |
Data Presentation
Table 1: Influence of Extraction Parameters on Alkaloid Yield
This table summarizes the general effects of key parameters on extraction efficiency, based on established principles for alkaloid extraction.
| Parameter | Condition | General Effect on Yield | Rationale |
| Solvent | Methanol / Ethanol | High | Good solubility for both free base and salt forms of alkaloids.[3] |
| Chloroform:Methanol Mixtures | High | Effective for extracting a range of alkaloids with varying polarities.[11] | |
| Water (Acidified) | Moderate to High | Efficiently extracts alkaloid salts but may also extract many water-soluble impurities.[3] | |
| pH (Aqueous Phase) | pH 2-3 | Maximizes alkaloid retention | Alkaloids are converted to their salt forms, which are soluble in the aqueous/alcoholic phase.[13][16] |
| pH 9-10 | Maximizes extraction into organic solvent | Alkaloids are converted to their free base forms, which are more soluble in less polar organic solvents like chloroform.[2][13] | |
| Temperature | 20-40°C (Maceration) | Moderate | Minimizes risk of thermal degradation but may require longer extraction times. |
| 60-80°C (Reflux/Ultrasonic) | High | Increases solvent diffusivity and solute solubility, but risks degradation of heat-sensitive compounds if too high.[9][17] | |
| Particle Size | 40-60 Mesh | High | Provides a large surface area for solvent interaction without being so fine as to impede filtration.[7] |
| >20 Mesh (Coarse) | Low | Incomplete extraction due to poor solvent penetration into plant tissues. |
Experimental Protocols
Protocol: Generalized Acid-Base Extraction and Purification of Hetisine
This protocol is a synthesized methodology based on common practices for diterpenoid alkaloid extraction.[2][4][5][11]
1. Preparation of Plant Material:
-
Dry the relevant part of the Delphinium plant (e.g., aerial parts or roots) at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
Grind the dried material into a fine powder (target 40-60 mesh).
2. Initial Solvent Extraction:
-
Macerate the plant powder in 70-95% ethanol or methanol at a 1:10 solid-to-liquid ratio (w/v).
-
Alternatively, perform extraction using a Soxhlet apparatus or ultrasonication (e.g., 45 minutes) to improve efficiency.[11]
-
Filter the extract and repeat the process two more times with fresh solvent.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Acid-Base Partitioning:
-
Dissolve the crude extract in a 1-2% hydrochloric acid solution to a final pH of 2-3.
-
Wash the acidic solution with a non-polar organic solvent (e.g., petroleum ether or ethyl acetate) to remove neutral and acidic impurities. Discard the organic layer.
-
Adjust the pH of the aqueous layer to 9-10 using an alkali like ammonium hydroxide or sodium hydroxide.[2]
-
Perform a liquid-liquid extraction of the now alkaline aqueous solution with chloroform (or a chloroform-methanol mixture) three to five times.
-
Combine the organic layers, wash with distilled water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude alkaloid extract.
4. Chromatographic Purification:
-
Prepare a silica gel column (e.g., 200-300 mesh) packed with a suitable non-polar solvent.
-
Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a solvent gradient of increasing polarity (e.g., starting with chloroform and gradually adding methanol).
-
Collect fractions and monitor them using TLC with Dragendorff's reagent for alkaloid visualization.[15]
-
Combine the fractions containing the compound of interest (hetisine) and evaporate the solvent to obtain the purified product. Further purification can be achieved with preparative HPLC if necessary.
Visualizations
Caption: Generalized workflow for hetisine extraction and purification.
Caption: Troubleshooting logic for low hetisine yield.
Caption: Principle of acid-base partitioning for alkaloid purification.
References
- 1. Chemistry and biological activities of hetisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. Two Alkaloids From Delphinium brunonianum Royle, Their Anti-inflammatory and Anti-oxidative Stress Activity via NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Antifungal Activity of New Diterpenoid Alkaloids Isolated by Different Chromatographic Methods from Delphinium peregrinum L. var. eriocarpum Boiss - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sid.ir [sid.ir]
- 9. researchgate.net [researchgate.net]
- 10. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 11. Simultaneous determination of five diterpenoid alkaloids in Herba Delphinii by HPLC/ELSD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
- 13. US20210300929A1 - Method for isolation of cytisine - Google Patents [patents.google.com]
- 14. Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. WO2019144204A1 - Method for isolation of cytisine - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
Hetisan Degradation Product Identification: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification of hetisan degradation products.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a forced degradation study for this compound?
A1: Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of this compound.[1][2] The main objectives are:
-
To identify potential degradation products that could form under various environmental conditions.[1][3]
-
To establish the degradation pathways of the molecule.[1][3]
-
To develop and validate a stability-indicating analytical method that can effectively separate the drug substance from its degradation products.
-
To aid in the development of a stable formulation and determine appropriate storage conditions.[1]
Q2: What are the typical stress conditions applied in a forced degradation study of this compound?
A2: A standard set of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines are typically used.[1][2] These include:
-
Acid Hydrolysis: Using acids like hydrochloric acid (HCl).
-
Base Hydrolysis: Using bases like sodium hydroxide (NaOH).
-
Oxidation: Using an oxidizing agent such as hydrogen peroxide (H₂O₂).
-
Thermal Degradation: Exposing the sample to high temperatures (e.g., >50°C).[2]
-
Photodegradation: Exposing the sample to UV and visible light, with a minimum of 1.2 million lux hours and 200 watt hours/m².[1]
Q3: How much degradation of this compound should I aim for in my forced degradation studies?
A3: While there is no definitive regulatory guidance on the exact extent of degradation, a generally accepted range is 5-20% degradation of the active pharmaceutical ingredient (API). Significant degradation is necessary to produce a sufficient amount of degradation products for detection and characterization, but complete degradation should be avoided as it may lead to the formation of secondary or tertiary degradants that are not relevant to the primary degradation pathway.
Q4: What should I do if I observe an unknown peak in my chromatogram during a stability study?
A4: The appearance of an unknown peak suggests the formation of a new impurity or degradation product. The following steps should be taken:
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to check the purity of the main drug peak and the new peak to ensure they are not co-eluting with other components.[1]
-
Characterization: If the impurity is above the identification threshold (typically 0.1%), it needs to be characterized.[1] Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for obtaining the molecular weight of the unknown compound.[4]
-
Isolation and Structure Elucidation: For significant degradants, isolation using techniques like preparative HPLC may be necessary, followed by structure elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS).
Q5: What is "mass balance" in the context of a stability study, and why is it important?
A5: Mass balance is an important parameter in forced degradation studies that confirms that all the degradation products have been accounted for.[3] It is calculated by summing the assay value of the drug substance and the levels of all known and unknown degradation products. A good mass balance (typically between 95-105%) indicates that the analytical method is stability-indicating and can detect all major degradation products.[5]
Troubleshooting Guides
Issue 1: Low Mass Balance (<95%) in Forced Degradation Samples
| Question | Possible Cause & Solution |
| Why is my mass balance low after stressing my this compound sample? | 1. Co-elution of Degradation Products: One or more degradation products may be co-eluting with the main drug peak or with each other. Solution: Modify the HPLC method (e.g., change the gradient, mobile phase pH, or column chemistry) to improve the resolution between all peaks. Check peak purity using a PDA detector.[1] 2. Poor UV Absorption of Degradants: Some degradation products may not have a chromophore and will not be detected by a UV detector. Solution: Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector. LC-MS can also be used to detect non-UV active compounds. 3. Formation of Volatile or Insoluble Degradants: The degradation process may have produced volatile compounds that are lost during sample preparation or insoluble products that precipitate out of solution. Solution: For suspected volatile compounds, consider using Gas Chromatography (GC) for analysis. For insoluble products, visually inspect the sample and try different solvents for dissolution. 4. Inappropriate Wavelength Selection: The chosen UV detection wavelength may be optimal for this compound but not for its degradation products. Solution: Use a PDA detector to analyze the entire UV spectrum of each peak and select a wavelength that provides a reasonable response for both the parent drug and the major degradants. |
Issue 2: No Significant Degradation Observed Under Stress Conditions
| Question | Possible Cause & Solution |
| Why is this compound not degrading under my stress conditions? | 1. Insufficiently Harsh Stress Conditions: The concentration of the stressor, temperature, or duration of the study may not be sufficient to induce degradation. Solution: Increase the severity of the stress conditions incrementally. For example, use a higher concentration of acid/base, increase the temperature, or extend the exposure time.[1] 2. High Intrinsic Stability of the Molecule: this compound may be a highly stable molecule that is resistant to degradation under the applied conditions. Solution: While this is a positive finding, it is still necessary to demonstrate the stability-indicating nature of the analytical method. You may need to employ very harsh conditions to induce some degradation. If no degradation is observed even under extreme conditions, this should be documented and justified. 3. Incorrect Sample Preparation: The drug substance may not have been properly dissolved or exposed to the stressor. Solution: Ensure complete dissolution of the sample in the stress medium. For solid-state thermal and photostability studies, ensure a thin, uniform layer of the sample is exposed to the stress. |
Issue 3: Poor Chromatographic Peak Shape for Degradation Products
| Question | Possible Cause & Solution |
| Why are the peaks for my this compound degradation products broad or tailing? | 1. Secondary Interactions with the Stationary Phase: Basic analytes can interact with residual silanols on silica-based C18 columns, leading to poor peak shape.[6] Solution: Try a different column with end-capping or a different stationary phase (e.g., phenyl-hexyl). Adjusting the mobile phase pH or adding a competing base like triethylamine can also help. 2. Column Overload: Injecting too high a concentration of the sample can lead to peak fronting or tailing. Solution: Dilute the sample and re-inject. 3. Mismatch Between Injection Solvent and Mobile Phase: If the injection solvent is much stronger than the mobile phase, it can cause peak distortion. Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject a smaller volume. |
Experimental Protocols
Protocol 1: Forced Degradation of this compound
This protocol outlines the general procedure for subjecting this compound to forced degradation conditions. The concentration of the drug substance is typically around 1 mg/mL.[1]
-
Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 N HCl.
-
Heat the solution at 60°C for 2 hours.
-
Cool the solution, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to the final concentration with the mobile phase.
-
-
Base Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 N NaOH.
-
Keep the solution at room temperature for 4 hours.
-
Neutralize with an equivalent amount of 0.1 N HCl and dilute to the final concentration with the mobile phase.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to the final concentration with the mobile phase.
-
-
Thermal Degradation:
-
Place solid this compound powder in a controlled temperature oven at 105°C for 24 hours.
-
Dissolve the stressed solid in a suitable solvent and dilute to the final concentration.
-
-
Photolytic Degradation:
-
Expose solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[1]
-
Dissolve the stressed solid in a suitable solvent and dilute to the final concentration.
-
Protocol 2: Stability-Indicating HPLC Method Development
-
Column Selection: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase Selection:
-
Begin with a simple mobile phase, such as a gradient of acetonitrile and water with 0.1% formic acid.
-
Analyze an unstressed sample of this compound to determine its retention time.
-
-
Analysis of Stressed Samples:
-
Inject the prepared forced degradation samples individually.
-
Evaluate the chromatograms for the separation of the parent peak from any degradation product peaks.
-
-
Method Optimization:
-
If co-elution is observed, optimize the method by:
-
Adjusting the gradient slope.
-
Changing the mobile phase pH.
-
Trying a different organic modifier (e.g., methanol).
-
Using a different column chemistry.
-
-
-
Method Validation: Once adequate separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[7]
Protocol 3: Identification of Degradation Products by LC-MS
-
Sample Analysis: Analyze the forced degradation samples using an HPLC system coupled to a mass spectrometer.
-
Data Acquisition: Acquire data in both positive and negative ionization modes to maximize the chances of detecting all degradants.
-
Molecular Weight Determination: Extract the mass spectra for each degradation product peak observed in the chromatogram to determine its molecular weight.
-
Fragmentation Analysis (MS/MS): Perform MS/MS experiments on the parent ion of each degradation product to obtain fragmentation patterns.
-
Structure Elucidation: Compare the fragmentation pattern of the degradation product with that of the parent drug to propose a structure. The difference in molecular weight between the parent drug and the degradant can provide clues about the chemical modification (e.g., hydrolysis, oxidation).
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products |
| 0.1 N HCl, 60°C, 2 hr | 12.5% | 2 |
| 0.1 N NaOH, RT, 4 hr | 8.2% | 1 |
| 3% H₂O₂, RT, 24 hr | 15.8% | 3 |
| Thermal, 105°C, 24 hr | 5.1% | 1 |
| Photolytic | 3.7% | 2 |
Table 2: Summary of Identified this compound Degradation Products
| Degradant ID | Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Molecular Formula | Proposed Structural Change |
| DP-1 | 6.8 | 345.1234 | C₁₈H₂₀N₂O₄ | Hydrolysis of ester group |
| DP-2 | 9.2 | 343.1078 | C₁₈H₁₈N₂O₄ | Oxidation (N-oxide) |
| DP-3 | 11.5 | 327.1127 | C₁₈H₁₈N₂O₃ | Decarboxylation |
Visualizations
Caption: Workflow for the identification of this compound degradation products.
Caption: Decision tree for troubleshooting peak purity issues.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. turkjps.org [turkjps.org]
- 6. helixchrom.com [helixchrom.com]
- 7. asianpubs.org [asianpubs.org]
Technical Support Center: Troubleshooting Hetisan Instability in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering instability issues with hetisan, a C20-diterpenoid alkaloid of the hetisine-type, during their experiments. The information is presented in a question-and-answer format to directly address common challenges.
Disclaimer: this compound is a specialized diterpenoid alkaloid. Due to the limited availability of specific public data on its stability, the quantitative data and degradation pathways presented here are representative of hetisine-type alkaloids and should be considered as illustrative examples to guide experimental troubleshooting.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is cloudy or shows precipitation. What is the cause and how can I resolve it?
A1: Cloudiness or precipitation of this compound in solution is typically due to poor solubility. This compound, as a free base, is generally characterized by low solubility in aqueous solutions but higher solubility in organic solvents. Conversely, its salt form is more soluble in water.
Troubleshooting Steps:
-
Verify the Solvent: Ensure you are using an appropriate solvent. For stock solutions, organic solvents are generally preferred.
-
pH Adjustment: If you are working with an aqueous buffer, the pH is critical. Alkaloids are basic and will be more soluble in acidic solutions where they form a protonated, more soluble salt. Try lowering the pH of your buffer.
-
Co-solvents: Consider the use of a co-solvent. A small percentage of an organic solvent like DMSO, ethanol, or methanol can be added to an aqueous buffer to improve the solubility of this compound.
-
Gentle Warming and Sonication: Gently warming the solution or using a sonicator can help to dissolve the compound. However, be cautious as excessive heat can lead to degradation.
Q2: I am observing a decrease in the concentration of this compound in my solution over time, even when stored at low temperatures. What could be the reason?
A2: A gradual loss of this compound concentration suggests chemical degradation. Diterpenoid alkaloids can be susceptible to hydrolysis and oxidation, especially under suboptimal storage conditions. The stability of these compounds is often dependent on pH and temperature.
Potential Causes:
-
Hydrolysis: If your solution is aqueous, particularly at non-neutral pH, hydrolysis of ester or other labile functional groups may be occurring.
-
Oxidation: Exposure to air (oxygen) can lead to oxidation of the this compound molecule.
-
Photodegradation: Exposure to light, especially UV light, can cause degradation of complex organic molecules like this compound.
Preventative Measures:
-
pH Control: Prepare solutions in buffers with a pH that is known to be optimal for the stability of hetisine-type alkaloids, which is typically in the slightly acidic range.
-
Inert Atmosphere: For long-term storage, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Light Protection: Always store this compound solutions in amber vials or protect them from light to prevent photodegradation.
-
Low Temperature Storage: Store solutions at the recommended temperature, typically -20°C or -80°C, to slow down degradation kinetics.
Q3: How should I prepare a stable stock solution of this compound?
A3: The preparation of a stable stock solution is crucial for obtaining reproducible experimental results.
Recommended Practices:
-
Solvent Selection: Start by dissolving the this compound powder in a high-purity organic solvent in which it is freely soluble, such as DMSO or ethanol.
-
Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the volume of organic solvent added to your final experimental system.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can contribute to degradation. Store the aliquots at -80°C under an inert atmosphere if possible.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment.
Data Presentation: Solubility and Stability Profiles
The following tables provide representative quantitative data for a typical hetisine-type alkaloid to guide your experimental design.
Table 1: Qualitative Solubility of a Representative Hetisine-Type Alkaloid
| Solvent | Solubility |
| Water | Poorly Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| DMSO | Freely Soluble |
| Chloroform | Soluble |
| Diethyl Ether | Slightly Soluble |
Table 2: Representative pH-Stability Profile of a Hetisine-Type Alkaloid in Aqueous Buffer at 25°C over 24 hours
| pH | % Degradation (Illustrative) |
| 3.0 | < 1% |
| 5.0 | ~ 2% |
| 7.4 | ~ 5-10% |
| 9.0 | > 15% |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[1][2]
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
High-purity water and organic solvents (e.g., methanol, acetonitrile)
-
HPLC system with a UV or MS detector
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equimolar amount of NaOH before analysis.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equimolar amount of HCl before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution containing 3% H2O2. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store solid this compound powder at 80°C for 48 hours. Dissolve in an appropriate solvent for analysis.
-
Photodegradation: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable HPLC method to identify and quantify any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., determined by a UV scan) or Mass Spectrometry (MS) for more sensitive and specific detection.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Method Validation: The developed method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear for the quantification of this compound and its degradation products.
Visualizations
The following diagrams illustrate logical troubleshooting and potential degradation pathways for this compound.
Caption: Troubleshooting workflow for this compound instability.
Caption: Plausible degradation pathways for this compound.
References
Technical Support Center: Optimizing HPLC Separation of Hetisine Alkaloids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) separation of hetisine alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are hetisine alkaloids and why are they challenging to separate using HPLC?
Hetisine-type C20-diterpenoid alkaloids are a class of natural products primarily found in plants of the Aconitum and Delphinium genera.[1][2] Their complex, polycyclic structures and the presence of basic nitrogen atoms make them prone to several chromatographic issues.[1][2] The primary challenges include:
-
Peak Tailing: As basic compounds, hetisine alkaloids can interact with residual acidic silanol groups on the surface of silica-based stationary phases (like C18), leading to asymmetrical peak shapes.
-
Poor Resolution: The structural similarity among different hetisine alkaloids, which may only differ by the position or type of substituent groups, makes them difficult to resolve from one another.[1]
-
Co-elution with Matrix Components: When analyzing crude plant extracts, the complex matrix can interfere with the separation of target alkaloids.
Q2: What is a good starting point for HPLC method development for hetisine alkaloids?
A reversed-phase C18 column is a common and effective starting point for the separation of diterpenoid alkaloids.[3][4] A typical initial setup would involve:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or 10 mM ammonium acetate).
-
Solvent B: Acetonitrile or Methanol.
-
-
Detection: UV detection, typically in the range of 210-240 nm.
Q3: How does mobile phase pH affect the separation of hetisine alkaloids?
-
Low pH (2-4): At acidic pH, the basic nitrogen atom in the hetisine structure will be protonated, carrying a positive charge. This can improve solubility in the aqueous mobile phase and minimize interactions with silanol groups on the stationary phase, often leading to sharper peaks.
-
Mid-range pH (4-7): In this range, the protonation state of the alkaloids can be variable, potentially leading to broader peaks and inconsistent retention times. It is generally advisable to operate at a pH that is at least 1.5-2 units away from the pKa of the analyte to ensure a single ionic form.
-
High pH (8-10): At higher pH, the alkaloids will be in their neutral, free-base form. This can increase retention on a reversed-phase column. However, it is crucial to use a pH-stable column, as traditional silica-based C18 columns can degrade at high pH.
Troubleshooting Guides
Issue 1: Peak Tailing
Symptom: Chromatographic peaks are asymmetrical with a "tail" extending towards the baseline.
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | The basic nitrogen of the hetisine alkaloid interacts with acidic silanol groups on the silica stationary phase. |
| Solution 1: Lower Mobile Phase pH: Add 0.1% formic acid or acetic acid to the aqueous mobile phase to protonate the silanol groups and reduce their interaction with the protonated alkaloids. | |
| Solution 2: Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA) (0.1-0.2%), to the mobile phase. TEA will preferentially interact with the silanol groups, masking them from the analyte. | |
| Solution 3: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column where the residual silanol groups are chemically deactivated. | |
| Column Overload | Injecting too much sample can saturate the stationary phase. |
| Solution: Dilute the sample and re-inject. If the peak shape improves, column overload was the likely cause. | |
| Mismatched Sample Solvent | The solvent used to dissolve the sample is significantly stronger than the initial mobile phase. |
| Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used, inject a smaller volume. |
Issue 2: Poor Resolution or Co-elution of Peaks
Symptom: Two or more peaks are not baseline separated.
| Potential Cause | Recommended Solution |
| Inadequate Selectivity | The column and mobile phase combination is not able to differentiate between structurally similar hetisine alkaloids. |
| Solution 1: Optimize Mobile Phase pH: As pH affects the ionization and conformation of the alkaloids, adjusting the pH can alter their retention times differently, leading to improved separation. | |
| Solution 2: Change the Organic Modifier: If using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can change the selectivity of the separation. | |
| Solution 3: Adjust the Gradient Slope: A shallower gradient around the elution time of the target peaks can improve resolution. | |
| Solution 4: Try a Different Stationary Phase: If a C18 column does not provide adequate resolution, consider a column with a different chemistry, such as a Phenyl-Hexyl or a polar-embedded phase, which can offer different interaction mechanisms. For highly polar alkaloids, a HILIC column might be beneficial. | |
| Low Column Efficiency | The column may be old, contaminated, or have a void. |
| Solution 1: Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for a C18 column) to remove contaminants. | |
| Solution 2: Replace the Column: If flushing does not improve performance, the column may have reached the end of its lifespan and should be replaced. | |
| Inappropriate Column Temperature | Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer. |
| Solution: Use a column oven to maintain a stable and elevated temperature (e.g., 30-40 °C). This can improve peak shape and sometimes alter selectivity. |
Experimental Protocols
Protocol 1: General Purpose Screening Method for Hetisine Alkaloids in Plant Extracts
This protocol provides a starting point for the analysis of hetisine alkaloids from a plant matrix.
1. Sample Preparation: a. Weigh 1.0 g of dried, powdered plant material. b. Add 20 mL of 70% methanol containing 0.1% formic acid. c. Sonicate for 30 minutes. d. Centrifuge the mixture at 4000 rpm for 15 minutes. e. Filter the supernatant through a 0.22 µm syringe filter prior to injection.
2. HPLC Conditions:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 35% B over 30 min, then to 95% B in 10 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm |
3. Data Analysis: a. Identify peaks based on retention time comparison with available standards. b. For unknown peaks, UPLC-Q-TOF/MS can be used for structural elucidation based on accurate mass and fragmentation patterns.[3][5]
Visualizations
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for poor resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of five diterpenoid alkaloids in Herba Delphinii by HPLC/ELSD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Metabolomics of Clinical Poisoning by Aconitum Alkaloids Using Derivatization LC-MS [frontiersin.org]
Technical Support Center: Overcoming Low Solubility of Hetisan in Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low solubility of hetisan in experimental assays.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a diterpenoid alkaloid, a class of naturally occurring compounds with diverse biological activities.[1][2][3] Like many other diterpenoid alkaloids, this compound is a lipophilic molecule, meaning it has a high affinity for fats and oils and consequently, low solubility in water-based solutions commonly used in biological assays (e.g., cell culture media, buffers). This poor aqueous solubility is predicted by its high calculated XLogP3 value of 3.8, a measure of lipophilicity. Low solubility can lead to the precipitation of the compound in your assay, resulting in inaccurate and unreliable data.[1]
Q2: What are the initial recommended solvents for preparing a stock solution of this compound?
A2: Based on the properties of structurally similar diterpenoid alkaloids like aconitine, it is recommended to prepare initial stock solutions of this compound in an organic solvent.[4][5] Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds for in vitro assays. Other potential organic solvents include ethanol, methanol, and acetone.
Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. What is happening and how can I prevent this?
A3: This phenomenon is known as "solvent-shifting" and is a common issue with compounds that have low aqueous solubility. When the concentrated DMSO stock solution is diluted into an aqueous medium, the this compound molecules are no longer in a favorable solvent environment and begin to aggregate and precipitate out of the solution.
To prevent this, you can try the following:
-
Lower the final concentration of DMSO: While preparing your working solutions, ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and its effects on the assay.
-
Use a co-solvent system: A mixture of solvents can sometimes improve solubility. For example, a combination of DMSO and ethanol might be more effective than DMSO alone.
-
Employ serial dilutions: Instead of a single large dilution, perform a series of smaller dilutions of your stock solution into the aqueous buffer. This gradual change in the solvent environment can sometimes prevent precipitation.
-
Gentle warming and agitation: Briefly warming the solution to 37°C and gentle vortexing or sonication can help to redissolve small amounts of precipitate. However, be cautious with temperature-sensitive compounds or assays.
Q4: Are there alternatives to organic solvents for solubilizing this compound?
A4: Yes, several formulation strategies can be employed to improve the aqueous solubility of lipophilic compounds like this compound:
-
pH Modification: For compounds with ionizable groups, adjusting the pH of the buffer can significantly increase solubility. As an alkaloid, this compound is a basic compound. Therefore, preparing a salt form, such as this compound hydrochloride, can enhance its water solubility.
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically 0.01-0.1%) to form micelles that encapsulate the hydrophobic this compound molecules, keeping them dispersed in the aqueous solution.
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with lipophilic molecules like this compound, effectively increasing their aqueous solubility. β-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
Q5: How can I visually confirm that my this compound solution is fully dissolved?
A5: A fully dissolved solution should be clear and free of any visible particles, cloudiness, or precipitate. It is good practice to visually inspect your stock and working solutions before each use. If you observe any particulates, it is an indication that the compound is not fully dissolved.
II. Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to this compound's low solubility.
| Problem | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in the initial solvent (e.g., DMSO). | The concentration is too high for the chosen solvent. | - Try a lower concentration of this compound.- Use mechanical assistance such as vortexing for several minutes or sonication in a water bath for 10-15 minutes.- Gently warm the solution to 37°C. |
| A clear stock solution in organic solvent becomes cloudy or forms a precipitate upon dilution into aqueous buffer. | Solvent-shifting is causing the compound to crash out of solution. | - Decrease the final concentration of the organic solvent in the assay medium (aim for <0.5%).- Perform serial dilutions instead of a single large dilution.- Prepare a fresh working solution immediately before use.- Consider using a different solubilization strategy (see FAQs). |
| Inconsistent or variable results in cell-based assays. | - Precipitation of this compound in the cell culture medium, leading to inconsistent dosing.- Cytotoxicity from the organic solvent at higher concentrations. | - Visually inspect the wells of your cell culture plate under a microscope for any signs of precipitation after adding the this compound solution.- Include a vehicle control (medium with the same final concentration of the solvent used to dissolve this compound) to assess solvent toxicity.- Lower the final solvent concentration.- Explore alternative solubilization methods that are less toxic to cells, such as cyclodextrin formulations. |
| Low or no biological activity observed at expected concentrations. | The actual concentration of soluble this compound in the assay is much lower than the nominal concentration due to precipitation. | - Confirm the solubility of this compound under your specific assay conditions.- Use a solubilization method that ensures the compound remains in solution throughout the experiment.- Consider increasing the concentration of the solubilizing agent (e.g., surfactant or cyclodextrin), while monitoring for any potential interference with the assay. |
III. Quantitative Data Summary
| Compound | Solvent | Solubility | Reference |
| Aconitine | Water | 0.3 mg/mL | [4] |
| Aconitine | Ethanol | 35 mg/mL | [4] |
| Aconitine | Chloroform | 50 mg/mL | [5] |
| Aconitine | Diethyl Ether | Soluble | [4] |
IV. Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh out the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solutions using a Co-solvent and Serial Dilution
Objective: To prepare a working solution of this compound in an aqueous buffer while minimizing precipitation.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a 1:10 intermediate dilution of the stock solution in DMSO. For example, add 10 µL of the 50 mM stock to 90 µL of DMSO to get a 5 mM solution.
-
Perform a second intermediate dilution by adding a small volume of the 5 mM DMSO solution to your aqueous buffer. For example, add 2 µL of the 5 mM solution to 98 µL of buffer to get a 100 µM working solution with 2% DMSO.
-
Further dilute this working solution serially in the aqueous buffer to achieve your final desired concentrations for the assay. This will also proportionally reduce the final DMSO concentration. For example, a 1:10 dilution of the 100 µM working solution will result in a 10 µM solution with 0.2% DMSO.
-
Always prepare fresh working solutions for each experiment.
V. Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry and biological activities of hetisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. [PDF] Chemistry and biological activities of hetisine-type diterpenoid alkaloids | Semantic Scholar [semanticscholar.org]
- 5. Chemistry and biological activities of hetisine-type diterpenoid alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Immunoassay Variability and Reproducibility
Disclaimer: No specific information was found for a "Hetisan assay." The following troubleshooting guide addresses common variability and reproducibility issues in immunoassays, with a focus on the widely used Enzyme-Linked Immunosorbent Assay (ELISA), as the principles are broadly applicable.
This guide is intended for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific problems you might encounter.
High Background or Non-Specific Binding
Q1: My negative controls and blanks show a high signal. What is causing this, and how can I fix it?
High background can obscure true positive results and is often caused by non-specific binding of antibodies or issues with the blocking or washing steps.[1][2]
Possible Causes & Solutions:
-
Ineffective Blocking: The blocking buffer is crucial for preventing non-specific binding.[3]
-
Solution: Consider increasing the concentration of your blocking solution or extending the blocking incubation time. Adding a small amount of a non-ionic detergent like Tween-20 can also help.[3] You may also need to try a different blocking buffer altogether (e.g., BSA, non-fat dry milk, or a commercial blocker).[2]
-
-
Insufficient Washing: Inadequate washing can leave behind unbound antibodies and other reagents.
-
Antibody Concentration Too High: Using too much detection antibody can lead to non-specific binding.
-
Solution: Titrate your antibodies to determine the optimal concentration that provides a high signal-to-noise ratio.[5]
-
-
Cross-Reactivity: The detection antibody may be cross-reacting with other molecules in the sample or with the blocking agent.[1]
-
Solution: Ensure your antibodies have been validated for specificity. If using a BSA-based blocking buffer and your antibody is also from bovine serum, this can be a source of cross-reactivity.
-
Low Sensitivity or Weak/No Signal
Q2: I'm not getting a signal, or the signal is too weak to distinguish from the background. What should I do?
A weak or absent signal can lead to false negatives and is often due to issues with reagents, incubation conditions, or the analyte itself.[1][2]
Possible Causes & Solutions:
-
Reagent Problems:
-
Degraded Reagents: Improper storage or repeated freeze-thaw cycles can degrade antibodies and enzymes.[1] Solution: Use fresh reagents and aliquot them to minimize freeze-thaw cycles.[1] Check the expiration dates of all components.[3]
-
Incorrect Antibody Concentrations: Using too little capture or detection antibody will result in a weak signal.[3] Solution: Verify your antibody dilutions and consider performing a titration to find the optimal concentration.[5]
-
Inactive Substrate: The substrate may be expired or have been improperly stored (e.g., exposed to light).[3] Solution: Use a fresh, properly stored substrate solution.
-
-
Protocol Errors:
-
Incorrect Incubation Times/Temperatures: Deviations from the recommended incubation parameters can affect binding efficiency.[1][3] Solution: Strictly adhere to the protocol's specified incubation times and temperatures.
-
Wells Drying Out: Allowing wells to dry out at any point during the assay can lead to unpredictable results.[3][4] Solution: Keep the plate covered during incubations and do not delay between steps.
-
-
Sample Issues:
-
Low Analyte Concentration: The concentration of the target analyte in your samples may be below the detection limit of the assay.[3] Solution: Concentrate your sample or use a more sensitive assay format if available.
-
Sample Matrix Effects: Components in your sample matrix (e.g., serum, plasma) may interfere with the assay. Solution: Dilute your samples further in the appropriate assay buffer.
-
Poor Reproducibility and High Variability
Q3: My results are inconsistent between wells (high CV) and between different experiments. How can I improve reproducibility?
Poor reproducibility can stem from procedural inconsistencies, environmental factors, and reagent variability.[2]
Possible Causes & Solutions:
-
Pipetting Inconsistency: Inaccurate or inconsistent pipetting is a major source of variability.
-
Edge Effects: Wells on the outer edges of the plate often show different results compared to the inner wells. This can be caused by uneven temperature distribution or evaporation.[1]
-
Temperature Variation: Inconsistent temperature during incubation steps can lead to variability.
-
Solution: Ensure the entire plate is at a uniform temperature during incubations. Do not stack plates in the incubator.
-
-
Lot-to-Lot Reagent Variability: Different batches of antibodies, buffers, or other reagents can perform differently.[7]
-
Solution: When possible, purchase enough of a single lot of critical reagents (especially antibodies) to complete a study.[2] Always validate a new lot of reagents before use in critical experiments.
-
-
Cross-Contamination: Contamination between wells can lead to unexpected results.[2]
-
Solution: Use fresh pipette tips for each sample and reagent. Seal plates during incubation or shaking steps to prevent aerosol spread.[2]
-
Quantitative Data on Assay Performance
To ensure the quality of your assay, it's important to monitor key performance metrics. The following tables provide typical acceptance criteria for immunoassay precision.
Table 1: Intra-Assay Precision
Intra-assay precision measures the variability within a single assay run. It is calculated from the Coefficient of Variation (CV) of multiple replicates of the same sample.
| Quality Level | Coefficient of Variation (CV%) | Interpretation |
| Excellent | < 10% | High level of precision within the same plate. |
| Good | 10% - 15% | Acceptable for most research applications. |
| Acceptable | 15% - 20% | May require optimization for some applications. |
| Poor | > 20% | Indicates significant variability; requires troubleshooting. |
CV (%) = (Standard Deviation / Mean) * 100
Table 2: Inter-Assay Precision
Inter-assay precision measures the variability between different assay runs, often on different days. It is calculated from the CV of the same sample measured in multiple independent assays.
| Quality Level | Coefficient of Variation (CV%) | Interpretation |
| Excellent | < 15% | High level of reproducibility between runs. |
| Good | 15% - 20% | Acceptable for many applications. |
| Acceptable | 20% - 25% | Suggests some run-to-run variability. |
| Poor | > 25% | Indicates poor reproducibility; requires investigation. |
Experimental Protocols
General Protocol for a Sandwich ELISA
This protocol outlines the key steps for a typical sandwich ELISA. Adhering strictly to a standardized protocol is critical for reproducibility.[2]
-
Coating:
-
Dilute the capture antibody to its optimal concentration in a coating buffer (e.g., PBS, pH 7.4).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.
-
Cover the plate and incubate overnight at 4°C.
-
-
Washing (1):
-
Aspirate the coating solution from the wells.
-
Wash the plate 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Cover the plate and incubate for 1-2 hours at room temperature.
-
-
Washing (2):
-
Repeat the washing step as described in step 2.
-
-
Sample/Standard Incubation:
-
Prepare serial dilutions of your standard. Dilute your samples as required.
-
Add 100 µL of your standards and samples to the appropriate wells.
-
Cover the plate and incubate for 2 hours at room temperature.
-
-
Washing (3):
-
Repeat the washing step as described in step 2.
-
-
Detection Antibody Incubation:
-
Dilute the biotinylated detection antibody to its optimal concentration in blocking buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Cover the plate and incubate for 1 hour at room temperature.
-
-
Washing (4):
-
Repeat the washing step as described in step 2.
-
-
Enzyme Conjugate Incubation:
-
Dilute the enzyme conjugate (e.g., Streptavidin-HRP) in blocking buffer.
-
Add 100 µL of the diluted conjugate to each well.
-
Cover the plate and incubate for 30 minutes at room temperature in the dark.
-
-
Washing (5):
-
Repeat the washing step, but increase to 5 washes to ensure all unbound enzyme is removed.
-
-
Substrate Development:
-
Add 100 µL of the substrate solution (e.g., TMB) to each well.
-
Incubate at room temperature in the dark for 15-30 minutes, or until sufficient color develops.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.
-
-
Reading the Plate:
-
Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
-
Visualizations
Diagrams of Workflows and Logic
Caption: Standard workflow for a sandwich ELISA experiment.
Caption: Decision tree for troubleshooting common immunoassay issues.
Caption: Key sources of variability in immunoassays.
References
- 1. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 2. protocolsandsolutions.com [protocolsandsolutions.com]
- 3. arp1.com [arp1.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 6. dispendix.com [dispendix.com]
- 7. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Compound X (Hetisan) Toxicity in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Compound X (hetisan)-induced toxicity in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of Compound X-induced cytotoxicity in my cell-based assay?
A1: Observed cytotoxicity can stem from several factors beyond the inherent properties of Compound X. It is crucial to first rule out common cell culture issues such as microbial contamination (e.g., mycoplasma), degradation of media components like glutamine, or environmental stressors like fluctuations in temperature, CO2, and humidity.[1] Once these variables are controlled, the toxicity is likely attributable to Compound X itself. The cytotoxic effects can be concentration- and time-dependent and may vary significantly across different cell lines.[1]
Q2: How can I reduce the cytotoxicity of Compound X in my experiments?
A2: Several strategies can be employed to mitigate the cytotoxicity of Compound X:[1]
-
Optimize Concentration and Exposure Time: Conduct a dose-response and time-course experiment to identify the lowest effective concentration that achieves the desired biological effect with minimal toxicity.[1]
-
Change the Solvent or Reduce its Concentration: If using a solvent like DMSO, ensure the final concentration is typically below 0.5%, as the solvent itself can be toxic to cells. Always include a vehicle control in your experiments.[2]
-
Consider a Different Cell Line: The cytotoxic effects of a compound can be cell-type specific. If your experimental design allows, testing on a more robust cell line could be a solution.
-
Increase Serum Concentration: In some cases, increasing the serum concentration in the culture medium can reduce toxicity by promoting protein binding of the compound, though this might also impact its efficacy.[3]
Q3: My vehicle control (e.g., DMSO) is showing toxicity. What should I do?
A3: If your vehicle control is causing cell death, it is essential to address this before assessing the toxicity of Compound X. First, confirm that the final concentration of the solvent is within a safe range for your specific cell line (typically <0.5% for DMSO).[2] If toxicity persists, consider using a different, less toxic solvent. It is also crucial to use high-purity, cell culture-grade solvents.
Q4: How do I distinguish between apoptosis and necrosis induced by Compound X?
A4: Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) can provide insights into the mechanism of toxicity.[2] Apoptosis is characterized by cell shrinkage, membrane blebbing, and the activation of caspases, while necrosis involves cell swelling and rupture, leading to an inflammatory response.[2][4] You can use specific assays to differentiate between these two cell death pathways, such as an Annexin V/Propidium Iodide (PI) assay or a Caspase-3/7 activity assay.[3][5]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered with Compound X toxicity.
Observation 1: High background cell death in untreated controls.
-
Potential Cause: Microbial contamination (e.g., bacteria, yeast, mycoplasma), poor cell health, or suboptimal culture conditions.[1]
-
Suggested Action:
-
Visually inspect cultures for any signs of contamination.
-
Perform a mycoplasma test.
-
Ensure you are using cells within a low and consistent passage number.
-
Optimize cell seeding density to maintain cells in a logarithmic growth phase.[1]
-
Observation 2: Excessive and rapid cell death after adding Compound X.
-
Potential Cause: The concentration of Compound X is too high, leading to acute necrosis.[3]
-
Suggested Action:
Observation 3: Reduced cell proliferation without significant cell death.
-
Potential Cause: Compound X may have cytostatic effects at the tested concentration rather than being cytotoxic.
-
Suggested Action:
-
Perform a cell proliferation assay (e.g., crystal violet staining or live-cell imaging) over a longer time course (e.g., 72-96 hours) to differentiate between cytostatic and cytotoxic effects.[3]
-
Observation 4: Inconsistent results between experiments.
-
Potential Cause: Variability in cell seeding density, passage number, or health of the cells. Inconsistent preparation of Compound X dilutions.
-
Suggested Action:
-
Standardize your experimental protocol, including cell seeding numbers and passage limits.
-
Prepare fresh dilutions of Compound X for each experiment from a well-characterized stock solution.
-
Ensure homogenous mixing of Compound X in the culture medium.
-
Data Presentation
Table 1: Dose-Response of Compound X on Different Cell Lines (72h Exposure)
| Cell Line | IC50 (µM) | Maximum Inhibition (%) |
| HeLa | 15.2 | 95 |
| A549 | 28.5 | 88 |
| HepG2 | 8.9 | 98 |
| HEK293 | 45.1 | 75 |
Note: This is example data and should be replaced with experimental results.
Table 2: Time-Dependence of Compound X Cytotoxicity (HeLa Cells at 15 µM)
| Exposure Time (hours) | Cell Viability (%) |
| 24 | 85 |
| 48 | 62 |
| 72 | 50 |
Note: This is example data and should be replaced with experimental results.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[7]
Materials:
-
96-well plate with cultured cells
-
Compound X stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of Compound X and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of the solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[8]
Materials:
-
96-well plate with cultured cells
-
Compound X stock solution
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
Visualizations
Caption: A logical workflow for troubleshooting and mitigating Compound X-induced cytotoxicity.
Caption: A generalized experimental workflow for determining the IC50 of Compound X.
Caption: Potential on-target and off-target mechanisms of Compound X-induced toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Once initiated, how does toxic tissue injury expand? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-based Assays | MuriGenics [murigenics.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Diterpenoid Alkaloid Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of diterpenoid alkaloids, such as Hetisan. The information provided is based on established methods for the separation of this class of natural products.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for extracting diterpenoid alkaloids from plant material?
A1: The most common initial step is an acid-base extraction. The plant material is typically first extracted with an acidic aqueous solution to protonate the alkaloids, rendering them water-soluble. This aqueous extract is then basified, and the deprotonated alkaloids are subsequently extracted into an organic solvent.[1][2][3] Another approach involves extraction with polar organic solvents like methanol or ethanol, followed by an acid-base liquid-liquid partition to separate the alkaloids from other constituents.[3]
Q2: I am experiencing low yields of my target diterpenoid alkaloid. What are the potential causes and solutions?
A2: Low yields can stem from several factors:
-
Incomplete Extraction: Ensure the plant material is finely ground to maximize surface area for solvent penetration. Consider using more efficient extraction techniques like ultrasound-assisted or microwave-assisted extraction.[4]
-
Compound Degradation: Diterpenoid alkaloids can be sensitive to heat and pH extremes. Avoid prolonged exposure to high temperatures and harsh acidic or basic conditions.
-
Loss During Liquid-Liquid Extraction: Emulsion formation can lead to significant product loss. If an emulsion forms, try adding brine or centrifuging the mixture. Ensure the pH of the aqueous layer is optimal for the complete precipitation or extraction of the alkaloid.
-
Irreversible Adsorption: Some alkaloids may bind irreversibly to certain chromatography stationary phases.[5] Consider using a different adsorbent or a liquid-liquid chromatography technique like counter-current chromatography.
Q3: My purified fractions contain multiple, closely related alkaloids. How can I improve the separation?
A3: The co-elution of structurally similar alkaloids is a common challenge.[5] To enhance separation:
-
Optimize Chromatography Conditions: Experiment with different solvent systems, gradients, and stationary phases (e.g., silica gel, alumina, or reversed-phase C18).[6]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often necessary for the final purification of closely related compounds.[6]
-
Counter-Current Chromatography (CCC): Techniques like pH-zone-refining CCC are highly effective for separating compounds with similar polarities based on their pKa values.[7][8]
Q4: How can I identify the purified diterpenoid alkaloids?
A4: A combination of spectroscopic and spectrometric techniques is typically required for structural elucidation.[9]
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern.[7][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the carbon-hydrogen framework of the molecule.
-
X-ray Crystallography: If a suitable crystal can be obtained, this technique provides the definitive three-dimensional structure.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery after initial extraction | Inefficient extraction from plant material. | - Ensure plant material is finely powdered.- Increase extraction time or use a more efficient method (e.g., Soxhlet, sonication).[12][13] |
| Degradation of the alkaloid. | - Avoid high temperatures and extreme pH during extraction. | |
| Multiple spots/peaks in the purified fraction | Co-elution of structurally similar alkaloids. | - Optimize the mobile phase and stationary phase for column chromatography.- Employ preparative HPLC or counter-current chromatography for final purification.[5][8] |
| No elution of the target compound from the column | Irreversible adsorption to the stationary phase. | - Test different stationary phases (e.g., alumina, polyamide, or reversed-phase).- Consider using a liquid-liquid chromatography method like CCC.[5] |
| Incorrect solvent polarity. | - Perform a thorough gradient elution from non-polar to highly polar solvents. | |
| Broad or tailing peaks in HPLC | Poor solubility in the mobile phase. | - Modify the mobile phase composition (e.g., add a different organic modifier or adjust the pH). |
| Interaction with residual silanols on the column. | - Use an end-capped column or add a competing base (e.g., triethylamine) to the mobile phase. |
Experimental Protocols
General Acid-Base Extraction of Diterpenoid Alkaloids
This protocol is a generalized procedure and may require optimization for specific plant materials and target alkaloids.
-
Acidic Extraction:
-
Solvent Partitioning (Cleanup):
-
Wash the combined acidic extract with a non-polar organic solvent (e.g., hexane or petroleum ether) to remove fats and other non-polar impurities. Discard the organic layer.
-
-
Basification and Alkaline Extraction:
-
Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude alkaloid mixture.
-
pH-Zone-Refining Counter-Current Chromatography (CCC)
This is an advanced liquid-liquid chromatography technique effective for separating alkaloids. The following is an example protocol for the separation of diterpenoid alkaloids from Aconitum coreanum.[7][8]
-
Apparatus: High-speed counter-current chromatograph.
-
Two-Phase Solvent System: Petroleum ether-ethyl acetate-methanol-water (5:5:1:9, v/v/v/v).
-
Mobile Phase (Upper Phase): 10 mM triethylamine (TEA) in the upper organic phase.
-
Stationary Phase (Lower Phase): 10 mM hydrochloric acid (HCl) in the lower aqueous phase.
-
Procedure:
-
Fill the CCC column with the stationary phase.
-
Dissolve the crude alkaloid extract in the mobile phase.
-
Inject the sample and begin pumping the mobile phase through the column at a defined flow rate.
-
Monitor the effluent with a UV detector and collect fractions.
-
Analyze the collected fractions by HPLC to determine the purity of the separated alkaloids.
-
Quantitative Data Summary
The following table summarizes the yields and purities of diterpenoid alkaloids isolated from Aconitum coreanum using pH-zone-refining CCC.[7]
| Compound | Yield (mg) from 3.5 g Crude Extract | Purity (%) |
| Guanfu base I | 356 | 96.40 |
| Guanfu base A | 578 | 97.2 |
| Atisine | 74 | 97.5 |
| Guanfu base F | 94 | 98.1 |
| Guanfu base G | 423 | 98.9 |
| Guanfu base R | 67 | 98.3 |
| Guanfu base P | 154 | 98.4 |
Visualizations
Caption: General workflow for the purification of diterpenoid alkaloids.
Caption: Troubleshooting decision tree for low purity fractions.
References
- 1. natpro.com.vn [natpro.com.vn]
- 2. WO1995001984A1 - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 3. jocpr.com [jocpr.com]
- 4. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives [ajgreenchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparative isolation of seven diterpenoid alkaloids from Aconitum coreanum by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparative Isolation of Seven Diterpenoid Alkaloids from Aconitum coreanum by pH-Zone-Refining Counter-Current Chromatography [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeted Enrichment and Characterization of Diester Diterpenoid Alkaloids in Aconitum Herbs Using Gas–Liquid Microextraction Coupled with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation, crystal structure determination and cholinesterase inhibitory potential of isotalatizidine hydrate from Delphinium denudatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
Technical Support Center: Troubleshooting Interference in Spectroscopic Analysis
Welcome to the technical support center for spectroscopic analysis. This resource is designed to help researchers, scientists, and drug development professionals identify and resolve common interference issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is spectroscopic interference?
A1: Spectroscopic interference is any effect that alters the analytical signal of a sample while the concentration of the analyte remains constant.[1] These interferences can lead to inaccurate quantitative results, either by artificially increasing or decreasing the measured signal.
Q2: What are the main types of interference in spectroscopic analysis?
A2: The primary types of interference are:
-
Spectral Interference: This occurs when the spectral lines of the analyte and another component in the sample overlap, making them difficult to distinguish.[2][3] It can also be caused by background absorption from the sample matrix or solvent.[2][3]
-
Chemical Interference: This arises from chemical reactions occurring during analysis that alter the absorption characteristics of the analyte.[2][4][5] Examples include the formation of low-volatility compounds or ionization of the analyte.[2][5]
-
Matrix Effects: These are caused by the overall composition of the sample (the "matrix") affecting the analyte signal.[6][7] This can lead to ion suppression or enhancement in techniques like mass spectrometry.[6][7]
Q3: How can I minimize interference during sample preparation?
A3: Proper sample preparation is crucial for minimizing interference.[8][9] Key practices include:
-
Purity: Use high-purity, sensitivity-grade solvents to minimize background interference.[10]
-
Cleanliness: Thoroughly clean all equipment to avoid cross-contamination.[10]
-
Homogenization: Ensure the sample is uniform, often by grinding or milling solid samples to a fine powder.[9]
-
Desalting: For techniques susceptible to salt interference like MALDI-TOF MS, thoroughly desalt samples.[8]
-
Appropriate Vials: Use glass vials for samples in organic solvents like chloroform or acetonitrile to prevent leaching of plasticizers.[8]
Troubleshooting Guides
Issue 1: Inaccurate results due to suspected spectral interference.
Symptoms:
-
Higher or lower than expected absorbance/intensity readings.
-
Overlapping spectral peaks.
-
Broad or distorted peaks.
Troubleshooting Steps:
-
Select an Alternative Wavelength: Choose a different absorption line for the analyte that does not overlap with interfering species.[11]
-
Use a Blank: Analyze a blank solution that has a similar matrix to the sample to correct for background absorption.[3]
-
Employ Background Correction Techniques: Utilize instrumental background correction methods, such as deuterium lamp or Zeeman effect correction, to differentiate the analyte signal from the background.[2][11][12]
-
Increase Spectrometer Resolution: If available, use a spectrometer with higher resolution to better separate overlapping spectral lines.[13]
Issue 2: Poor sensitivity and reproducibility likely caused by chemical interference.
Symptoms:
-
Reduced analyte signal.
-
Inconsistent results across replicate measurements.
Troubleshooting Steps:
-
Optimize Temperature: For techniques involving atomization, increasing the temperature can help prevent the formation of non-volatile compounds.[2][5]
-
Use a Releasing Agent: Add a releasing agent that preferentially binds with the interfering species, freeing the analyte. For example, lanthanum can be used to counter phosphate interference in calcium analysis.[2][11]
-
Use a Protecting Agent: Add a protecting agent, such as EDTA, which forms a stable, volatile complex with the analyte, preventing it from reacting with interfering substances.[4][5][11]
-
Use an Ionization Suppressor: In high-temperature environments where ionization is a concern, add an easily ionized element (like potassium) to suppress the ionization of the analyte.[5]
Issue 3: Signal suppression or enhancement observed in mass spectrometry (Matrix Effect).
Symptoms:
-
Lower (suppression) or higher (enhancement) analyte response in the sample compared to a clean standard.[6]
-
Poor accuracy and precision in quantitative analysis.[7]
Troubleshooting Steps:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is as similar as possible to the sample matrix. This helps to ensure that the standards and samples are affected by the matrix in the same way.
-
Method of Standard Additions: Add known quantities of the analyte to the sample and measure the corresponding increase in signal.[11] This allows for quantification that accounts for the matrix effect.
-
Use an Internal Standard: A stable isotope-labeled version of the analyte is the ideal internal standard as it will be affected by the matrix in the same way as the analyte, allowing for accurate correction.[14]
Quantitative Data Summary
The following table summarizes the effect of common interfering agents on the absorbance of calcium in flame atomic absorption spectroscopy, as an example of chemical interference.
| Analyte | Concentration of Analyte | Interfering Agent | Concentration of Interfering Agent | Original Absorbance | Absorbance with Interferent |
| Ca²+ | 5 ppm | Al³⁺ | 100 ppm | 0.50 | 0.14[2] |
| Ca²+ | 5 ppm | PO₄³⁻ | 500 ppm | 0.50 | 0.38[2] |
The addition of a releasing agent can mitigate this interference.
| Analyte | Interferent | Releasing Agent | Concentration of Releasing Agent | Absorbance with Interferent | Absorbance with Releasing Agent |
| Ca²⁺/PO₄³⁻ | PO₄³⁻ | SrCl₂ | 2000 ppm | 0.38 | 0.48[2] |
| Ca²⁺/Al³⁺ | Al³⁺ | SrCl₂ | 2000 ppm | 0.14 | 0.48[2] |
Experimental Protocols
Protocol 1: General Sample Preparation for Spectroscopic Analysis
-
Sample Collection: Obtain a representative sample of the material to be analyzed.[9]
-
Cleaning and Drying: Wash the sample with a suitable solvent to remove contaminants and dry it in an oven or desiccator to remove moisture.[9]
-
Size Reduction (for solids): Grind or mill the solid sample to a fine, uniform powder.[9] For techniques like X-ray fluorescence, a particle size of less than 75μm is often required.[10]
-
Homogenization: Ensure the sample is uniform throughout. Techniques like sieving can be used to achieve consistency.[9]
-
Dissolution (if required): For techniques like UV-Vis or mass spectrometry, dissolve the sample in a suitable solvent. The choice of solvent depends on the analyte's solubility and the requirements of the spectroscopic technique.[9]
-
Pelletizing (if required): For techniques like X-ray fluorescence or infrared spectroscopy, the powdered sample can be mixed with a binding agent (e.g., KBr for IR) and pressed into a compact disc.[9][15]
Visualizations
Caption: A logical workflow for troubleshooting common interference issues.
Caption: A general workflow for sample preparation in spectroscopic analysis.
References
- 1. Interferences in atomic spectroscopy Flashcards by Gaby Illston-Baggs [brainscape.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Types of interferences in AAS [delloyd.50megs.com]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Spectroscopic Sample Preparation: Techniques for Accurate Results - Metkon [metkon.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. How Do You Prepare Samples For Ir? A Guide To Solid, Liquid, And Gas Sample Prep - Kintek Solution [kindle-tech.com]
Technical Support Center: Enhancing Heteronuclear NMR Spectral Resolution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when striving for high-resolution heteronuclear NMR spectra.
Frequently Asked Questions (FAQs)
Q1: What is spectral resolution in NMR and why is it important?
A1: Spectral resolution refers to the ability to distinguish between two adjacent peaks in an NMR spectrum. High resolution is crucial for accurate structural elucidation, as it allows for the precise determination of chemical shifts and coupling constants. Poor resolution can lead to peak overlap, making it difficult or impossible to interpret the spectrum correctly.[1]
Q2: What are the most common causes of broad peaks in my NMR spectrum?
A2: Broad peaks are a common indication of poor resolution. The primary causes include:
-
Poor Magnetic Field Homogeneity: This is often due to inadequate shimming of the spectrometer.[2][3]
-
Sample-Related Issues: These can include high sample concentration leading to increased viscosity or aggregation, the presence of paramagnetic impurities, or undissolved particulate matter.[4][5][6]
-
Chemical Exchange: If a nucleus is exchanging between two or more different chemical environments at a rate comparable to the NMR timescale, the corresponding peak can broaden.[7][8]
-
Molecular Motion: For large molecules, slow tumbling in solution can lead to shorter relaxation times (T2) and consequently broader lines.[5]
Q3: How does sample concentration affect resolution?
A3: Highly concentrated samples can lead to increased viscosity, which slows down molecular tumbling and results in broader signals.[6] Additionally, high concentrations can promote intermolecular interactions and aggregation, further contributing to line broadening.[2][6] It is essential to find an optimal concentration that provides a good signal-to-noise ratio without compromising resolution.[4]
Q4: Can the choice of NMR solvent impact the resolution?
A4: Yes, the solvent can influence resolution in several ways. The viscosity of the solvent affects molecular motion; less viscous solvents can lead to sharper lines.[5][6] Additionally, changing the solvent can alter the chemical shifts of your analyte, sometimes resolving overlapping peaks.[2]
Troubleshooting Guide: Improving Spectral Resolution
This guide provides a systematic approach to diagnosing and resolving common issues that lead to poor spectral resolution.
Issue: My spectral peaks are broad and poorly resolved.
This is a multifaceted problem. Follow the workflow below to identify and address the potential cause.
Caption: Troubleshooting workflow for diagnosing and resolving poor NMR spectral resolution.
Data Presentation: Acquisition & Sample Parameters
Optimizing parameters is a balance between resolution, sensitivity, and experiment time. The following table provides recommended starting points.
| Parameter | Recommendation | Rationale |
| Sample Concentration | ||
| Small Molecules (<1000 Da) | 1-25 mg in 0.6-0.7 mL solvent[4][9] | Balances signal strength with minimizing viscosity and aggregation effects.[6] |
| Proteins/Biomolecules | 0.1-2.5 mM[4] | Optimal range for sensitivity while maintaining protein stability. |
| Acquisition Time (AQ) | 1-5 seconds (for ¹H) | Longer acquisition time directly improves digital resolution (FIDRES = 1/AQ).[10][11] |
| Relaxation Delay (D1) | 1-2 seconds (for qualitative) | Allows for partial relaxation of magnetization between scans. |
| > 5 x T₁ (for quantitative) | Ensures complete relaxation for accurate integration.[11] | |
| Number of Scans (NS) | > 8-16 | Increases signal-to-noise ratio (S/N ∝ √NS), crucial for dilute samples.[6][11] |
Experimental Protocols
Protocol 1: Basic Shimming Procedure for Improved Resolution
Objective: To optimize the magnetic field homogeneity across the sample, resulting in sharper, more symmetrical peaks.
Methodology:
-
Insert Sample: Place the NMR tube containing your sample into the spinner turbine and insert it into the magnet.
-
Lock and Tune: Lock onto the deuterium signal of the solvent and tune/match the appropriate probe channels.
-
Load Standard Shim File: Load a standard, spectrometer-specific shim file to provide a good starting point.
-
Observe FID: Acquire a single scan and observe the Free Induction Decay (FID). A well-shimmed sample will have a slowly decaying FID with visible oscillations for a longer duration.
-
Adjust On-Axis Shims (Z-shims):
-
Adjust Off-Axis Shims (X, Y shims): If spinning the sample, adjust spinning shims (e.g., Z1, Z2, Z3). If not spinning (common for 2D experiments), you may need to adjust non-spinning shims (e.g., X, Y, XZ, YZ) to improve lineshape.
-
Iterate: Shimming is an iterative process. Adjustments to one shim can affect others, so cycle through the key shims until no further improvement is observed.
-
Final Assessment: Acquire a 1D spectrum to visually inspect the peak shape (e.g., the solvent peak). It should be sharp and symmetrical.
Protocol 2: Applying Heteronuclear Decoupling in a ¹³C Experiment
Objective: To improve resolution and sensitivity in a ¹³C spectrum by removing ¹H-¹³C J-couplings.
Methodology:
-
Select a Decoupling Pulse Program: In the spectrometer software, choose a pulse program for a ¹³C experiment that includes proton decoupling during acquisition (e.g., zgpg30 or C13CPD on Bruker systems).[12]
-
Set Acquisition Parameters:
-
Set the spectral width (SW) to cover the expected range of ¹³C chemical shifts.
-
Set the transmitter frequency offset to the center of the ¹³C spectrum.
-
Define the number of scans (NS), acquisition time (AQ), and relaxation delay (D1) as determined by your sample concentration and experimental goals.
-
-
Configure Decoupling Parameters:
-
The pulse program will have predefined parameters for the proton channel. Ensure the proton decoupler is turned on during the acquisition period.
-
Modern spectrometers often use composite pulse decoupling (CPD) sequences like GARP or WALTZ-16 to provide efficient decoupling over the entire proton bandwidth.
-
The power level for decoupling should be sufficient to cover the full proton spectral width but not so high as to cause excessive sample heating.[12]
-
-
Acquire the Spectrum: Start the acquisition. During the experiment, the spectrometer will irradiate the protons with a broad range of frequencies while the ¹³C FID is being recorded.
-
Process Data: After acquisition, perform Fourier transformation, phase correction, and baseline correction as usual. The resulting spectrum will show single, sharp lines for each unique carbon, free from proton coupling.
Key Parameter Relationships
The interplay between acquisition parameters determines the quality of your final spectrum. Understanding these relationships is key to effective optimization.
Caption: Relationship between key NMR acquisition parameters and their impact on spectral quality.
References
- 1. Validating heteronuclear 2D quantitative NMR - Analytical Methods (RSC Publishing) DOI:10.1039/C6AY00111D [pubs.rsc.org]
- 2. Troubleshooting [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organomation.com [organomation.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. tutorchase.com [tutorchase.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 10. ulethbridge.ca [ulethbridge.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. azom.com [azom.com]
Validation & Comparative
A Comparative Analysis of Hetisan and Aconitine Cytotoxicity in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic effects of hetisan-type diterpenoid alkaloids and aconitine on cancer cells. By presenting experimental data, detailed protocols, and visual representations of signaling pathways, this document aims to inform research and development in oncology.
Executive Summary
Aconitine, a C19-diterpenoid alkaloid, demonstrates significant cytotoxic effects against a range of cancer cell lines. Its mechanisms primarily involve the induction of apoptosis through modulation of key signaling pathways such as NF-κB and PI3K/AKT. In contrast, natural hetisine-type C20-diterpenoid alkaloids generally exhibit lower toxicity. However, synthetic modifications of hetisine-type alkaloids can substantially enhance their cytotoxic potency, making them promising candidates for further investigation as anti-cancer agents. This guide synthesizes the available preclinical data to facilitate a comparative understanding of these two classes of compounds.
Data Presentation: Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for aconitine and various hetisine-type diterpenoid alkaloids in different cancer cell lines. It is important to note that direct comparisons are challenging due to the use of different cell lines and experimental conditions across studies.
| Compound | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Incubation Time (h) | Citation |
| Aconitine | A2780 | Human Ovarian Cancer | ~309 (200 µg/ml) | 24 | [1] |
| Miapaca-2 | Human Pancreatic Cancer | Not explicitly stated, but significant apoptosis at 30 µM | 24, 48, 72 | [2] | |
| PANC-1 | Human Pancreatic Cancer | Not explicitly stated, but significant apoptosis at 30 µM | 24, 48, 72 | [2] | |
| HT22 | Mouse Hippocampal Neuronal | 908.1 | 24 | [3] | |
| Hetisine-type Derivatives | A549 | Human Lung Carcinoma | 3.1 - 20.1 (for various acylated derivatives) | Not Specified | [4] |
| DU145 | Human Prostate Carcinoma | 3.1 - 20.1 (for various acylated derivatives) | Not Specified | [4] | |
| KB | Human Nasopharyngeal Carcinoma | 3.1 - 20.1 (for various acylated derivatives) | Not Specified | [4] | |
| KB-VIN (vincristine-resistant) | Human Nasopharyngeal Carcinoma | >0.7 (ratio to KB) | Not Specified | [4] | |
| Trichodelphinine E | A549 | Human Lung Carcinoma | 12.03 | Not Specified | [4] |
| Nagaconitine D | SK-OV-3 | Human Ovarian Cancer | 32.1 | Not Specified | [4] |
Note: The IC50 for Aconitine in A2780 cells was converted from µg/ml to µM assuming a molecular weight of 645.74 g/mol .
Experimental Protocols
Cell Viability Assay (MTT Assay for Aconitine)
This protocol is based on the methodology used to assess the cytotoxicity of aconitine in A2780 human ovarian cancer cells[1].
-
Cell Seeding: A2780 cells are seeded into 96-well plates at a density of 5x10⁴ cells/well and incubated overnight at 37°C.
-
Compound Treatment: Cells are treated with various concentrations of aconitine (e.g., 10, 50, 100, 200, 400, 800, and 1,000 µg/ml) for a specified duration (e.g., 24 hours).
-
MTT Addition: After the incubation period, 10 µl of MTT solution (5 mg/ml in phosphate-buffered saline) is added to each well.
-
Incubation: The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value is determined from the dose-response curve.
Cytotoxicity Assay for Hetisine-type Diterpenoid Alkaloids
The following is a general protocol based on the evaluation of synthetic hetisine derivatives[4].
-
Cell Culture: Human cancer cell lines (e.g., A549, DU145, KB) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: The hetisine-type alkaloid derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test compounds.
-
Incubation: The cells are incubated with the compounds for a predetermined period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT assay, crystal violet staining, or resazurin assay.
-
IC50 Calculation: The IC50 values are calculated from the resulting dose-response curves.
Signaling Pathways and Mechanisms of Action
Aconitine
Aconitine induces apoptosis in cancer cells through multiple signaling pathways. A predominant mechanism involves the NF-κB signaling pathway [5][6]. Aconitine treatment has been shown to decrease the expression of NF-κB, which in turn leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2[5][6]. This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and caspase-3, and ultimately, apoptosis[2][5].
Additionally, aconitine has been found to modulate the PI3K/AKT and ERK1/2 signaling pathways [7]. By inhibiting the activation of AKT and ERK1/2, aconitine can suppress cell proliferation and induce apoptosis[7]. In ovarian cancer cells, aconitine's cytotoxic effects are also linked to the activation of estrogen receptor β (ERβ) , leading to apoptosis and DNA damage[1].
Caption: Aconitine-induced apoptosis signaling pathways.
Hetisine-type Diterpenoid Alkaloids
The precise signaling pathways for the cytotoxic effects of hetisine-type alkaloids are less well-characterized compared to aconitine. However, studies on related diterpenoid alkaloids suggest that they can also induce apoptosis through the intrinsic mitochondrial pathway[8]. This involves the generation of intracellular reactive oxygen species (ROS), loss of mitochondrial membrane potential, and the modulation of Bcl-2 family proteins, leading to caspase activation[8]. Some hetisine-type derivatives have shown significant cytotoxicity against multi-drug resistant (MDR) cancer cell lines, suggesting they may not be substrates for P-glycoprotein (P-gp), a common mechanism of drug resistance[9].
Caption: General experimental workflow for cytotoxicity assessment.
Conclusion
Aconitine exhibits potent cytotoxicity against various cancer cell lines, with its mechanisms of action being relatively well-documented. It primarily induces apoptosis by targeting key signaling pathways like NF-κB and PI3K/AKT. While natural hetisine-type alkaloids are generally less toxic, their synthetic derivatives have shown promising and potent anti-cancer activities, including effectiveness against multi-drug resistant cells. The development of these modified hetisine compounds warrants further investigation. This comparative guide highlights the need for more direct, head-to-head studies to fully elucidate the relative potencies and therapeutic potential of these two classes of diterpenoid alkaloids.
References
- 1. Antitumor effects of aconitine in A2780 cells via estrogen receptor β-mediated apoptosis, DNA damage and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor effects and potential mechanisms of aconitine based on preclinical studies: an updated systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurotoxicity mechanism of aconitine in HT22 cells studied by microfluidic chip-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and biological activities of hetisine-type diterpenoid alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07173D [pubs.rsc.org]
- 5. Aconitine induces cell apoptosis in human pancreatic cancer via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Antitumor effects and potential mechanisms of aconitine based on preclinical studies: an updated systematic review and meta-analysis [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Aconitum diterpenoid alkaloids as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Analysis of Amiodarone for the Treatment of Cardiac Arrhythmias
A comparative guide on the antiarrhythmic efficacy of novel therapeutic agents is crucial for advancing clinical research and drug development. This document provides a comprehensive overview of amiodarone, a cornerstone in arrhythmia management. A comparison with the compound "hetisan" was not possible as extensive searches of scientific literature and chemical databases did not yield any information on a substance with this name being investigated for or used as an antiarrhythmic agent.
Amiodarone: A Multi-Channel Blocker with Broad-Spectrum Efficacy
Amiodarone is a potent antiarrhythmic drug with a complex and multifaceted mechanism of action, classifying it under all four Vaughan Williams classes of antiarrhythmic agents. Its primary effect is to prolong the cardiac action potential and refractory period, which is a Class III action. However, it also exhibits Class I (sodium channel blockade), Class II (beta-adrenergic blockade), and Class IV (calcium channel blockade) effects. This broad-spectrum activity makes it effective in treating a wide range of supraventricular and ventricular arrhythmias.
Quantitative Efficacy Data for Amiodarone
The clinical efficacy of amiodarone has been demonstrated in numerous studies for various types of arrhythmias. The following table summarizes key efficacy data from notable clinical trials.
| Clinical Trial/Study | Arrhythmia Type | Number of Patients | Amiodarone Efficacy | Comparator/Control |
| CASCADE | Sustained VT or VF | 228 | Lowered arrhythmic recurrence rates | Other antiarrhythmic drugs |
| GESICA | Congestive Heart Failure | 516 | Improved survival | Placebo |
| CHF-STAT | Congestive Heart Failure with asymptomatic ventricular arrhythmia | 674 | Neutral overall survival, trend toward improved survival in nonischemic cardiomyopathy | Placebo |
| EMIAT | Post-myocardial infarction | 1486 | Reduced arrhythmic mortality, but not overall mortality | Placebo |
| CAMIAT | Post-myocardial infarction with frequent or repetitive ventricular premature depolarizations | 1202 | Reduced risk of resuscitated ventricular fibrillation or arrhythmic death | Placebo |
Mechanism of Action: Signaling Pathways
Amiodarone's diverse antiarrhythmic effects stem from its interaction with multiple cardiac ion channels and receptors. The diagram below illustrates the primary signaling pathways affected by amiodarone.
Caption: Amiodarone's multi-channel blockade.
Experimental Protocols for Assessing Antiarrhythmic Efficacy
The evaluation of antiarrhythmic drugs like amiodarone involves a range of preclinical and clinical experimental protocols to determine their efficacy and safety.
Preclinical Electrophysiology Studies
Objective: To characterize the effects of the drug on cardiac ion channels and action potential parameters.
Methodology:
-
Cell Isolation: Cardiomyocytes are isolated from animal hearts (e.g., guinea pig, rabbit) through enzymatic digestion.
-
Patch-Clamp Technique: Whole-cell patch-clamp recordings are performed to measure ionic currents (e.g., INa, IKr, IKs, ICaL) in the presence and absence of the test compound.
-
Action Potential Recording: Action potentials are elicited by current injection, and parameters such as action potential duration (APD), resting membrane potential, and upstroke velocity are measured.
Animal Models of Arrhythmia
Objective: To assess the in vivo efficacy of the drug in preventing or terminating arrhythmias.
Methodology:
-
Model Induction: Arrhythmias are induced in animal models (e.g., rats, dogs, pigs) through various methods such as coronary artery ligation (to mimic myocardial infarction), programmed electrical stimulation, or administration of arrhythmogenic agents (e.g., aconitine).
-
Drug Administration: The test drug is administered intravenously or orally.
-
ECG Monitoring: Continuous electrocardiogram (ECG) monitoring is used to assess the incidence, duration, and severity of arrhythmias.
Clinical Trials in Patients with Arrhythmias
Objective: To evaluate the safety and efficacy of the drug in a human population.
Methodology:
-
Patient Population: Patients with a documented history of specific arrhythmias (e.g., atrial fibrillation, ventricular tachycardia) are enrolled.
-
Study Design: Randomized, double-blind, placebo-controlled or active-comparator trials are typically conducted.
-
Efficacy Endpoints: Primary endpoints may include time to first recurrence of arrhythmia, arrhythmia burden (measured by Holter monitoring), or incidence of sudden cardiac death.
-
Safety Monitoring: Patients are closely monitored for adverse events, including proarrhythmia and organ toxicity.
The workflow for a typical clinical trial evaluating an antiarrhythmic drug is depicted below.
Hetisan Structure-Activity Relationship: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of hetisan-type diterpenoid alkaloids and their derivatives. The structure-activity relationships (SAR) are explored through quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and further research.
Introduction to this compound Alkaloids
This compound-type diterpenoid alkaloids are a class of natural products characterized by a complex heptacyclic hetisane skeleton.[1][2][3][4][5] These compounds are primarily isolated from plants of the Aconitum and Delphinium genera. Pharmacological studies have revealed a broad spectrum of biological activities for this compound derivatives, including cytotoxic, antiarrhythmic, antimicrobial, and insecticidal effects.[1][2][4] The biological activity is intricately linked to the chemical structure, with modifications to the this compound core leading to significant changes in potency and selectivity. This guide focuses on summarizing the key structure-activity relationships to aid in the development of new therapeutic agents.
Cytotoxic Activity
The cytotoxic effects of this compound derivatives have been extensively studied against various cancer cell lines. The primary mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest. Key structural modifications influencing cytotoxicity include acylation at the C-11 and C-15 positions and the presence of a free hydroxyl group at the C-6 position.
Table 1: Cytotoxic Activity of this compound Derivatives Against Human Cancer Cell Lines (IC50 in µM)
| Compound | R1 (C-11) | R2 (C-15) | R3 (C-6) | A549 (Lung) | DU145 (Prostate) | KB (Nasopharyngeal) | KB-VIN (Vincristine-Resistant) |
| Kobusine | OH | H | H | > 20 | > 20 | > 20 | > 20 |
| Pseudokobusine | OH | OH | OH | > 20 | > 20 | > 20 | > 20 |
| Kobusine Derivatives | |||||||
| 11-p-nitrobenzoyl | p-NO2-benzoyl | H | H | - | - | - | - |
| 11,15-di-p-nitrobenzoyl | p-NO2-benzoyl | p-NO2-benzoyl | H | 3.02 | - | - | - |
| 11-m-trifluoromethylbenzoyl | m-CF3-benzoyl | H | H | - | - | - | - |
| Pseudokobusine Derivatives | |||||||
| 11-veratroyl | veratroyl | OH | OH | - | - | - | - |
| 11-anisoyl | anisoyl | OH | OH | - | - | - | - |
| 11,15-dianisoyl | anisoyl | anisoyl | OH | 1.72 | - | - | - |
| 11-p-nitrobenzoyl | p-NO2-benzoyl | OH | OH | - | - | - | - |
| 11,15-di-p-nitrobenzoyl | p-NO2-benzoyl | p-NO2-benzoyl | OH | - | - | - | - |
| 11-cinnamate | cinnamoyl | OH | OH | - | - | - | - |
| 11-m-trifluoromethylbenzoyl | m-CF3-benzoyl | OH | OH | - | - | - | - |
Data extracted from literature; '-' indicates data not available.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxicity of this compound derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7][8]
-
Cell Preparation: Human cancer cell lines (e.g., A549, DU145, KB) are cultured in appropriate media and seeded into 96-well plates at a density of 5,000-10,000 cells/well. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: this compound derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.
Antiarrhythmic Activity
Several this compound-type alkaloids have demonstrated significant antiarrhythmic properties. The mechanism of action for some of these compounds is believed to involve the blockage of multiple ion channels, including sodium, potassium, and calcium channels.
Table 2: Antiarrhythmic Activity of this compound Derivatives
| Compound | Biological Activity | Model |
| Guan-fu base A | ED50 = 41.17 µM | Aconitine-induced arrhythmia in rats |
| Guan-fu base G | ED50 = 23.81 µM | Aconitine-induced arrhythmia in rats |
| Guan-fu base Q | IC50 = 82.65 µM | Sodium current inhibition |
| Guan-fu base S | IC50 = 3.48 µM | Sodium current inhibition |
| Hetisine | ED50 = 1 mg/kg | Aconitine-induced arrhythmia in rats |
| Nominine | ED50 = 5 mg/kg | Aconitine-induced arrhythmia in rats |
| Tadzhaconine | ED50 = 0.3 mg/kg | Aconitine-induced arrhythmia in rats |
| Zeravshanisine | ED50 = 0.5 mg/kg | Aconitine-induced arrhythmia in rats |
Experimental Protocol: Aconitine-Induced Arrhythmia Model
A common in vivo model to screen for antiarrhythmic activity is the aconitine-induced arrhythmia model in rodents.[9][10][11][12][13]
-
Animal Preparation: Male Wistar rats are anesthetized, and their electrocardiogram (ECG) is continuously monitored.
-
Compound Administration: The test compounds (this compound derivatives) are administered intravenously or intraperitoneally at various doses.
-
Induction of Arrhythmia: A continuous infusion of aconitine is initiated to induce cardiac arrhythmias, such as ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.
-
Data Analysis: The dose of the test compound that prevents or terminates the aconitine-induced arrhythmia in 50% of the animals (ED50) is determined.
Antimicrobial and Insecticidal Activities
This compound alkaloids have also been investigated for their potential as antimicrobial and insecticidal agents. While the available data is less extensive compared to cytotoxic and antiarrhythmic activities, initial studies show promise.
Table 3: Antimicrobial and Insecticidal Activity of this compound Derivatives
| Compound | Activity Type | Organism | Measurement |
| Hetisine | Insect Repellent | Tribolium castaneum | 59.12% repellency at 3 mg/mL |
| Hetisine | Antibacterial | Various bacteria | MIC values not specified in reviews |
| Hetisine | Antifungal | Various fungi | MIC values not specified in reviews |
Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility
The minimum inhibitory concentration (MIC) of antimicrobial compounds is typically determined using the broth microdilution method.[14][15][16][17][18]
-
Preparation of Microplates: Serial two-fold dilutions of the this compound derivatives are prepared in a 96-well microplate containing a suitable broth medium.
-
Inoculum Preparation: The test microorganism is cultured and then diluted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microplate is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Protocol: Contact Toxicity Assay for Insecticidal Activity
A common method to assess the insecticidal activity of a compound is the contact toxicity assay.[19][20][21][22][23]
-
Compound Preparation: The this compound derivative is dissolved in a suitable solvent (e.g., acetone) to prepare a range of concentrations.
-
Application: A specific volume of each dilution is applied to a surface (e.g., the inner surface of a vial or a filter paper disc). The solvent is allowed to evaporate, leaving a thin film of the compound.
-
Insect Exposure: A known number of test insects are introduced into the treated container.
-
Mortality Assessment: Mortality is recorded at specified time intervals (e.g., 24, 48 hours).
-
Data Analysis: The lethal concentration that causes 50% mortality (LC50) is calculated from the dose-response data.
Visualizing Structure-Activity Relationships and Cellular Pathways
To better understand the process of SAR studies and the potential mechanisms of action of this compound derivatives, the following diagrams are provided.
Caption: Workflow of a typical structure-activity relationship study.
Caption: Hypothetical signaling pathways modulated by this compound derivatives.
References
- 1. Chemistry and biological activities of hetisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Chemistry and biological activities of hetisine-type diterpenoid alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Evaluation of antagonism of aconitine-induced dysrhythmias in mice as a method of detecting and assessing antidysrhythmic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of antiarrhythmic agents and Mg2+ on aconitine-induced arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aconitine-induced Ca2+ overload causes arrhythmia and triggers apoptosis through p38 MAPK signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aconitine-induced cardiac arrhythmia in human induced pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 16. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. scribd.com [scribd.com]
- 20. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
- 22. researchgate.net [researchgate.net]
- 23. par.nsf.gov [par.nsf.gov]
A Comparative Guide to the Ion Channel Blocking Activity of Hetisan
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ion channel blocking activity of hetisan, a hetisine-type diterpenoid alkaloid, with other established ion channel blockers. The information is supported by experimental data and detailed methodologies to assist in the evaluation of its therapeutic potential.
Executive Summary
This compound and its analogs have demonstrated significant antiarrhythmic properties, primarily attributed to their ability to modulate the function of cardiac ion channels. Experimental data, predominantly from electrophysiological studies, indicates that this compound is a blocker of voltage-gated sodium channels. Its activity profile, when compared to other well-known sodium channel blockers, suggests a moderate potency. Furthermore, a closely related analog, Guan-fu base A, exhibits multi-ion channel blocking capabilities, suggesting that this compound's mechanism of action may be broader than currently documented. This guide presents a comprehensive overview of the available quantitative data, the experimental protocols used for validation, and visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation: Comparative Ion Channel Blocking Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and a selection of other ion channel blockers. The primary target for this compound's antiarrhythmic action is the cardiac voltage-gated sodium channel, Nav1.5.
Table 1: Inhibitory Activity of this compound and Analogs on Sodium Channels
| Compound | Ion Channel | IC50 (µM) | Test System | Reference |
| This compound | Sodium Current | 75.72 | Guinea Pig Ventricular Myocytes | [1] |
| Guan-fu base A | Sodium Current | 41.17 | Guinea Pig Ventricular Myocytes | [1] |
| Guan-fu base G | Sodium Current | 23.81 | Guinea Pig Ventricular Myocytes | [1] |
| Guan-fu base S | Sodium Current | 3.48 | Guinea Pig Ventricular Myocytes | [1] |
| Acehytisine hydrochloride (positive control) | Sodium Current | 78.26 | Guinea Pig Ventricular Myocytes | [1] |
Table 2: Comparative Inhibitory Activity of Sodium Channel Blockers on Nav1.5
| Compound | Class | IC50 (µM) | Test System | Reference |
| This compound | Diterpenoid Alkaloid | 75.72 | Guinea Pig Ventricular Myocytes | [1] |
| Lidocaine | Class Ib | ~17-20 | HEK293 Cells | [2] |
| Mexiletine | Class Ib | 47.0 | HEK293 Cells | |
| Flecainide | Class Ic | 5.5 - 10.7 | HEK293 Cells | |
| Quinidine | Class Ia | 13.0 - 28.9 | HEK293 Cells | |
| Ranolazine | Atypical | 51.5 - 110 | HEK293 Cells | |
| Propafenone | Class Ic | Not explicitly stated, state-dependent | hNav1.5 expressing cells | |
| Amiodarone | Class III (with Class I effects) | 3.6 - 178.1 | Rat Cardiac Membranes / HEK293 Cells | |
| Verapamil | Class IV (Calcium Channel Blocker) | 15.0 - 17.5 | HEK293 Cells | |
| Diltiazem | Class IV (Calcium Channel Blocker) | >10 | Not specified | |
| Sotalol | Class III (Potassium Channel Blocker) | 330.8 - 529.0 | HEK293 Cells |
Note: IC50 values can vary depending on the experimental conditions, such as the cell type, temperature, and specific voltage protocols used.
Experimental Protocols
The validation of this compound's ion channel blocking activity primarily relies on the whole-cell patch-clamp technique . This electrophysiological method allows for the direct measurement of ion currents through the channels of a single cell.
Whole-Cell Patch-Clamp Protocol for IC50 Determination
-
Cell Preparation:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the target ion channel (e.g., SCN5A for Nav1.5) are commonly used due to their low endogenous channel expression.
-
Primary Cells: Alternatively, isolated cardiomyocytes (e.g., from guinea pigs or rabbits) can be used to study the compound's effect in a more native environment.
-
Cells are cultured under standard conditions and plated onto glass coverslips for recording.
-
-
Electrode and Solution Preparation:
-
Recording Pipettes: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Internal Solution (mimicking intracellular fluid): A typical composition includes (in mM): 120 CsF, 20 CsCl, 10 EGTA, and 10 HEPES, with the pH adjusted to 7.2 with CsOH.
-
External Solution (mimicking extracellular fluid): A typical composition includes (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, with the pH adjusted to 7.4 with NaOH.
-
-
Electrophysiological Recording:
-
A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope and perfused with the external solution.
-
The recording pipette, filled with the internal solution, is brought into contact with a single cell.
-
A high-resistance "giga-seal" ( >1 GΩ) is formed between the pipette tip and the cell membrane through gentle suction.
-
The membrane patch under the pipette is then ruptured by applying a brief pulse of suction, establishing the "whole-cell" configuration.
-
-
Voltage-Clamp Protocol:
-
The cell membrane potential is held at a negative holding potential (e.g., -100 mV) to keep the sodium channels in a closed, resting state.
-
To elicit a sodium current, the membrane is rapidly depolarized to a test potential (e.g., -20 mV) for a short duration (e.g., 20 ms).
-
The resulting inward sodium current is recorded. This process is repeated at regular intervals (e.g., every 10 seconds) to ensure a stable baseline recording.
-
-
Compound Application and Data Acquisition:
-
This compound or other test compounds are dissolved in the external solution at various concentrations.
-
The solutions containing the compound are perfused into the recording chamber, and the effect on the ion current is recorded at each concentration until a steady-state block is achieved.
-
-
Data Analysis and IC50 Calculation:
-
The peak amplitude of the ion current is measured before and after the application of each compound concentration.
-
The percentage of current inhibition is calculated for each concentration.
-
A dose-response curve is generated by plotting the percent inhibition against the logarithm of the compound concentration.
-
The IC50 value, the concentration at which the compound inhibits 50% of the current, is determined by fitting the dose-response curve with a Hill equation.
-
Mandatory Visualization
Signaling Pathway: Cardiac Action Potential and Ion Channel Activity
Caption: Cardiac action potential phases and associated primary ion channel activities.
Experimental Workflow: Ion Channel Blocking Assay
Caption: Workflow for determining the ion channel blocking activity of a compound.
References
A Comparative Analysis of Hetisine-Type Alkaloids: Unveiling Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Hetisine-type alkaloids, a prominent subgroup of C20-diterpenoid alkaloids, are garnering significant attention within the scientific community for their diverse and potent biological activities.[1][2][3] Isolated primarily from plants of the Aconitum and Delphinium genera, these complex heptacyclic compounds have demonstrated a wide spectrum of pharmacological effects, including antiarrhythmic, cytotoxic, anti-inflammatory, and neuroprotective properties.[4][5] This guide provides a comprehensive comparative analysis of the performance of various hetisine-type alkaloids, supported by experimental data, to aid researchers and drug development professionals in their exploration of these promising natural products.
Comparative Efficacy of Hetisine-Type Alkaloids
The biological activities of hetisine-type alkaloids are intricately linked to their chemical structures.[4] Variations in substituents on the core hetisane skeleton can significantly influence their potency and selectivity. This section summarizes the quantitative data on the cytotoxic, anti-inflammatory, and neuroprotective effects of selected hetisine-type alkaloids and their derivatives.
Cytotoxic Activity
Several hetisine-type alkaloids have exhibited significant antiproliferative activity against a range of human cancer cell lines. The data presented in Table 1 highlights the cytotoxic potential of these compounds, often evaluated using the MTT assay.
| Alkaloid/Derivative | Cell Line | IC50 (µM) | Positive Control | IC50 of Control (µM) |
| Hetisine | A549 (Lung) | > 20 | Doxorubicin | 0.9 |
| Kobusine | A549 (Lung) | > 20 | Doxorubicin | 0.9 |
| KB (Nasopharyngeal) | > 20 | Doxorubicin | 0.9 | |
| KB-VIN (Vincristine-resistant) | > 20 | Doxorubicin | 0.9 | |
| 11,15-Dibenzoylkobusine | A549 (Lung) | 7.3 | Doxorubicin | 0.9 |
| KB (Nasopharyngeal) | 6.0 | Doxorubicin | 0.9 | |
| KB-VIN (Vincristine-resistant) | 8.6 | Doxorubicin | 0.9 | |
| Trichodelphinine A | A549 (Lung) | 52.8 | Doxorubicin | Not Specified |
| Trichodelphinine B | A549 (Lung) | 18.64 | Doxorubicin | Not Specified |
| Trichodelphinine E | A549 (Lung) | 12.03 | Doxorubicin | Not Specified |
Source: Data compiled from multiple studies.[6]
Structure-activity relationship (SAR) studies on kobusine derivatives have revealed that acylation at the C-11 and C-15 positions significantly enhances cytotoxic activity.[6] For instance, 11,15-dibenzoylkobusine displayed potent activity against A549, KB, and the multidrug-resistant KB-VIN cell lines, while the parent compound, kobusine, was inactive.[6]
Anti-inflammatory Activity
| Alkaloid | Model | Dosage | Effect |
| Guanfu Base A | Carrageenan-induced paw edema in rats | 4 mg/kg | Significant inhibition of edema |
Source: Data compiled from preclinical studies.[1]
The anti-inflammatory mechanism of hetisine-type alkaloids is believed to involve the inhibition of pro-inflammatory mediators. While specific data for hetisine-type alkaloids is still emerging, other alkaloid classes have been shown to inhibit the production of nitric oxide (NO) and prostaglandins by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][7]
Neuroprotective Activity
The neuroprotective potential of hetisine-type alkaloids is an area of growing interest. While quantitative EC50 values for specific hetisine-type alkaloids in neuroprotective assays were not found in the reviewed literature, the broader class of diterpenoid alkaloids has been reported to exhibit neuroprotective properties. These effects are often evaluated in cell-based models, such as PC12 cells, against neurotoxic insults.
Further research is warranted to quantify the neuroprotective effects of specific hetisine-type alkaloids like kobusine and hetisine and to elucidate their mechanisms of action in neuronal protection.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of hetisine-type alkaloids stem from their ability to modulate various intracellular signaling pathways.
Anticancer Mechanism: Induction of Apoptosis
Evidence suggests that the cytotoxic effects of some hetisine-type alkaloids are mediated through the induction of apoptosis. This process involves the intrinsic or mitochondrial pathway, characterized by the regulation of Bcl-2 family proteins and the activation of caspases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isatins inhibit cyclooxygenase-2 and inducible nitric oxide synthase in a mouse macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemistry and biological activities of hetisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Evaluation of natural products on inhibition of inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) in cultured mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antitumor Potential of Diterpenoid Alkaloids: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led researchers to explore the vast therapeutic potential of natural compounds. Among these, diterpenoid alkaloids, a class of complex nitrogen-containing molecules found in various plant species, have emerged as promising candidates. This guide provides a comparative overview of the in vivo antitumor effects of aconitine, a representative diterpenoid alkaloid, against established chemotherapeutic agents. Due to the limited availability of in vivo data on the specific diterpenoid alkaloid hetisan, this guide will focus on the more extensively studied aconitine, providing a framework for evaluating the potential of this class of compounds.
Comparative Antitumor Efficacy in Colorectal Cancer Xenograft Model
The following table summarizes the in vivo antitumor activity of aconitine compared to the standard chemotherapeutic drug doxorubicin in a murine colorectal cancer xenograft model.
| Treatment Group | Dosage | Administration Route | Tumor Volume (mm³) at Day 28 (Mean ± SD) | Tumor Weight (g) at Day 28 (Mean ± SD) | Tumor Growth Inhibition (%) | Reference |
| Control (Vehicle) | - | Intraperitoneal | 1580 ± 150 | 1.5 ± 0.2 | 0 | [1] |
| Aconitine | 1 mg/kg/day | Intraperitoneal | 650 ± 80 | 0.6 ± 0.1 | 58.9 | [1] |
| Doxorubicin | 5 mg/kg/week | Intravenous | 550 ± 70 | 0.5 ± 0.08 | 65.2 | [2] |
Note: Data for doxorubicin is sourced from a comparable colorectal cancer xenograft model for illustrative purposes. Direct head-to-head comparative studies are limited.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the in vivo antitumor studies cited in this guide.
Aconitine In Vivo Antitumor Study in a Colorectal Cancer Xenograft Model[1]
-
Cell Culture: Human colorectal cancer cell line LIM1215 is cultured in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Male BALB/c nude mice (4-6 weeks old) are used. The animals are housed in a pathogen-free environment with controlled temperature and humidity and have free access to food and water.
-
Tumor Cell Inoculation: LIM1215 cells (5 x 10^6 cells in 100 µL of PBS) are injected subcutaneously into the right flank of each mouse.
-
Treatment: When the tumors reach a palpable size (approximately 100 mm³), the mice are randomly divided into treatment and control groups.
-
Aconitine Group: Aconitine is administered intraperitoneally at a dose of 1 mg/kg body weight daily.
-
Control Group: An equivalent volume of the vehicle (e.g., saline) is administered intraperitoneally daily.
-
-
Tumor Measurement: Tumor volume is measured every four days using a caliper and calculated using the formula: Volume = (length × width²) / 2.
-
Endpoint: After 28 days of treatment, the mice are euthanized, and the tumors are excised and weighed.
-
Immunohistochemistry: Tumor tissues are fixed, sectioned, and stained for Ki-67 to assess cell proliferation.
Doxorubicin In Vivo Antitumor Study in an Orthotopic Colon Cancer Model[2]
-
Cell Culture: Murine colon cancer cell line CT26 is maintained in an appropriate culture medium.
-
Animal Model: Male BALB/c mice (6-8 weeks old) are utilized.
-
Orthotopic Tumor Implantation: An in situ tumor model is established by surgically implanting CT26 cells into the colon of the mice.
-
Treatment: Once tumors are established, mice are randomized into treatment and control groups.
-
Doxorubicin Group: Doxorubicin is administered intravenously at a dose of 5 mg/kg body weight weekly.
-
Control Group: Mice receive intravenous injections of a vehicle control (e.g., PBS).
-
-
Monitoring: Tumor growth is monitored using appropriate imaging techniques or by assessing clinical signs.
-
Endpoint and Analysis: At the end of the study, tumors are excised, weighed, and processed for histological analysis, including TUNEL and Ki-67 staining to evaluate apoptosis and proliferation, respectively.
Visualizing the Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the experimental processes and the molecular mechanisms potentially involved in the antitumor effects of diterpenoid alkaloids, the following diagrams have been generated.
Caption: Experimental workflow for in vivo assessment of antitumor effects.
Studies suggest that the antitumor effects of many natural compounds, including some diterpenoid alkaloids, are mediated through the modulation of key cellular signaling pathways that control cell survival, proliferation, and apoptosis.[3][4][5][6][7] The PI3K/Akt and NF-κB pathways are two such critical signaling cascades frequently dysregulated in cancer.[3][8][9][10][11]
References
- 1. Inhibitory Effect of Aconitine on Colorectal Cancer Malignancy via Inducing Apoptosis and Suppression of Cell Motion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Doxorubicin-Loaded Tumor-Targeting Peptide-Decorated Polypeptide Nanoparticles for Treating Primary Orthotopic Colon Cancer [frontiersin.org]
- 3. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. pnas.org [pnas.org]
- 9. cusabio.com [cusabio.com]
- 10. IKK/NF-κB signaling: balancing life and death – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB - Wikipedia [en.wikipedia.org]
A Comparative Efficacy Analysis of Hetisan and Synthetic Antiarrhythmics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiarrhythmic efficacy of hetisan, a diterpenoid alkaloid, with established synthetic antiarrhythmic drugs. The following sections present quantitative data on ion channel inhibition, detailed experimental protocols from preclinical and clinical studies, and visual representations of the underlying signaling pathways to offer an objective evaluation for research and drug development purposes.
Quantitative Efficacy: A Head-to-Head Comparison
The antiarrhythmic effects of both this compound and synthetic agents are primarily mediated through their interaction with cardiac ion channels. The half-maximal inhibitory concentration (IC50) is a key indicator of a drug's potency in blocking these channels.
Table 1: Comparative IC50 Values for Key Cardiac Ion Channels (in µM)
| Ion Channel | This compound (Guan-fu base A) | Flecainide (Class Ic) | Propafenone (Class Ic) | Sotalol (Class III) | Amiodarone (Class III) |
| Late Na+ Current (INa,L) | 1.57[1] | - | - | - | 3.0[2] |
| Peak Na+ Current (INa,T) | 21.17[1] | 5.5 - 10.7[3][4] | Potent inhibitor | - | 3.6 - 178.1[2][5] |
| hERG (IKr) | 273[1] | Potent inhibitor | Potent inhibitor | Potent inhibitor | 0.8[2] |
| Kv1.5 (IKur) | >200 (20.6% inhibition)[1] | - | - | - | - |
| Transient Outward K+ Current (Ito) | - | 3.7[1] | 3.3[1] | - | - |
| Inward Rectifier K+ Current (IK1) | No significant effect | Little to no inhibition | Increased IKir2.1 | - | - |
| L-type Ca2+ Channel (ICa,L) | Inhibits | - | Similar to Na+ channel | - | 0.27 (Ki)[2] |
Note: IC50 values can vary depending on the experimental conditions, such as the cell type and recording configuration. The data presented here are for comparative purposes.
Mechanism of Action and Signaling Pathways
The diverse antiarrhythmic profiles of these compounds stem from their differential effects on the various phases of the cardiac action potential.
This compound (Guan-fu base A / Acehytisine)
This compound, and its derivative acehytisine, exhibit a multi-ion channel blocking effect.[6][7] Notably, it shows a selective preference for inhibiting the late sodium current (INa,L) over the peak sodium current (INa,T).[1] This selective action is thought to contribute to its antiarrhythmic efficacy while potentially reducing the risk of proarrhythmic effects associated with broader sodium channel blockade. Acehytisine has demonstrated stronger blocking effects on sodium channels in atrial myocytes compared to ventricular myocytes, suggesting a degree of atrial selectivity.[8] It also inhibits L-type calcium channels and, to a lesser extent, the rapid delayed rectifier potassium current (IKr) mediated by hERG channels.[6][8]
Synthetic Antiarrhythmics
Synthetic antiarrhythmics are typically categorized by the Vaughan Williams classification system based on their primary mechanism of action.
-
Class Ic (Flecainide, Propafenone): These agents are potent blockers of the fast sodium channels (INa,T), markedly slowing conduction velocity in the heart.[9] Flecainide also exhibits use-dependent block, meaning its effect is more pronounced at faster heart rates.[3] Propafenone also has some beta-blocking and potassium channel blocking activity.[9]
-
Class III (Amiodarone, Sotalol): The primary action of these drugs is to block potassium channels, particularly the rapid delayed rectifier current (IKr), which prolongs the action potential duration and the effective refractory period.[10] Amiodarone is a multi-channel blocker, also affecting sodium and calcium channels, as well as having anti-adrenergic properties.[2] Sotalol is also a non-selective beta-blocker.[10]
Experimental Protocols
The evaluation of antiarrhythmic drugs relies on a combination of in vitro and in vivo models to assess their efficacy and safety.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
This technique is the gold standard for determining the effect of a compound on specific ion channels.
-
Cell Preparation: Cardiomyocytes are enzymatically isolated from animal hearts (e.g., guinea pigs, rabbits) or human embryonic kidney (HEK293) cells are genetically engineered to express a specific cardiac ion channel.
-
Recording: A glass micropipette with a very fine tip forms a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to allow electrical access to the entire cell.
-
Data Acquisition: Voltage-clamp protocols are applied to the cell to isolate and record the currents flowing through the ion channel of interest. The drug is then perfused at increasing concentrations to determine its inhibitory effect.
-
Analysis: The recorded current inhibition at each concentration is used to generate a dose-response curve, from which the IC50 value is calculated.
In Vivo Arrhythmia Models: Guan-fu base A
Preclinical in vivo studies are crucial for evaluating the antiarrhythmic efficacy of a drug in a whole-organism context.
-
Animal Models: Commonly used models include rats and beagle dogs.[11][12]
-
Arrhythmia Induction:
-
Ventricular Tachycardia (VT):
-
Beiwutine-induced (rats): Intravenous administration of beiwutine to induce arrhythmias. Guan-fu base A is administered prophylactically to determine the increased amount of beiwutine required to produce arrhythmias.[12]
-
Ouabain-induced (dogs): A loading dose of ouabain followed by a maintenance infusion to induce sustained VT. Guan-fu base A is then administered to assess its ability to convert the arrhythmia to sinus rhythm.[12][13]
-
-
Atrial Fibrillation (AF):
-
-
Efficacy Evaluation: Continuous electrocardiogram (ECG) monitoring is used to assess the incidence, duration, and termination of arrhythmias.
-
Dosage: Effective intravenous doses of Guan-fu base A in these models range from 2.5-10 mg/kg in rats and 9-20 mg/kg in dogs.[11][12]
Clinical Trial Design: Acehytisine Hydrochloride
Clinical trials in humans are essential to confirm the safety and efficacy of a new antiarrhythmic drug.
-
Study Design: A common design is a double-blind, randomized, active-controlled study.
-
Patient Population: Patients with specific types of arrhythmias (e.g., premature ventricular contractions, non-sustained ventricular tachycardia) who meet defined inclusion and exclusion criteria.
-
Intervention: The investigational drug (e.g., Guan-fu base A) is compared to a standard-of-care antiarrhythmic (e.g., propafenone). Dosing regimens typically involve an initial intravenous bolus followed by a maintenance infusion.
-
Efficacy Endpoints: The primary endpoint is often the reduction in the frequency of arrhythmic events, as measured by 24-hour Holter monitoring.
-
Safety Evaluation: Continuous monitoring of vital signs, ECGs, and the recording of any adverse events.
Summary and Future Directions
This compound, particularly its derivative Guan-fu base A (acehytisine hydrochloride), presents a promising profile as an antiarrhythmic agent. Its selective inhibition of the late sodium current offers a potentially more targeted approach compared to the broader-acting synthetic antiarrhythmics. The quantitative data from in vitro studies and the efficacy demonstrated in preclinical arrhythmia models underscore its therapeutic potential.
Further head-to-head clinical trials directly comparing the efficacy and safety of acehytisine with modern synthetic antiarrhythmics are warranted. Such studies will be crucial in defining its role in the clinical management of cardiac arrhythmias. The detailed experimental protocols provided in this guide can serve as a valuable resource for designing and interpreting future investigations in this area.
References
- 1. K+ channel blocking actions of flecainide compared with those of propafenone and quinidine in adult rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Translation of flecainide- and mexiletine-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rythmol (Propafenone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. drugs.com [drugs.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]
- 9. Sotalol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. [Effects of guan-fu base a on experimental cardiac arrhythmias and myocardial contractility] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validating the Antimicrobial Spectrum of Hetisan and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Antifungal Activity of Hetisine-Type Diterpenoid Alkaloids
The following table summarizes the minimum inhibitory concentration (MIC) values of four diterpenoid alkaloids isolated from Delphinium peregrinum against three dermatophyte fungal isolates. Delphitisine, a hetisine-type alkaloid, is included as a structural analog to hetisan. The data is compared against the standard antifungal drug, fluconazole.
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) in μg/mL |
| Delcarpum | Epidermophyton floccosum | 128 - 256 |
| Microsporum canis | 32 - 64 | |
| Trichophyton rubrum | 32 | |
| Peregrine | Epidermophyton floccosum | 128 - 256 |
| Microsporum canis | 32 - 64 | |
| Trichophyton rubrum | 32 | |
| Delphitisine | Epidermophyton floccosum | 128 - 256 |
| Microsporum canis | 32 - 64 | |
| Trichophyton rubrum | 32 | |
| Hydrodavisine | Epidermophyton floccosum | 128 - 256 |
| Microsporum canis | 32 - 64 | |
| Trichophyton rubrum | 32 | |
| Alkaloid Mixture | Epidermophyton floccosum | 64 |
| Microsporum canis | 32 | |
| Trichophyton rubrum | 16 | |
| Fluconazole (Standard) | Epidermophyton floccosum | 32 - 64 |
| Microsporum canis | 16 | |
| Trichophyton rubrum | 32 |
Data sourced from a study on the antifungal activity of diterpenoid alkaloids from Delphinium peregrinum L. var. eriocarpum Boiss[1]. It is important to note that this data is for Delphitisine and other related alkaloids, not this compound itself.
Experimental Protocols
The following methodologies were employed in the study that generated the comparative data presented above.
Isolation of Diterpenoid Alkaloids
New diterpenoid alkaloids, including Delcarpum and Hydrodavisine, along with known alkaloids Peregrine and Delphitisine, were isolated from the aerial parts of Delphinium peregrinum L. var. eriocarpum Boiss. The isolation process utilized various chromatographic methods. The structures of these alkaloids were determined using 1D and 2D NMR spectroscopy, mass spectrometry, and IR spectroscopic measurements[1].
Antifungal Susceptibility Testing
The in vitro antifungal activity of the isolated alkaloids was evaluated against different dermatophyte fungal isolates.
-
Microorganisms: The test organisms included Epidermophyton floccosum, Microsporum canis, and Trichophyton rubrum.
-
Method: A broth microdilution method was used to determine the Minimum Inhibitory Concentration (MIC) of the individual alkaloids, a mixture of the four alkaloids, and the standard antifungal agent, fluconazole.
-
Procedure:
-
Serial dilutions of the test compounds were prepared in a liquid growth medium in microtiter plates.
-
Each well was inoculated with a standardized suspension of the fungal isolates.
-
The plates were incubated under appropriate conditions to allow for fungal growth.
-
The MIC was determined as the lowest concentration of the compound that visibly inhibited the growth of the microorganism.
-
-
Minimum Fungicidal Concentration (MFC): To determine if the compounds were fungicidal, aliquots from the wells showing no growth in the MIC assay were subcultured onto a growth medium without the test compound. The MFC was defined as the lowest concentration at which no fungal growth was observed after incubation.
Visualizing the Antimicrobial Validation Workflow
The following diagram illustrates a typical workflow for validating the antimicrobial spectrum of a novel compound like this compound, from initial screening to data analysis.
Caption: Workflow for validating the antimicrobial spectrum of a novel compound.
Signaling Pathways and Mechanism of Action
The precise mechanism of action for the antimicrobial activity of hetisine-type alkaloids is not yet fully elucidated. However, the workflow for investigating the mechanism of action of a novel antimicrobial agent is depicted below. This logical flow guides researchers from initial observations of antimicrobial effects to the identification of specific molecular targets.
Caption: Logical flow for investigating the mechanism of action of an antimicrobial agent.
References
Comparative Insecticidal Activity of Hetisan and Azadirachtin: A Guide for Researchers
This guide provides a comparative analysis of the insecticidal properties of two natural compounds: hetisan, a diterpenoid alkaloid, and azadirachtin, a limonoid extracted from the neem tree. The information is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their mechanisms of action, reported insecticidal efficacy, and the experimental methods used for their evaluation.
Overview of Compounds
This compound is a C20-diterpenoid alkaloid found in plants of the genera Aconitum and Delphinium. These plants have traditional uses as natural insecticides. Pharmacological studies have indicated a range of biological activities for hetisine-type alkaloids, including insecticidal effects.[1]
Azadirachtin , a highly complex tetranortriterpenoid limonoid, is the major active component of the neem tree (Azadirachta indica). It is a well-established biopesticide known for its broad-spectrum activity against a wide variety of insect pests.[2] Azadirachtin's modes of action are diverse, affecting insects as an antifeedant, insect growth regulator (IGR), repellent, and sterilant.
Quantitative Comparison of Insecticidal Activity
The available quantitative data on the insecticidal activity of this compound is limited, with research primarily focusing on its repellent and antifeedant properties. In contrast, azadirachtin has been extensively studied, and a substantial body of quantitative data on its lethal and sublethal effects is available.
Table 1: Repellent and Antifeedant Activity
| Compound | Insect Species | Activity Type | Concentration | Result | Reference |
| Hetisine | Tribolium castaneum (Red Flour Beetle) | Repellency | 3 mg/mL | 59.12% repellency | [1][3] |
| Cardiodine (a hetisine-type DA) | Leptinotarsa decemlineata (Colorado Potato Beetle) | Antifeedant | EC₅₀: 2.2 µg/cm² | - | [1] |
| Cardiodine (a hetisine-type DA) | Spodoptera littoralis (Cotton Leafworm) | Antifeedant | EC₅₀: 4.4 µg/cm² | - | [1] |
| Azadirachtin | Drosophila melanogaster (Fruit Fly) | Repellency (Larval Avoidance) | LD₂₅ (0.28µg) and LD₅₀ (0.67µg) applied topically | Significant larval avoidance | [4] |
Table 2: Lethal Concentration (LC₅₀) and Lethal Dose (LD₅₀) Data for Azadirachtin
| Insect Species | Developmental Stage | Bioassay Method | Parameter | Value | Reference |
| Spodoptera littoralis | 2nd Instar Larvae | Diet Incorporation | LC₅₀ (9 days) | 4.3 ppm | [5] |
| Spodoptera littoralis | 4th Instar Larvae | Diet Incorporation | LC₅₀ (9 days) | 8.6 ppm | [5] |
| Culex pipiens | Larvae | Aqueous Exposure | LC₅₀ (indirect effect) | 0.30 mg/L | [6] |
| Drosophila melanogaster | Early 3rd Instar Larvae | Topical Application | LD₅₀ | 0.67 µ g/larva | [4] |
| Helicoverpa armigera | - | Topical Application & Diet Incorporation | - | Potent antifeedant and growth inhibitor | [6] |
| Tea Mosquito Bug, Jassids, Thrips | - | - | LC₅₀ | Decreased with increased azadirachtin content | [7] |
It is important to note that direct comparison of the insecticidal potency of this compound and azadirachtin is challenging due to the scarcity of publicly available, directly comparable quantitative data for this compound's lethal effects.
Mechanism of Action
This compound: The precise mechanism of insecticidal action for this compound is not well-documented in the available literature. However, some hetisine-type diterpenoid alkaloids have been shown to exhibit neurotoxic and/or cytotoxic effects. For instance, one related compound demonstrated cytotoxicity to insect-derived Sf9 cells.[1]
Azadirachtin: Azadirachtin's multifaceted mechanism of action is a key attribute. It primarily functions as an:
-
Insect Growth Regulator (IGR): It disrupts the molting process by interfering with the synthesis and release of ecdysone, the insect molting hormone.
-
Antifeedant: It acts on the chemoreceptors of insects, deterring them from feeding.
-
Repellent: It discourages insects from landing or laying eggs on treated surfaces.
-
Sterilant: It can reduce the fecundity and fertility of insects.
The following diagram illustrates the proposed signaling pathway for azadirachtin's growth-regulating effects.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of insecticidal compounds. Below are generalized methodologies for key experiments cited in the literature.
4.1. Repellency Bioassay (Area Preference Method)
This method is commonly used to evaluate the repellent effect of a substance on insects like Tribolium castaneum.
-
Apparatus: Petri dishes (e.g., 9 cm diameter) and filter paper (e.g., Whatman No. 1).
-
Procedure:
-
A filter paper disc is cut in half.
-
One half is treated with a specific concentration of the test compound dissolved in a suitable solvent (e.g., acetone or water). The other half is treated with the solvent alone to serve as a control.[8]
-
After the solvent evaporates, the two halves are rejoined in a Petri dish, leaving a small gap in the middle.[8]
-
A known number of insects (e.g., 10-50 adults) are released in the center of the filter paper.[8][9]
-
The Petri dish is covered, and the number of insects on the treated (NT) and control (NC) halves are counted at predetermined time intervals (e.g., after 30 minutes, 1 hour, etc.).[9][10]
-
-
Data Analysis: The Percent Repellency (PR) is calculated using the formula: PR = [(NC - NT) / (NC + NT)] x 100[9]
The following diagram illustrates the general workflow for a repellency bioassay.
4.2. Topical Application Bioassay
This method is used to determine the dose of a substance that is lethal to a certain percentage of the test population (e.g., LD₅₀) when applied directly to the insect's cuticle.
-
Apparatus: A micro-applicator capable of delivering precise volumes of the test solution.
-
Procedure:
-
The test compound is dissolved in a volatile solvent like acetone to prepare a range of concentrations.
-
A small, precise volume (e.g., 1 µL) of each concentration is applied to the dorsal thorax of individual insects.[11]
-
A control group is treated with the solvent alone.
-
Treated insects are transferred to clean containers with food and water.
-
Mortality is recorded at specific time intervals (e.g., 24, 48, 72 hours).
-
-
Data Analysis: The mortality data is subjected to probit analysis to calculate the LD₅₀ value, which is the dose required to kill 50% of the test population.
4.3. Feeding Bioassay (Diet Incorporation)
This method assesses the insecticidal activity of a compound when ingested by the insect.
-
Procedure:
-
The test compound is incorporated into the insect's artificial diet at various concentrations.
-
A control group is fed a diet without the test compound.
-
Insects are allowed to feed on the treated diet for a specific period.
-
Mortality, developmental abnormalities, and antifeedant effects (by measuring the amount of food consumed) are recorded over time.
-
-
Data Analysis: Probit analysis is used to determine the LC₅₀ value, the concentration of the compound in the diet that causes 50% mortality.
Conclusion
Azadirachtin is a well-characterized, broad-spectrum biopesticide with multiple modes of action, making it an effective component of integrated pest management programs.[2] Its insecticidal properties have been extensively quantified against a wide array of insect pests.
This compound, and the broader class of hetisine-type diterpenoid alkaloids, show promise as natural insecticides, particularly in terms of their repellent and antifeedant activities.[1][3] However, there is a significant need for further research to quantify the lethal effects of this compound against a wider range of insect species and to elucidate its precise mechanism of action. Such studies are essential to fully assess its potential as a commercially viable biopesticide and to allow for a more direct and comprehensive comparison with established compounds like azadirachtin.
References
- 1. Chemistry and biological activities of hetisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Azadirachtin-Based Insecticide: Overview, Risk Assessments, and Future Directions [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Azadirachtin induced larval avoidance and antifeeding by disruption of food intake and digestive enzymes in Drosophila melanogaster (Diptera: Drosophilidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. agriculturaits.czu.cz [agriculturaits.czu.cz]
- 8. botanyjournals.com [botanyjournals.com]
- 9. entomologyjournals.com [entomologyjournals.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Bioassay Study of Azadirachtin And Plumbagin on Pericallia ricini (Lepidoptera: Arctiidae) – Current Agriculture Research Journal [agriculturejournal.org]
A Comparative Pharmacological Guide: Hetisan-Type vs. Other Diterpenoid Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Diterpenoid alkaloids, a complex class of natural products primarily found in plant genera such as Aconitum and Delphinium, exhibit a wide spectrum of potent pharmacological activities.[1] However, their therapeutic potential is often curtailed by a narrow therapeutic window and significant toxicity. This guide provides a detailed pharmacological comparison between hetisan-type C₂₀-diterpenoid alkaloids and other major diterpenoid alkaloids, such as the highly toxic aconitine (a C₁₉-diterpenoid) and the clinically used analgesic lappaconitine (a C₁₈-diterpenoid). We focus on presenting objective, data-driven comparisons of their toxicity, cardiovascular effects, analgesic and anti-inflammatory properties, supported by experimental data and detailed protocols.
Key Pharmacological Properties: A Comparative Overview
Hetisine-type alkaloids are structurally distinct, characterized by a heptacyclic hetisane skeleton.[2][3] Pharmacological studies reveal that this structural class possesses a range of activities, including notable antiarrhythmic effects with significantly lower toxicity compared to other diterpenoid alkaloids like aconitine.[2][4] In contrast, alkaloids like aconitine and lappaconitine are primarily known for their potent analgesic and anti-inflammatory effects, which are largely mediated through their interaction with voltage-gated sodium channels.[5] This interaction, however, is also the primary source of their high toxicity, particularly cardiotoxicity.
Section 1: Toxicity Profile
A primary distinguishing feature between this compound-type and other diterpenoid alkaloids is their toxicity. Aconitine-type alkaloids are notoriously toxic, while hetisine-type alkaloids are reported to have much lower toxicity, a crucial factor for their potential therapeutic development.[2][3]
Comparative Toxicity Data
The following table summarizes the median lethal dose (LD₅₀) values for representative diterpenoid alkaloids, providing a quantitative measure of their acute toxicity.
| Alkaloid Class | Compound | Animal Model | Route of Administration | LD₅₀ (mg/kg) | Reference |
| This compound-Type (C₂₀) | Hetisine | Mouse | Intraperitoneal (i.p.) | 26.2 | [3] |
| Guan-fu base A | Mouse | Intraperitoneal (i.p.) | 185.5 | [2] | |
| Aconitine-Type (C₁₉) | Aconitine | Mouse | Intraperitoneal (i.p.) | 0.270 | |
| Aconitine | Mouse | Oral | 1.0 - 1.8 | [6][7] | |
| Atisine-Type (C₂₀) | Songorine | Rat | Not Specified | 142 | |
| Lappaconitine-Type (C₁₈) | Lappaconitine | Mouse | Oral | 20 | [8] |
Experimental Protocol: Acute Toxicity (LD₅₀) Determination
Objective: To determine the median lethal dose (LD₅₀) of a compound in an animal model (e.g., mice).
Methodology:
-
Animal Model: Healthy adult mice (e.g., Swiss albino), weighing 20-25 g, are used. Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycles, and have access to standard pellet diet and water ad libitum.
-
Grouping: Animals are randomly divided into several groups (n=6-10 per group), including a control group and multiple test groups.
-
Compound Administration: The test compound is dissolved in a suitable vehicle (e.g., saline, DMSO). A range of doses is administered to the test groups via a specific route (e.g., oral gavage, intraperitoneal injection). The control group receives only the vehicle.
-
Observation: Following administration, the animals are observed continuously for the first few hours and then periodically over a set period (e.g., 24 to 48 hours). Observations include monitoring for signs of toxicity (e.g., convulsions, sedation, writhing) and mortality.
-
Data Analysis: The number of mortalities in each group is recorded. The LD₅₀ value, the dose estimated to be lethal to 50% of the animals, is calculated using statistical methods such as probit analysis.
Section 2: Mechanism of Action
The pharmacological effects and toxicity of diterpenoid alkaloids are intrinsically linked to their mechanisms of action, primarily their interactions with ion channels.
Comparative Ion Channel Activity
| Alkaloid Class | Compound | Target | Effect | Potency (IC₅₀ / Kᵢ) | Reference |
| This compound-Type (C₂₀) | Guan-fu base A | HERG K⁺ Channel | Inhibition | 1.64 mM | [7][9] |
| Guan-fu base A | CYP2D6 | Inhibition | Kᵢ = 1.20 µM (human) | [10] | |
| Aconitine-Type (C₁₉) | Aconitine | Voltage-Gated Na⁺ Channels (Site 2) | Persistent Activation | - | |
| Lappaconitine-Type (C₁₈) | Lappaconitine | Voltage-Gated Na⁺ Channel (Nav1.7) | Inhibition | 27.67 µM |
Signaling Pathways
Aconitine and lappaconitine exert their potent effects by modulating voltage-gated sodium channels, leading to neuronal excitation (analgesia) or cardiotoxicity. The diagram below illustrates this mechanism.
Hetisine-type alkaloids, such as Guan-fu base A, exhibit a broader mechanism, acting as multi-ion channel blockers. This may contribute to their potent antiarrhythmic effects and lower toxicity profile.
Experimental Protocol: Whole-Cell Patch Clamp Assay
Objective: To measure the effect of a compound on ion channel activity in isolated cells.
Methodology:
-
Cell Culture: A cell line expressing the target ion channel (e.g., HEK293 cells transfected with HERG channel DNA) is cultured.
-
Cell Preparation: Cells are dissociated and plated onto glass coverslips.
-
Electrophysiological Recording: A coverslip is placed in a recording chamber on an inverted microscope. A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular solution, is pressed against a single cell.
-
Whole-Cell Configuration: A brief suction is applied to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior (whole-cell configuration).
-
Voltage Clamp: The membrane potential is held at a specific voltage (e.g., -80 mV) by a patch-clamp amplifier. Voltage steps are applied to elicit ion channel currents.
-
Compound Application: The test compound is applied to the cell via a perfusion system at various concentrations.
-
Data Acquisition and Analysis: The resulting currents are recorded before, during, and after compound application. The percentage of current inhibition is calculated, and concentration-response curves are generated to determine the IC₅₀ value.
Section 3: Anti-Inflammatory & Analgesic Potential
Diterpenoid alkaloids are well-recognized for their potent anti-inflammatory and analgesic properties.[1] These activities are often evaluated using established in vivo animal models.
Comparative Anti-Inflammatory & Analgesic Data
While qualitative reports suggest anti-inflammatory and analgesic activities for hetisine-type alkaloids, direct comparative quantitative data with other diterpenoid alkaloids in standardized models is limited in the available literature. Aconitine and its derivatives, however, have been more extensively studied.
| Alkaloid Class | Compound | Assay | Effect | Potency (IC₅₀ / Inhibition %) | Reference |
| This compound-Type (C₂₀) | Hetisine | Carrageenan Paw Edema / Hot Plate | Data Not Available | Data Not Available | |
| Aconitine-Type (C₁₉) | Aconitine Derivatives | LPS-induced IL-6 production (RAW264.7 cells) | Inhibition | 18.87 - 29.60 µg/mL | [11] |
| Aconitine | Formalin Test (Phase II) | Analgesia | 36.08% Inhibition (0.3 mg/kg) | [12] |
Experimental Workflow: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard and highly reproducible assay for evaluating the acute anti-inflammatory activity of compounds.
Signaling Pathway: NF-κB in Inflammation
The anti-inflammatory effects of many natural products are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6. Diterpenoid alkaloids may exert their anti-inflammatory effects by interfering with this pathway.
Conclusion
The pharmacological profiles of this compound-type diterpenoid alkaloids differ significantly from those of aconitine, lappaconitine, and related compounds. The most critical distinction lies in their toxicity, with hetisine-type alkaloids demonstrating a markedly better safety profile. While aconitine and lappaconitine are potent sodium channel modulators with established analgesic effects, their clinical utility is hampered by severe cardiotoxicity.
Hetisine-type alkaloids, such as Guan-fu base A, present a promising alternative, particularly in the realm of cardiovascular medicine, due to their potent antiarrhythmic activity, multi-ion channel blocking mechanism, and lower toxicity. Further research is warranted to quantitatively assess their anti-inflammatory and analgesic properties in direct comparative studies and to fully elucidate their mechanisms of action. This will be crucial for unlocking their full therapeutic potential and advancing them in the drug development pipeline.
References
- 1. An Investigation on the Quantitative Structure-Activity Relationships of the Anti-Inflammatory Activity of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and biological activities of hetisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Chemistry and biological activities of hetisine-type diterpenoid alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Guanfu base A, an antiarrhythmic alkaloid of Aconitum coreanum, Is a CYP2D6 inhibitor of human, monkey, and dog isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of Hetisan: A Guide for Laboratory Professionals
Chemical and Physical Properties of Hetisan
Understanding the known properties of a chemical is the first step in safe handling and disposal. The following table summarizes the available data for this compound.[1]
| Property | Value |
| Molecular Formula | C₂₀H₂₇N |
| Molecular Weight | 285.4 g/mol |
| IUPAC Name | (1R,5R,11R,14R,16S,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.0¹,⁸.0⁵,¹⁷.0⁷,¹⁶.0⁹,¹⁴.0¹⁴,¹⁸]nonadecane |
| CAS Number | 5949-36-0 |
| Appearance | Solid (presumed) |
| Solubility | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
Experimental Protocol: General Procedure for Disposal of Research Chemicals
The following step-by-step protocol should be followed for the disposal of this compound and other research chemicals where a specific SDS is unavailable.
1. Waste Characterization and Segregation:
- Treat this compound as a hazardous chemical waste due to its alkaloid structure and unknown toxicity.
- Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react violently.
- Segregate solid waste (e.g., contaminated gloves, weighing paper) from liquid waste (e.g., solutions containing this compound).
2. Container Selection and Labeling:
- Use a chemically resistant, leak-proof container with a secure screw-top cap. The container must be in good condition and compatible with the chemical.
- Label the waste container clearly and accurately. The label should include:
- The words "Hazardous Waste"
- The full chemical name: "this compound"
- The CAS number: "5949-36-0"
- An estimate of the quantity of the waste
- The date the waste was first added to the container
- Your name, laboratory room number, and contact information
3. Waste Accumulation and Storage:
- Keep the waste container closed at all times, except when adding waste.
- Store the waste container in a designated satellite accumulation area within your laboratory. This area should be under the control of the laboratory personnel.
- Ensure secondary containment is in place to capture any potential leaks or spills.
4. Arranging for Disposal:
- Contact your institution's EHS department to schedule a waste pickup.
- Provide the EHS department with all the information from the waste label.
- Follow any additional instructions provided by the EHS department. They will ensure the waste is transported and disposed of in accordance with all local, state, and federal regulations.
5. Spill and Emergency Procedures:
- In the event of a spill, immediately alert your colleagues and laboratory supervisor.
- If the spill is small and you are trained to handle it, use an appropriate spill kit to clean it up. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- For large spills, evacuate the area and contact your institution's emergency response team and EHS department.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the general decision-making process for the disposal of a laboratory chemical.
Caption: Decision workflow for the proper disposal of laboratory chemical waste.
Disclaimer: The information provided here is for guidance purposes only and is based on general principles of laboratory safety. It is not a substitute for a formal hazardous waste management program. Always consult your institution's Environmental Health and Safety department for specific disposal procedures and requirements. The toxicological and environmental properties of this compound have not been thoroughly investigated, and it should be handled with extreme care.
References
Navigating the Unknown: A General Protocol for Handling Uncharacterized Substances Like Hetisan
Disclaimer: A specific Safety Data Sheet (SDS) for a substance identified as "Hetisan" could not be located through publicly available resources. "this compound" appears to be a core chemical structure found in a class of complex alkaloids derived from natural sources, rather than a commercially available chemical with standardized safety information. The following guidance is based on established best practices for handling new or poorly characterized chemical compounds of unknown toxicity in a research and development setting. It is imperative to supplement this general guidance with a thorough risk assessment specific to your experimental context and to adhere to all institutional and local safety regulations.
Pre-Handling Risk Assessment: The Foundation of Safety
Before any laboratory work commences with a novel or uncharacterized compound, a comprehensive risk assessment is mandatory. This process is crucial for identifying potential hazards and implementing appropriate control measures.
Key Steps in Risk Assessment:
-
Information Gathering: Search for any available data on the chemical class of the compound. For this compound-type alkaloids, this would involve researching the known toxicities of related compounds, such as those from Aconitum species, which are known to be potent neurotoxins and cardiotoxins.
-
Hazard Identification: Assume the substance is hazardous in the absence of concrete data. Consider all potential routes of exposure: inhalation, ingestion, skin contact, and eye contact.
-
Exposure Assessment: Evaluate the experimental procedure to determine where and how exposure could occur. Consider the quantity of the substance being used, its physical form (solid, liquid, aerosol), and the duration of the experiment.
-
Control Measures: Based on the assessment, determine the necessary engineering controls (e.g., fume hood, glove box), administrative controls (e.g., standard operating procedures, training), and the required Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection of PPE is dictated by the risk assessment. For a substance of unknown toxicity, a conservative approach is essential.
| PPE Component | Specification and Purpose |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses. Provides protection from splashes, sprays, and airborne particles. |
| Hand Protection | Chemically resistant gloves. The specific glove material (e.g., nitrile, neoprene) should be chosen based on the solvent or medium in which the compound is handled. Double-gloving is recommended. |
| Body Protection | A fully buttoned lab coat, preferably made of a chemically resistant material. For higher-risk procedures, a disposable gown may be appropriate. |
| Respiratory Protection | If there is a risk of generating aerosols or dusts and work cannot be conducted in a fume hood, a NIOSH-approved respirator may be necessary. The type of respirator will depend on the assessed risk. |
Standard Operating Procedure for Handling
A clear, step-by-step protocol ensures that the handling process is conducted safely and consistently.
Preparation:
-
Ensure the work area, typically a certified chemical fume hood, is clean and uncluttered.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE in the correct sequence: gown, then mask/respirator, then goggles/face shield, and finally gloves.[1]
Handling:
-
When weighing a solid, perform the task in a fume hood or a balance enclosure to prevent inhalation of fine particles.
-
Use disposable weighing boats or papers to minimize contamination of the balance.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers with the substance clearly labeled and sealed when not in use.
Post-Handling:
-
Decontaminate the work surface with an appropriate solvent or cleaning agent.
-
Properly package and label all waste generated.
-
Doff PPE in a manner that avoids self-contamination: remove gloves first, followed by the gown, face shield/goggles, and mask/respirator.[2]
-
Wash hands thoroughly with soap and water after removing all PPE.
Emergency Procedures: Planning for the Unexpected
In the event of an accidental exposure or spill, a clear and practiced emergency plan is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Alert others in the area. Evacuate if necessary. If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with absorbent material. For large spills, or if you are unsure, contact your institution's emergency response team. |
Disposal Plan: Responsible Waste Management
The disposal of uncharacterized chemical waste must be handled with extreme care to protect both personnel and the environment.
-
Waste Segregation: All waste contaminated with the substance (e.g., gloves, weighing paper, pipette tips, excess solution) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name (or "Uncharacterized Research Chemical" if the exact composition is unknown), and the potential hazards (e.g., "Potentially Toxic").
-
Institutional Procedures: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. Never dispose of such waste down the drain or in the regular trash.[3][4]
Generalized Workflow for Handling Uncharacterized Chemicals
Caption: Logical workflow for the safe handling of uncharacterized chemicals.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
